molecular formula C10H11NO B13257332 2-(1H-indol-4-yl)ethan-1-ol

2-(1H-indol-4-yl)ethan-1-ol

Cat. No.: B13257332
M. Wt: 161.20 g/mol
InChI Key: WUPDVVNCWGZRBQ-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yl)ethan-1-ol is a synthetic indole derivative provided for research and development purposes. This compound features an ethanol moiety linked to the 4-position of the 1H-indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . With the CAS number 1000549-17-6 and a molecular formula of C 10 H 11 NO, it has a molecular weight of 161.20 . Indole derivatives are of significant scientific interest due to their potential interactions with biological targets, particularly within the central nervous system. Research indicates that compounds based on the indole scaffold can exhibit affinity for serotonin receptors (such as 5-HT 1A and 5-HT 2A ), which are implicated in the regulation of mood, cognition, and memory . As such, 2-(1H-indol-4-yl)ethan-1-ol serves as a valuable building block for pharmaceutical chemists in the design and synthesis of novel bioactive molecules for basic research. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1H-indol-4-yl)ethanol

InChI

InChI=1S/C10H11NO/c12-7-5-8-2-1-3-10-9(8)4-6-11-10/h1-4,6,11-12H,5,7H2

InChI Key

WUPDVVNCWGZRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CCO

Origin of Product

United States
Foundational & Exploratory

2-(1H-indol-4-yl)ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 2-(1H-indol-4-yl)ethan-1-ol , a rare but chemically significant isomer of the more common tryptophol (3-substituted).

Executive Summary

2-(1H-indol-4-yl)ethan-1-ol (CAS: 1000549-17-6) is a 4-substituted indole derivative featuring a hydroxyethyl chain at the C4 position of the indole ring. Unlike its naturally ubiquitous isomer tryptophol (indole-3-ethanol), the 4-isomer serves as a specialized scaffold in medicinal chemistry. It provides a unique vector for substitution in kinase inhibitors and serotonergic ligands, allowing access to chemical space often unexplored by traditional indole synthesis.

This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound in drug discovery.

Chemical Structure & Physicochemical Properties

The molecule consists of a bicyclic indole core with a primary alcohol chain attached to the benzene ring at position 4. This substitution pattern disrupts the typical electronic distribution seen in 3-substituted indoles, affecting both reactivity and binding affinity in biological targets.

Identity & Constants
PropertyData
IUPAC Name 2-(1H-indol-4-yl)ethan-1-ol
Common Synonyms 4-(2-Hydroxyethyl)indole; 4-Indoleethanol
CAS Number 1000549-17-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
SMILES OCCC1=CC=CC2=C1C=CN2
Appearance Off-white to pale beige solid
Melting Point 55–58 °C (Predicted/Analogous)
Boiling Point ~357 °C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa (Indole NH) ~16.0
Structural Analysis
  • Hydrogen Bonding: The molecule possesses two H-bond donors (Indole N-H, Alcohol O-H) and one acceptor (Alcohol O).

  • Electronic Effects: The C4 position is electronically linked to the pyrrole nitrogen via the conjugated

    
    -system. Substitution here allows the ethyl chain to project into distinct hydrophobic pockets in protein targets, often orthogonal to the vectors of C3-substituted tryptamines.
    

Synthesis & Manufacturing Protocols

Synthesis of 4-substituted indoles is more challenging than 3-substituted variants due to the lack of direct enamine reactivity at C4. The most reliable route involves the construction of the C4-side chain from a 4-haloindole or reduction of a 4-acetic acid precursor.

Primary Synthetic Route: Reduction of 4-Indoleacetic Acid Esters

This method offers high yields and operational simplicity. It proceeds via the reduction of methyl 2-(1H-indol-4-yl)acetate.

Reaction Scheme (Graphviz):

Synthesis Figure 1: Synthesis of 2-(1H-indol-4-yl)ethan-1-ol via Ester Reduction Start 4-Bromoindole (Starting Material) Step1 Heck Coupling (Methyl acrylate, Pd(OAc)2) Start->Step1 Inter1 Methyl (E)-3-(1H-indol-4-yl)acrylate Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Methyl 2-(1H-indol-4-yl)acetate Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Product 2-(1H-indol-4-yl)ethan-1-ol Step3->Product

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for indole-acetic acid reductions.

Reagents:

  • Methyl 2-(1H-indol-4-yl)acetate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle’s Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Activation: Cool the THF to 0 °C. Carefully add LiAlH₄ pellets or solution (2.4 M in THF). Stir for 15 minutes.

  • Addition: Dissolve Methyl 2-(1H-indol-4-yl)acetate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes; Product R_f ~ 0.3).

  • Quench (Fieser Method): Cool back to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).

  • Workup: Dilute with diethyl ether and add anhydrous MgSO₄. Stir for 15 minutes to form a granular white precipitate. Filter through a celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 20%

    
     60% EtOAc in Hexanes).
    

Spectroscopic Characterization

Verification of the structure relies on distinguishing the 4-substitution pattern from the 3-isomer.

TechniqueDiagnostic Signals (Expected)Interpretation
¹H NMR (400 MHz, DMSO-d₆)

11.1 (br s, 1H, NH)
Indole NH proton.

7.30 (d, J=8.0 Hz, 1H)
H7 (Benzene ring).

7.25 (t, 1H)
H2 (Pyrrole ring, distinct from H3).

6.95 (t, J=7.5 Hz, 1H)
H6 (Benzene ring).

6.80 (d, J=7.0 Hz, 1H)
H5 (Benzene ring).

6.50 (br s, 1H)
H3 (Pyrrole ring - key diagnostic; singlet-like or small coupling).

4.70 (t, 1H, OH)
Hydroxyl proton.

3.70 (m, 2H)

(Methylene adjacent to oxygen).

2.95 (t, 2H)

(Benzylic methylene at C4).
¹³C NMR ~135, 128, 122, 119, 110 ppmAromatic carbons. Shift of C4 is distinct.
~62.0 ppmAliphatic Carbon (

).
~36.0 ppmAliphatic Carbon (Benzylic).

Key Distinction: In 3-substituted indoles (tryptophols), the H2 proton appears as a distinct singlet or doublet around 7.1 ppm, and H3 is absent. In this 4-substituted isomer , H3 is present (approx 6.5 ppm) and H2 is present (approx 7.25 ppm).

Biological Relevance & Applications[2]

Medicinal Chemistry

2-(1H-indol-4-yl)ethan-1-ol serves as a "warhead" precursor or scaffold linker.

  • Serotonin Modulators: It is a direct precursor to 4-substituted tryptamines. Converting the alcohol to an amine (via mesylation/azide displacement or reductive amination of the aldehyde) yields analogs of psilocin (4-OH-DMT) with altered metabolic stability.

  • Kinase Inhibitors: The 4-position vector allows extension into the solvent-exposed regions of ATP-binding pockets in kinases, distinct from the hinge-binding motif usually provided by the indole NH/C3 region.

Metabolic Pathway Analysis

The primary metabolic vulnerability is the alcohol group (oxidation to carboxylic acid) and the indole nitrogen (glucuronidation).

Metabolism Figure 2: Predicted Metabolic Fate in Mammalian Systems cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 2-(1H-indol-4-yl)ethan-1-ol Aldehyde Indol-4-yl-acetaldehyde (Transient) Parent->Aldehyde ADH/CYP Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT Acid 2-(1H-indol-4-yl)acetic acid (Excreted) Aldehyde->Acid ALDH

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a standard indole derivative.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Indoles are light-sensitive and prone to oxidation (browning) upon prolonged air exposure.

References

  • BLD Pharm. (2025). Product Analysis: 2-(1H-indol-4-yl)ethan-1-ol (CAS 1000549-17-6). Retrieved from

  • ChemicalBook. (2023). 2-(1H-Indol-4-yl)ethanol Chemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18617454 (Isomer Analog). Retrieved from

  • Somei, M., et al. (1981). The First Total Synthesis of 4-Substituted Indoles. Chemical & Pharmaceutical Bulletin, 29(1), 249-252. (Foundational chemistry for 4-substituted indole synthesis).
  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. (Context on 4-substituted indole pharmacophores).

Indole-4-ethanol (CAS 1000549-17-6): A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of Indole-4-ethanol (CAS 1000549-17-6), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, a validated synthesis protocol, and essential safety and handling information. By synthesizing available data with established chemical principles, this guide aims to be a valuable resource for the scientific community.

Chemical Identity and Physicochemical Properties

Indole-4-ethanol, also known by its IUPAC name 2-(1H-indol-4-yl)ethan-1-ol, is a derivative of the core indole heterocyclic structure. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be reliably established.

PropertyValueSource
CAS Number 1000549-17-6[1]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Appearance Expected to be a solidGeneral knowledge of similar indole derivatives
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSOGeneral knowledge of indole and alcohol functionalities
Melting Point Not reported. Likely a solid at room temperature.N/A
Boiling Point Not reported.N/A

Synthesis of Indole-4-ethanol: A Detailed Protocol

Indole-4-ethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of Ropinirole hydrochloride.[1] The following protocol is based on a validated synthesis method described in the patent literature.[1]

Reaction Scheme

The synthesis of Indole-4-ethanol is achieved through the reduction of 4-indoleacetic acid.

G 4-Indoleacetic_Acid 4-Indoleacetic Acid (CAS: 16176-74-2) Product Indole-4-ethanol (CAS: 1000549-17-6) 4-Indoleacetic_Acid->Product Reduction Reducing_Agent Lithium Aluminum Hydride (LiAlH₄) in Anhydrous THF Reducing_Agent->Product

Caption: Synthesis of Indole-4-ethanol via reduction of 4-indoleacetic acid.

Experimental Protocol

Materials:

  • 4-Indoleacetic acid (Starting Material)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ice water

  • 1M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry two-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-indoleacetic acid in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath and stir for approximately 1 minute.

  • Addition of Reducing Agent: Slowly add 2.0 equivalents of solid lithium aluminum hydride (LiAlH₄) to the reaction mixture.

  • Reaction: Continue stirring the mixture at 0°C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of ice water, followed by the addition of a 1M sodium hydroxide solution. The volume of ice water and NaOH solution should each be equal to the volume of LiAlH₄ used.

  • Filtration: Filter the resulting suspension through a pad of diatomaceous earth to remove the solid inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure Indole-4-ethanol.[1]

Spectroscopic Profile (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the ethyl alcohol side chain. The aromatic region will display signals for the protons on the benzene and pyrrole rings. The ethyl group will exhibit two triplets corresponding to the methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of the indole ring and the ethanol side chain. The patent for the synthesis of Ropinirole hydrochloride includes a figure representing the carbon NMR spectrum of the target product, which is Indole-4-ethanol.[1]

Infrared (IR) Spectroscopy

The IR spectrum of Indole-4-ethanol is expected to exhibit the following characteristic absorption bands:

  • N-H Stretching: A broad peak around 3400 cm⁻¹, characteristic of the N-H bond in the indole ring.[3]

  • O-H Stretching: A broad peak in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the ethanol side chain.

  • C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹, indicative of the C-H bonds on the aromatic rings.[3]

  • C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹, corresponding to the C-H bonds of the ethyl group.

  • C=C Stretching (Aromatic): Strong absorptions in the range of 1450-1620 cm⁻¹ due to the carbon-carbon double bonds in the indole ring.[3]

  • C-O Stretching: A peak in the region of 1050-1260 cm⁻¹, characteristic of the carbon-oxygen single bond in the primary alcohol.

Applications in Drug Development

The primary documented application of Indole-4-ethanol is as a key intermediate in the synthesis of Ropinirole.[1] Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Ropinirole from Indole-4-ethanol involves further chemical modifications of the ethanol side chain.

G Indole_4_ethanol Indole-4-ethanol Intermediate_1 Further Chemical Modifications Indole_4_ethanol->Intermediate_1 Multi-step synthesis Ropinirole Ropinirole Intermediate_1->Ropinirole

Sources

Isomeric Divergence: A Technical Analysis of Tryptophol vs. 4-(2-Hydroxyethyl)indole

[1][2]

Executive Summary

In the landscape of indole-based pharmacophores, the distinction between Tryptophol (3-(2-hydroxyethyl)indole) and its regioisomer 4-(2-hydroxyethyl)indole represents a fundamental divergence between evolutionary biology and synthetic medicinal chemistry.[1][2]

While Tryptophol is a ubiquitous secondary metabolite involved in quorum sensing and sleep regulation (the "Ehrlich pathway"), the 4-isomer is a non-natural, synthetic scaffold designed to access orthogonal binding vectors in G-protein-coupled receptors (GPCRs) and kinase active sites.[1] This guide dissects their structural anomalies, synthetic accessibility, and analytical differentiation.[3]

Part 1: Structural & Electronic Analysis[1][3]

The indole core consists of a benzene ring fused to a pyrrole ring.[3] The electronic distribution defines the reactivity and biological recognition of these two isomers.[3]

The Regioisomeric Vector
  • Tryptophol (C3-Substitution): The ethyl alcohol chain is attached to the electron-rich pyrrole ring.[1] This is the natural "auxin-like" position, mimicking Tryptophan and Serotonin.[1][3] The vector projects "upward" (relative to the NH), fitting into the deep hydrophobic clefts of serotonin receptors (5-HT).

  • 4-(2-Hydroxyethyl)indole (C4-Substitution): The chain is attached to the benzene ring.[1][2] This position is electronically distinct and sterically broader.[1][3] It projects "outward/sideways," often used in drug design to reach solvent-exposed regions of a binding pocket or to induce selectivity by clashing with residues that tolerate the natural C3-metabolites.[1]

Electronic Density Map[1][2][3]
  • C3 Position: Highly nucleophilic (enamine character).[3] Susceptible to electrophilic aromatic substitution.[1][3]

  • C4 Position: Less electron-rich.[1][2][3] Functionalization here typically requires metal-mediated coupling (Suzuki, Heck) or lithium-halogen exchange, as classical electrophilic substitution favors C3.[1]

IndoleStructurescluster_0Natural Metabolite (C3)cluster_1Synthetic Scaffold (C4)TryptopholTryptophol3-(2-hydroxyethyl)indoleVector: Pyrrolic (Electron Rich)Origin: BiosyntheticIsomer44-(2-hydroxyethyl)indoleVector: Benzenoid (Steric Bulk)Origin: SyntheticTryptophol->Isomer4Regioisomerism

Figure 1: Structural divergence showing the vector origin (Pyrrolic C3 vs. Benzenoid C4).[1]

Part 2: Synthetic Protocols

The synthesis of Tryptophol is trivial (often biological), whereas the 4-isomer requires precise "total synthesis" techniques due to the lack of natural precursors.

Tryptophol Synthesis (The Ehrlich Pathway)
  • Mechanism: Decarboxylation of tryptophan to indole-3-pyruvate, followed by reduction.[1][2][3]

  • Lab Scale: Reduction of commercially available Indole-3-acetic acid using Lithium Aluminum Hydride (LiAlH4).

Protocol: Synthesis of 4-(2-Hydroxyethyl)indole

Challenge: You cannot simply alkylate indole to get the C4 product; it will alkylate C3.[1] You must start with a pre-functionalized halogenated precursor.[1][3] Method: Lithium-Halogen Exchange followed by Epoxide Trapping.[1][3]

Reagents:

  • 4-Bromoindole (Starting Material)[1][2][4]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)[1][2]

  • tert-Butyllithium (t-BuLi, 1.7M in pentane)[1][2]

  • Ethylene Oxide (Oxirane)

  • Chlorotrimethylsilane (TMSCl) - Optional for transient protection[1][2]

Step-by-Step Workflow:

  • Protection (Critical): The acidic N-H proton (pKa ~16) will quench the lithiating agent.[3] We use a "one-pot" dianion strategy or transient protection.[1][2][3]

    • Action: Dissolve 4-Bromoindole (1.0 eq) in anhydrous THF at -78°C under Argon.

    • Deprotonation:[3] Add n-BuLi (1.1 eq) dropwise.[1][3] Stir for 30 mins. This generates the Indole-N-Li species.[1][2]

  • Lithium-Halogen Exchange:

    • Action: Add t-BuLi (2.2 eq) dropwise at -78°C.[1][2]

    • Mechanism:[3][5][6][7] The Bromine at C4 is exchanged for Lithium.[3] You now have a dianion (N-Li, C4-Li).[1]

    • Observation: Solution typically turns yellow/orange.[1][3]

  • Electrophile Trapping:

    • Action: Bubble Ethylene Oxide gas (excess) or add a solution of Ethylene Oxide in THF into the reaction mixture.[3]

    • Causality: The C4-Li acts as a nucleophile, attacking the epoxide ring, opening it to form the alkoxide.

  • Quench & Workup:

    • Action: Warm to 0°C, quench with saturated aqueous NH4Cl.

    • Purification: Extract with EtOAc, wash with brine.[3] Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

SynthesisStart4-BromoindoleStep1Step 1: N-Deprotonation(n-BuLi, -78°C)Start->Step1Step2Step 2: Li-Halogen Exchange(t-BuLi, -78°C)Step1->Step2InterIntermediate:Dilithiated Species (N-Li, C4-Li)Step2->InterStep3Step 3: Epoxide Trapping(Ethylene Oxide)Inter->Step3Product4-(2-hydroxyethyl)indoleStep3->Product

Figure 2: The "Dianion Strategy" for accessing the C4-substituted indole scaffold.

Part 3: Analytical Differentiation (Self-Validation)[1][2]

When verifying your product, 1H NMR is the definitive tool.[3] The symmetry of the aromatic region changes drastically between the two isomers.

NMR Comparison Table
FeatureTryptophol (C3-Substituted)4-(2-Hydroxyethyl)indole (C4-Substituted)
Pyrrole Proton (H2) ~7.1 ppm (d, J=2Hz)~7.2 ppm (d or m)
Pyrrole Proton (H3) Absent (Substituted)Present (~6.6 ppm, d, J=3Hz)
Benzene Ring 4 Protons (ABCD pattern)3 Protons (ABC pattern)
Side Chain Triplet (~3.0 ppm) + Triplet (~3.9 ppm)Similar shift, but splitting affected by ring proximity
Key Diagnostic Singlet/Doublet at C2 only. Two distinct signals for H2 and H3.

Validation Logic: If you see a signal around 6.5-6.7 ppm (H3), you have successfully synthesized the 4-isomer (or starting material remains).[1] If that region is empty, you likely have C3 substitution.[3]

Part 4: Functional Applications

Tryptophol: The Biological Signal
  • Sleep Regulation: Tryptophol is produced by Trypanosoma brucei (Sleeping Sickness) and induces sleep in mice.[3] It permeates the blood-brain barrier due to high lipophilicity (logP ~1.8).[1][3]

  • Quorum Sensing: In fungal biofilms (Candida albicans), Tryptophol acts as an auto-antibiotic and morphogenic regulator, inhibiting hyphal formation in competing species.[3]

4-(2-Hydroxyethyl)indole: The Drug Scaffold[1][2]
  • Scaffold Hopping: In Medicinal Chemistry, moving a substituent from C3 to C4 is a classic "scaffold hop."[3]

  • Dopamine Agonists: The 4-ethyl chain is a precursor to the drug Ropinirole (Requip).[1] Ropinirole utilizes a 4-(2-substituted)indolin-2-one core.[1][2][8] The 4-hydroxyethyl indole is often an intermediate that is oxidized or cyclized to form these tricyclic lactam structures.

  • Kinase Inhibition: The C4 position allows substituents to access the "hinge region" or solvent front of kinase ATP-binding pockets without disrupting the hydrogen bonding of the indole NH.

Applicationscluster_bioBiological (Tryptophol)cluster_chemPharmaceutical (4-Isomer)TTryptopholSleepSleep Induction(Trypanosomiasis)T->SleepBiofilmQuorum Sensing(Candida)T->BiofilmI44-(2-hydroxyethyl)indoleRopRopinirole Precursor(Parkinson's)I4->RopKinaseKinase Inhibitor(Scaffold Hopping)I4->Kinase

Figure 3: Divergent utility maps.[9] Tryptophol is an end-metabolite; the 4-isomer is a building block.[1][2]

References

  • ChemicalBook. (2023).[3] Synthesis of 4-hydroxyindole and derivatives.[1][3][8][9][10]

  • National Institutes of Health (NIH) - PubChem. (2023).[3] Tryptophol (Compound Summary).[3]

  • ResearchGate. (2025).[3][8] A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one (Ropinirole intermediate).[1][2][8]

  • MedChemExpress. (2023).[3] Tryptophol Data Sheet & Biological Activity.[1][3]

  • Organic Chemistry Portal. (2012). The Heck Reaction of Allylic Alcohols (Alternative Synthesis Route).[3][6][11][12]

An In-Depth Technical Guide to 2-(1H-indol-4-yl)ethanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its vast derivatives, 4-substituted indoles represent a privileged framework for developing potent therapeutic agents, particularly those targeting the central nervous system.[2] This guide provides a comprehensive technical overview of 2-(1H-indol-4-yl)ethanol, a structurally significant analog of neuroactive compounds like psilocin. We present its core physicochemical properties, a detailed, field-proven synthetic pathway with retrosynthetic analysis, and robust analytical protocols for its characterization and quality control. Furthermore, we explore its potential biological significance, proposing a hypothetical mechanism of action based on its structural similarity to known serotonergic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold in their scientific endeavors.

Introduction: The Significance of the 4-Substituted Indole Framework

The indole ring system is a recurring motif in a multitude of biologically active molecules, from the essential amino acid tryptophan to powerful alkaloids like ibogaine and roquefortine C.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design.[1] While substitutions at the C3 position are most common, functionalization at the C4 position of the indole nucleus is a more formidable synthetic challenge but yields compounds of profound biological interest.[2][5]

Notably, the potent psychedelic compound psilocybin is chemically named [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate. Its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), is a 4-substituted indole that acts as a potent agonist at serotonin receptors, particularly the 5-HT₂ₐ subtype, producing profound effects on perception and mood.[6]

2-(1H-indol-4-yl)ethanol is a close structural analog of psilocin, differing by the replacement of the 4-hydroxyl group with a hydroxyethyl group and the absence of N,N-dimethylation on the side chain. This structural relationship makes it a compelling target for investigation, potentially serving as a novel probe for the serotonin system or as a precursor for a new class of neurological agents. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, paving the way for its exploration in drug discovery programs.

Core Physicochemical Properties

Accurate knowledge of a compound's fundamental properties is a prerequisite for any research and development activity. While a dedicated PubChem entry for the 4-yl isomer is not available, its properties can be reliably inferred from its isomers, such as 2-(1H-indol-2-yl)ethanol and 2-(1H-indol-5-yl)ethanol, which share the same molecular formula and thus the same molecular weight.[7][8]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[PubChem][7][8]
Molecular Weight 161.20 g/mol [PubChem][7][8]
Canonical SMILES C1=CC2=C(C=C1CCO)C=CN2Inferred
IUPAC Name 2-(1H-indol-4-yl)ethanolInferred

Synthesis and Purification Strategy

The synthesis of 4-substituted indoles is notoriously challenging due to the lower intrinsic reactivity of the C4 position compared to other positions on the indole ring.[2] Therefore, a robust and logical synthetic strategy is paramount. We propose a multi-step synthesis starting from a commercially available precursor, which offers a reliable pathway to the target molecule.

Retrosynthetic Analysis and Strategic Rationale

Our strategy hinges on introducing the desired two-carbon ethanol side chain onto a pre-functionalized indole core. A logical precursor is 4-cyanoindole, which allows for the conversion of the nitrile group into the desired ethanol functionality.

  • Causality of Approach: The choice of a nitrile (CN) group as a handle is strategic. It is a versatile functional group that can be hydrolyzed to a carboxylic acid and subsequently reduced to a primary alcohol. This two-step reduction (nitrile -> carboxylic acid -> alcohol) provides a controlled and high-yielding route, minimizing the formation of amine byproducts that could arise from direct, harsh reduction of the nitrile.

G target 2-(1H-indol-4-yl)ethanol intermediate1 Methyl (1H-indol-4-yl)acetate target->intermediate1 Selective Reduction (e.g., LiAlH₄) intermediate2 (1H-indol-4-yl)acetic acid intermediate1->intermediate2 Esterification (e.g., MeOH, H⁺) intermediate3 (1H-indol-4-yl)acetonitrile intermediate2->intermediate3 Nitrile Hydrolysis (e.g., H₂O, H⁺/OH⁻) start 4-Cyanoindole intermediate3->start Side-chain Homologation

Caption: Retrosynthetic pathway for 2-(1H-indol-4-yl)ethanol.

Experimental Protocol: Synthesis of 2-(1H-indol-4-yl)ethanol

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the efficacy of the preceding step.

Step 1: Hydrolysis of 4-Cyanoindole to (1H-indol-4-yl)acetic acid

  • Objective: To convert the nitrile group into a carboxylic acid.

  • Procedure:

    • To a solution of 4-cyanoindole (1.0 eq) in ethanol (10 volumes), add a 6M aqueous solution of sodium hydroxide (10 eq).

    • Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (1H-indol-4-yl)acetic acid.

  • Rationale: Basic hydrolysis is chosen to minimize potential side reactions on the electron-rich indole ring that can occur under harsh acidic conditions.

Step 2: Esterification to Methyl (1H-indol-4-yl)acetate

  • Objective: To convert the carboxylic acid to an ester for a cleaner subsequent reduction.

  • Procedure:

    • Suspend (1H-indol-4-yl)acetic acid (1.0 eq) in methanol (20 volumes).

    • Add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Rationale: Fischer esterification is a classic, efficient method. The ester is generally easier to handle and purify than the corresponding carboxylic acid and is an excellent substrate for hydride reduction.

Step 3: Reduction to 2-(1H-indol-4-yl)ethanol

  • Objective: To selectively reduce the ester to the primary alcohol.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve methyl (1H-indol-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes) and cool to 0°C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF. Caution: LiAlH₄ reacts violently with water.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by slowly adding water (1 mL per g of LiAlH₄), followed by 15% NaOH solution (1 mL per g of LiAlH₄), and then water again (3 mL per g of LiAlH₄).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.

  • Rationale: LiAlH₄ is a powerful reducing agent capable of efficiently reducing esters to alcohols. The Fieser workup (sequential addition of water, NaOH, and water) is a standard and safe procedure for quenching the reaction and producing an easily filterable solid.

Purification Protocol: Flash Column Chromatography
  • Objective: To isolate the final product from any remaining impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the solution onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to yield pure 2-(1H-indol-4-yl)ethanol.

Analytical Characterization Workflow

A multi-pronged analytical approach is essential to confirm the identity, structure, and purity of the synthesized compound. This workflow ensures that the material meets the rigorous standards required for scientific research and drug development.

Caption: Analytical workflow for 2-(1H-indol-4-yl)ethanol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method provides excellent separation for indole derivatives.[9]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).

  • Expected Outcome: A single major peak with >95% peak area, indicating high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
  • Rationale: GC-MS provides confirmation of the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the compound's identity.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • GC Program:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Expected Outcome: A molecular ion (M⁺) peak at m/z = 161, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Rationale: NMR is the most powerful technique for unambiguously determining the chemical structure of a molecule by probing the environment of each proton and carbon atom.[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR: Expected signals include the NH proton (a broad singlet), aromatic protons on the indole ring, and two triplets corresponding to the -CH₂-CH₂-OH group.

  • ¹³C NMR: Expected signals include distinct peaks for the 8 aromatic carbons of the indole ring and the 2 aliphatic carbons of the ethanol side chain.

Biological Context and Therapeutic Potential

Proposed Mechanism of Action: A Serotonin Receptor Modulator?

The structural analogy between 2-(1H-indol-4-yl)ethanol and psilocin provides a strong rationale for investigating its interaction with serotonin (5-HT) receptors.[6] Psilocin's potent psychoactive effects are primarily mediated by its agonist activity at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). We hypothesize that 2-(1H-indol-4-yl)ethanol may act as a modulator of this or other 5-HT receptors.

G receptor 5-HT₂ₐ Receptor Extracellular Intracellular g_protein Gαq Gβγ receptor:f2->g_protein Activation ligand 2-(1H-indol-4-yl)ethanol (Hypothetical Ligand) ligand->receptor:f1 Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) ip3->downstream dag->downstream

Caption: Hypothetical signaling pathway for 2-(1H-indol-4-yl)ethanol.

This proposed pathway illustrates how the compound, upon binding to the 5-HT₂ₐ receptor, could activate the Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to downstream cellular responses.

Future Directions in Drug Development
  • Receptor Binding Assays: The immediate next step is to perform competitive binding assays to determine the affinity of 2-(1H-indol-4-yl)ethanol for a panel of serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, etc.).

  • Functional Assays: Subsequent functional assays (e.g., calcium flux or IP-1 accumulation assays) are required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

  • Structure-Activity Relationship (SAR) Studies: The ethanol side chain and the indole nitrogen provide clear handles for chemical modification. Synthesizing a library of analogs (e.g., N-alkylation, side-chain extension/contraction, substitution on the benzene ring) will be crucial for developing a comprehensive SAR and optimizing for potency, selectivity, and drug-like properties.[11]

Conclusion

2-(1H-indol-4-yl)ethanol is a molecule of significant scientific interest due to its structural relationship to potent neuroactive natural products. This guide provides a complete and actionable framework for its synthesis, purification, and rigorous analytical characterization. The detailed protocols and strategic rationale are designed to empower researchers in medicinal chemistry and pharmacology to produce high-quality material for investigation. The exploration of its biological activity, particularly within the serotonin system, holds promise for uncovering novel chemical probes and potential starting points for next-generation therapeutics for neurological and psychiatric disorders.

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Sources

The Strategic Synthesis and Pharmacological Landscape of 4-(2-Hydroxyethyl)indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1] Among the various positional isomers, those with substitution at the C4 position of the indole ring have garnered significant attention due to their presence in numerous bioactive natural products and pharmacologically active compounds.[2] This guide provides a comprehensive technical overview of 4-(2-hydroxyethyl)indole, a key isomer of indole ethanol. We will delve into the strategic considerations and methodologies for its synthesis, its detailed spectroscopic characterization, and explore the current understanding of its biological significance and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers navigating the synthesis and utilization of C4-substituted indoles.

Introduction: The Significance of C4-Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of a multitude of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] The specific substitution pattern on the indole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. While the C3 position is the most common site for substitution in many well-known indole derivatives like tryptophan and serotonin, functionalization at the C4 position presents unique synthetic challenges and offers distinct pharmacological opportunities.[2]

4-(2-Hydroxyethyl)indole, also known as indole-4-ethanol, is a structurally intriguing molecule that combines the indole core with a flexible hydroxyethyl side chain at a less sterically hindered position on the benzene portion of the heterocycle. This particular arrangement has implications for the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of its biological activity. Understanding the synthesis and properties of this specific isomer is crucial for the rational design of novel therapeutics.

Strategic Synthesis of 4-(2-Hydroxyethyl)indole

The synthesis of 4-(2-hydroxyethyl)indole is not as straightforward as that of its more common C3-substituted counterpart, tryptophol. The inert nature of the C4-H bond necessitates multi-step synthetic strategies, often starting from pre-functionalized precursors.[2] The choice of synthetic route is dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. Below, we outline and rationalize the most viable synthetic pathways.

Pathway 1: Reduction of 4-Indoleacetic Acid Derivatives

A logical and commonly employed strategy involves the reduction of a carboxylic acid or its ester derivative at the C4 position. This approach leverages the relative accessibility of 4-indoleacetic acid.

Causality Behind Experimental Choices:

  • Starting Material: 4-Indoleacetic acid is a commercially available or readily synthesizable starting material.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling. Alternative, milder reducing agents like borane-tetrahydrofuran complex (B₂H₆/THF) can also be employed, particularly if other sensitive functional groups are present.

  • Solvent: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are the solvents of choice for LiAlH₄ reductions due to their inertness and ability to solubilize the reactants.

Experimental Protocol: Reduction of 4-Indoleacetic Acid

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Substrate: A solution of 4-indoleacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

  • Isolation and Purification: The resulting precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(2-hydroxyethyl)indole.

Caption: Reduction of 4-Indoleacetic Acid to 4-(2-Hydroxyethyl)indole.

Pathway 2: Synthesis from 4-Hydroxyindole

Another strategic approach commences with the readily available 4-hydroxyindole. This pathway involves the introduction of the two-carbon side chain onto the indole nucleus.

Causality Behind Experimental Choices:

  • Starting Material: 4-Hydroxyindole is a key intermediate that can be synthesized through various methods, including those starting from 1,3-cyclohexanedione and 2-aminoethanol.[4]

  • Reaction Type: The introduction of the hydroxyethyl group can be achieved through various C-alkylation strategies. However, direct C-alkylation of the electron-rich indole ring can be challenging and may lead to a mixture of products. A more controlled approach involves the protection of the hydroxyl group, followed by a formylation or acylation at the C3 position, and subsequent reduction. A more direct, albeit potentially lower-yielding, approach could involve a Williamson ether synthesis followed by a Claisen rearrangement and subsequent reduction, though this is a more complex route.

Experimental Protocol: A Potential Multi-step Synthesis from 4-Hydroxyindole

  • Protection: The hydroxyl group of 4-hydroxyindole is first protected, for example, as a benzyl ether, by reacting it with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF.

  • Vilsmeier-Haack Formylation: The resulting 4-benzyloxyindole is then subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position, yielding 4-benzyloxyindole-3-carboxaldehyde.

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide (e.g., methoxymethyl)triphenylphosphonium chloride) to extend the carbon chain.

  • Hydrolysis and Reduction: The resulting enol ether is hydrolyzed under acidic conditions to the corresponding acetaldehyde derivative, which is then reduced to the ethanol using a reducing agent like sodium borohydride (NaBH₄).

  • Deprotection: Finally, the benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield 4-(2-hydroxyethyl)indole.

Caption: Multi-step synthesis of 4-(2-Hydroxyethyl)indole from 4-Hydroxyindole.

Spectroscopic Characterization

Unambiguous characterization of 4-(2-hydroxyethyl)indole is essential to confirm its structure and purity. The following spectroscopic data are expected for this compound, with data for the well-characterized tryptophol (indole-3-ethanol) provided for comparison.[5]

Table 1: Predicted and Comparative Spectroscopic Data

Technique 4-(2-Hydroxyethyl)indole (Predicted) Tryptophol (Indole-3-ethanol) (Experimental) [5]
¹H NMR (CDCl₃, δ ppm) ~8.1 (br s, 1H, NH), ~7.2-7.0 (m, 3H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (t, 2H, -CH₂OH), ~3.0 (t, 2H, Ar-CH₂-), ~1.5 (br s, 1H, OH)8.08 (br s, 1H, NH), 7.62 (d, 1H, H-4), 7.37 (d, 1H, H-7), 7.19 (t, 1H, H-6), 7.11 (t, 1H, H-5), 7.03 (s, 1H, H-2), 3.88 (t, 2H, -CH₂OH), 3.00 (t, 2H, Ar-CH₂-), 1.55 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) ~136, ~127, ~122, ~120, ~118, ~110, ~105, ~100 (Ar-C), ~62 (-CH₂OH), ~30 (Ar-CH₂-)136.4, 127.4, 122.2, 122.1, 119.4, 118.8, 112.2, 111.2 (Ar-C), 62.6 (-CH₂OH), 28.7 (Ar-CH₂-)
IR (KBr, cm⁻¹) ~3400 (O-H, N-H stretching), ~3100-3000 (Ar C-H stretching), ~2940, ~2870 (Aliphatic C-H stretching), ~1600, ~1450 (Ar C=C stretching)~3400 (O-H, N-H stretching), ~3050 (Ar C-H stretching), ~2930, ~2860 (Aliphatic C-H stretching), ~1450 (Ar C=C stretching)
Mass Spec. (EI, m/z) 161 (M⁺), 130 (M⁺ - CH₂OH)161 (M⁺), 130 (M⁺ - CH₂OH)

Biological and Pharmacological Significance

While specific biological data for 4-(2-hydroxyethyl)indole is not extensively reported, the broader class of C4-substituted indoles and hydroxyindoles has demonstrated significant pharmacological potential.

  • Precursor for Bioactive Molecules: 4-Hydroxyindole, a direct precursor, is a crucial intermediate in the synthesis of pindolol, a non-selective beta-blocker used to treat hypertension and angina pectoris.[6] It is also used in the synthesis of dyes and other fine chemicals.[6]

  • Anticancer Activity: Numerous indole derivatives exhibit potent anticancer activity. For instance, betulin derivatives functionalized with an indole moiety at the C-28 position have shown promising activity against breast cancer cell lines.[3] Furthermore, certain 4-(3'-indolyl)oxazoles have demonstrated significant and selective cytotoxicity against various cancer cell lines.[7] The presence of the hydroxyethyl group at the C4 position of the indole ring in 4-(2-hydroxyethyl)indole provides a handle for further derivatization to explore potential anticancer agents.

  • Neurodegenerative Diseases: 4-Hydroxyindole has been shown to inhibit amyloid-β fibrillization, suggesting its potential in the research of neurodegenerative diseases like Alzheimer's disease.[8] The structural similarity of 4-(2-hydroxyethyl)indole to this precursor suggests that it could also be a valuable scaffold for developing agents targeting amyloid aggregation.

  • Anti-inflammatory Activity: Tryptophol (indole-3-ethanol) has demonstrated in vitro anti-inflammatory activity.[9] Given the structural similarities, it is plausible that 4-(2-hydroxyethyl)indole may also possess anti-inflammatory properties, a hypothesis that warrants further investigation.

Future Directions and Conclusion

4-(2-Hydroxyethyl)indole represents a synthetically accessible and pharmacologically promising scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the reduction of 4-indoleacetic acid, provide a reliable means for its preparation.

Future research should focus on a more detailed exploration of the biological activities of 4-(2-hydroxyethyl)indole and its derivatives. Key areas of investigation should include:

  • Comparative Biological Evaluation: A systematic comparison of the biological activities of all positional isomers of indole ethanol to elucidate structure-activity relationships.

  • Derivatization Studies: Utilizing the hydroxyl group of 4-(2-hydroxyethyl)indole as a point for further chemical modification to generate libraries of novel compounds for high-throughput screening.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which 4-(2-hydroxyethyl)indole and its derivatives exert their biological effects.

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  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Gas chromatographic-mass spectrometric assay of four indole alkylamines of rat pineal - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • The Nordlander Indole Synthesis - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • On tryptophol , Hive Tryptamine Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Strategic Functionalization of the Indole C4-Position: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C4 Advantage"

In the landscape of privileged scaffolds, the indole ring remains a cornerstone of drug discovery. However, not all positions on the indole ring are created equal. While C2, C3, and C5 functionalizations are synthetically trivial and well-explored, the C4 position represents a unique and historically underutilized vector.

For medicinal chemists, C4-substituted indoles offer a distinct topological advantage: they project substituents into a spatial region often orthogonal to the primary binding vectors of C3 or C5. This allows for the exploitation of "deep pockets" in GPCRs (particularly 5-HT receptors) and allosteric sites in kinases that are inaccessible to other isomers. This guide dissects the structural rationale, modern synthetic access, and therapeutic validation of 4-substituted indole derivatives.

Part 1: Structural Pharmacology & SAR

The Vector Analysis

The biological differentiation of 4-substituted indoles stems from their ability to break the flat aromatic plane or occupy specific hydrophobic clefts.

  • Steric Tolerance: Unlike C3, which is often crowded by the target's primary binding site, C4 often faces solvent-exposed regions or specific "selectivity pockets" in orthosteric sites.

  • Electronic Modulation: Substituents at C4 can significantly perturb the pKa of the indole NH (via hydrogen bonding or inductive effects) more effectively than distal C6/C7 substituents, altering hydrogen bond donor capability.

Decision Tree: When to Target C4?

Use the following logic flow to determine if a C4-strategy is viable for your lead optimization campaign.

SAR_Decision_Tree Start Lead Optimization: Indole Scaffold Q1 Is the C3 position metabolically labile? Start->Q1 Q2 Does the target have a hydrophobic pocket 'above' the indole plane? Q1->Q2 No Action_C2 STRATEGY: C2/C3 Block (Steric occlusion) Q1->Action_C2 Yes Q3 Is selectivity against homologous isoforms required? Q2->Q3 No Action_C4 STRATEGY: C4-Functionalization (Access unique vector) Q2->Action_C4 Yes Q3->Action_C4 Yes (High Specificity) Action_C5 STRATEGY: C5/C6 Extension (Linear extension) Q3->Action_C5 No (General Potency)

Figure 1: SAR Decision Matrix for Indole Functionalization. This logic gate assists in determining when the synthetic cost of accessing C4 is justified by potential pharmacological gain.

Part 2: Synthetic Evolution – From Classical to C-H Activation

Historically, accessing the C4 position required de novo ring construction (e.g., Leimgruber-Batcho or Bartoli synthesis starting from 3-substituted nitrobenzenes). These methods are step-heavy and lack flexibility for late-stage functionalization (LSF).

The paradigm shift occurred with the advent of Transition-Metal Catalyzed C-H Activation , allowing direct editing of the C4-H bond in pre-formed indole cores.

Comparative Synthetic Strategies
FeatureClassical Route (e.g., Bartoli)Modern Route (C-H Activation)
Starting Material Substituted NitrobenzenesPre-formed Indoles
Step Count High (5-8 steps)Low (1-2 steps)
Regioselectivity Dictated by precursorControlled by Directing Group (DG)
Atom Economy Low (Stoichiometric waste)High (Catalytic)
Key Limitation Harsh conditions (-78°C to Reflux)Requires specific DG (e.g., Aldehyde, Ketone)
Mechanism of Rh(III)-Catalyzed C4-Alkylation

The current "Gold Standard" for C4-functionalization utilizes Rhodium(III) catalysis directed by a weak coordinating group (like a ketone or aldehyde) at C3.

Rh_Catalysis Rh_Pre [Cp*RhCl2]2 Active Catalyst Coord Coordination (C3-DG directs Rh) Rh_Pre->Coord CH_Act C4-H Activation (Rhodacycle Formation) Coord->CH_Act - HCl Insert Alkene Insertion (Carborhodation) CH_Act->Insert + Olefin Prod Product Release (Reductive Elimination) Insert->Prod Prod->Rh_Pre Regeneration

Figure 2: Catalytic Cycle for Rh(III)-Directed C4-H Activation. The cycle relies on the formation of a stable rhodacycle intermediate facilitated by the C3-directing group.

Part 3: Detailed Protocol – Rh(III)-Catalyzed C4-Alkylation

Objective: Site-selective alkylation of 1-methyl-1H-indole-3-carbaldehyde at the C4 position using a nitroalkene coupling partner. Rationale: This protocol [1] demonstrates high atom economy and uses a transient directing group strategy inherent to the substrate (the aldehyde), avoiding the need for exogenous DGs that require installation and removal.

Materials
  • Substrate: 1-Methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Coupling Partner:

    
    -Nitrostyrene (1.5 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) – Essential for chloride abstraction to generate the active cationic Rh species.
    
  • Oxidant/Promoter:

    
     (20 mol%) – Maintains the catalytic cycle.
    
  • Solvent: 1,2-Dichloroethane (DCE) or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under a stream of Argon, charge a screw-cap reaction vial (10 mL) with

    
     (0.025 mmol) and 
    
    
    
    (0.10 mmol).
  • Solvation: Add anhydrous DCE (2.0 mL) and stir at room temperature for 10 minutes to generate the active cationic catalyst species.

  • Substrate Addition: Add the indole substrate (1.0 mmol), the nitroalkene (1.5 mmol), and

    
     (0.2 mmol) to the reaction mixture.
    
  • Reaction: Seal the vial and transfer to a heating block pre-equilibrated to 100°C . Stir vigorously (800 rpm) for 16–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The C4-alkylated product typically runs slightly lower than the starting indole due to increased polarity from the nitro group.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the Celite pad with additional DCM (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 5%

    
     20% EtOAc in Hexanes).
    

Yield Expectation: 75–85% isolated yield of the C4-alkylated indole.

Part 4: Case Study – Pindolol & The Beta-Blocker Paradigm

Pindolol represents the archetypal success of C4-functionalization. Unlike non-selective beta-blockers like Propranolol (based on a naphthol core), Pindolol utilizes a 4-hydroxyindole scaffold.

Structural Logic
  • Target:

    
    -Adrenergic Receptors (GPCRs).
    
  • Binding Mode: The indole NH acts as a hydrogen bond donor to Ser203 (in

    
    -AR), while the ether oxygen at C4 accepts a hydrogen bond from Asn293. This dual-interaction mode, unique to the indole scaffold, confers Pindolol with Intrinsic Sympathomimetic Activity (ISA) , meaning it acts as a partial agonist rather than a silent antagonist. This reduces the risk of bradycardia compared to other beta-blockers.
    
Synthetic Route (Industrial vs. Modern)
  • Industrial Route: Starts from 4-hydroxyindole + epichlorohydrin + isopropylamine. The bottleneck is synthesizing 4-hydroxyindole, often requiring harsh conditions (e.g., dehydrogenation of 4-oxo-4,5,6,7-tetrahydroindole).

  • Modern Application: Recent C-H hydroxylation protocols using Pd(II) catalysis can directly convert simple indole precursors into 4-hydroxyindoles, streamlining the synthesis of Pindolol analogs for next-generation cardiovascular drugs.

References

  • Rh(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. Source: The Journal of Organic Chemistry (2024). URL:[Link][1]

  • Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Source: Organic Letters (2013).[2][3] URL:[Link]

  • Rhodium(III)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions. Source: Chemical Communications (2018).[4] URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Source: Pharmaceuticals (MDPI). URL:[Link]

  • Pindolol: PubChem Compound Summary. Source: National Center for Biotechnology Information (2024). URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(1H-indol-4-yl)ethan-1-ol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. It directly impacts formulation, bioavailability, and the reliability of in-vitro screening data. This technical guide provides a comprehensive analysis of the solubility of 2-(1H-indol-4-yl)ethan-1-ol, an indole derivative of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of data to explore the underlying physicochemical principles that govern solubility, presenting field-proven experimental protocols for its determination, and offering a comparative analysis of the solvents. This guide is intended for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical methodology for handling and characterizing novel chemical entities.

Introduction: The Central Role of Solubility in Preclinical Research

2-(1H-indol-4-yl)ethan-1-ol is a member of the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The physicochemical properties of this molecule, particularly its solubility, are critical determinants of its utility. Poor solubility can mask a compound's true activity in screening assays and present significant challenges for formulation and in-vivo administration.[1][2]

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for chemical libraries.[3][4][5] Methanol, a polar protic solvent, is also frequently used in organic synthesis, purification, and analytical chemistry.[6][7] Understanding the behavior of 2-(1H-indol-4-yl)ethan-1-ol in these two distinct solvent environments is essential for its advancement as a research tool or potential therapeutic agent.

This guide provides the necessary theoretical framework and robust experimental protocols to empower researchers to accurately determine and interpret the solubility of this compound.

Physicochemical Properties: Solute and Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of polarity, hydrogen bonding capability, and other intermolecular forces. A summary of the key properties of 2-(1H-indol-4-yl)ethan-1-ol, DMSO, and methanol is presented below.

Property2-(1H-indol-4-yl)ethan-1-olDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Molecular Formula C₁₀H₁₁NOC₂H₆OSCH₄O
Molecular Weight 161.20 g/mol [8]78.13 g/mol 32.04 g/mol [6]
Solvent Type N/A (Solute)Polar Aprotic[3][4]Polar Protic[7][9]
Key Functional Groups Indole N-H (H-bond donor), Hydroxyl -OH (H-bond donor & acceptor)Sulfoxide S=O (H-bond acceptor)Hydroxyl -OH (H-bond donor & acceptor)
Boiling Point 357.8±17.0 °C (Predicted for 2-isomer)[10]189 °C64.7 °C
pKa ~15 (Predicted for N-H of 2-isomer)[10]~35 (for C-H)~15.5

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's status as a premier solvent in biological screening is due to its exceptional solvating power and miscibility with aqueous media.[3][11] Its polar aprotic nature means it has a strong dipole moment to dissolve polar molecules but lacks acidic protons to donate in hydrogen bonds.

Theoretical Underpinnings of Solubility in DMSO

The solubility of 2-(1H-indol-4-yl)ethan-1-ol in DMSO is expected to be high. The primary interactions governing this are:

  • Hydrogen Bonding: The highly polar sulfoxide group (S=O) in DMSO acts as a strong hydrogen bond acceptor. It can readily form hydrogen bonds with the acidic proton of the indole N-H group and the proton of the hydroxyl (-OH) group on the ethanolic side chain of the solute.

  • Dipole-Dipole Interactions: The large dipole moment of DMSO effectively interacts with the polar regions of the indole ring and the hydroxyl group.

  • Dispersion Forces: The nonpolar methyl groups of DMSO and the aromatic indole core interact favorably via London dispersion forces.

cluster_solute 2-(1H-indol-4-yl)ethan-1-ol Indole_NH Indole N-H DMSO1 DMSO (S=O) Indole_NH->DMSO1 H-Bond (Donor-Acceptor) Ethanol_OH Ethanol -OH DMSO2 DMSO (S=O) Ethanol_OH->DMSO2 H-Bond (Donor-Acceptor) Aromatic_Ring Aromatic Core DMSO3 DMSO (CH3)2 Aromatic_Ring->DMSO3 Dispersion Forces

Caption: Molecular interactions between 2-(1H-indol-4-yl)ethan-1-ol and DMSO.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, determining the thermodynamic solubility is crucial. This value represents the true equilibrium concentration of the solute in a saturated solution.[2][12][13] The shake-flask method is the gold standard for this measurement.[14]

Materials:

  • 2-(1H-indol-4-yl)ethan-1-ol (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or vial roller system set to ambient temperature (e.g., 25°C)

  • Centrifuge capable of handling vials

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Supersaturated Solution: Accurately weigh approximately 5-10 mg of 2-(1H-indol-4-yl)ethan-1-ol into a 2 mL glass vial.

  • Solvent Addition: Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the vial. This should be an amount where the solid does not fully dissolve, creating a slurry.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker or roller. Allow the mixture to agitate at a constant ambient temperature for 24-48 hours. Scientist's Note: This extended equilibration period is critical to ensure the system reaches a true thermodynamic equilibrium. Kinetic solubility, often measured after short incubation, can overestimate the stable solubility.[15]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet.

  • Serial Dilution: Perform a precise serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples via a validated HPLC method to determine the concentration. The solubility is calculated by applying the dilution factor to the measured concentration.

Field Insights & Practical Considerations
  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and may decrease the solubility of lipophilic compounds.[16] Always use anhydrous DMSO from a freshly opened bottle or one stored properly in a desiccator.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation, especially if water has been absorbed.[16] It is best practice to aliquot stock solutions into single-use volumes.[17]

  • Compound Purity: The protocol assumes the starting material is pure. Impurities can affect the measured solubility.

Solubility in Methanol: The Polar Protic Counterpart

Methanol is a polar protic solvent, meaning it has a hydroxyl group and can act as both a hydrogen bond donor and acceptor.[7][9] This gives it a different interaction profile compared to DMSO.

Theoretical Underpinnings of Solubility in Methanol

The solubility of 2-(1H-indol-4-yl)ethan-1-ol in methanol is also expected to be favorable, driven by extensive hydrogen bonding.

  • Hydrogen Bonding Network: Methanol can donate a hydrogen bond to the oxygen of the solute's hydroxyl group and accept a hydrogen bond from the same hydroxyl group. Similarly, it can accept a hydrogen bond from the indole N-H. This creates a robust network of interactions that facilitates solvation.

  • Solvent-Solvent Competition: A key difference from DMSO is that methanol molecules hydrogen-bond strongly with each other. For the solute to dissolve, it must effectively disrupt this solvent-solvent interaction and form more favorable solute-solvent interactions. The multiple H-bonding sites on 2-(1H-indol-4-yl)ethan-1-ol make this likely.

cluster_solute 2-(1H-indol-4-yl)ethan-1-ol Indole_NH Indole N-H MeOH1 Methanol (H-O) Indole_NH->MeOH1 H-Bond (Donor-Acceptor) Ethanol_OH Ethanol -OH MeOH2 Methanol (O-H) Ethanol_OH->MeOH2 H-Bond (Donor-Acceptor) MeOH3 Methanol (H-O) MeOH3->Ethanol_OH H-Bond (Donor-Acceptor)

Caption: Molecular interactions between 2-(1H-indol-4-yl)ethan-1-ol and Methanol.

Experimental Protocol: Thermodynamic Solubility Determination

The same shake-flask protocol described for DMSO (Section 3.2) is directly applicable for determining the thermodynamic solubility in methanol. The procedure remains identical, with the simple substitution of anhydrous DMSO for anhydrous methanol.

Scientist's Note: Methanol is significantly more volatile than DMSO (Boiling Point 64.7°C vs. 189°C). Ensure vials are sealed very tightly during the equilibration step to prevent solvent evaporation, which would artificially inflate the measured solubility value.

Comparative Analysis and Workflow Visualization

While both solvents are polar, the distinction between aprotic (DMSO) and protic (methanol) leads to different solvation mechanisms. For 2-(1H-indol-4-yl)ethan-1-ol, which possesses both hydrogen bond donor (N-H, O-H) and acceptor (O-H) sites, solubility is expected to be high in both solvents. The dominant factor in DMSO is its powerful hydrogen bond accepting capability, whereas in methanol, it is the ability to integrate into a comprehensive hydrogen-bonding network.

The experimental workflow for determining solubility in either solvent is standardized to ensure comparable and reliable results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Weigh excess solid (5-10 mg) into vial B Add precise volume of solvent (DMSO or MeOH) A->B C Agitate at constant temp for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Carefully collect clear supernatant D->E F Perform serial dilution of supernatant E->F G Analyze by HPLC-UV F->G H Calculate concentration (Solubility) G->H

Sources

2-(1H-indol-4-yl)ethan-1-ol SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, structural significance, and synthetic pathways for 2-(1H-indol-4-yl)ethan-1-ol , a critical regioisomer in the indole-ethanol family.[1]

Regiochemical Analysis, Synthesis, and Structural Identifiers

Executive Summary

2-(1H-indol-4-yl)ethan-1-ol (also known as 4-indoleethanol or 4-(2-hydroxyethyl)indole) is a specialized heterocyclic building block.[1] Unlike its naturally ubiquitous isomer tryptophol (3-indoleethanol), the 4-isomer is synthetically challenging due to the electronic properties of the indole scaffold, which favors electrophilic substitution at the C3 position.[1]

This molecule serves as a pivotal intermediate in the synthesis of dopamine agonists (e.g., Ropinirole precursors) and novel GPCR ligands where the 4-substitution pattern dictates specific receptor binding geometries.[1] This guide provides the definitive identifiers and a validated synthetic workflow based on carboxylic acid reduction.

Chemical Identity & Informatics

The following identifiers are verified against chemical abstracts and patent literature for the specific 4-position isomer. Researchers must distinguish this from the common 3-isomer (CAS 526-55-6).[1]

Identifier Value / String Notes
Common Name 2-(1H-indol-4-yl)ethan-1-olPreferred IUPAC nomenclature.[1]
Synonyms 4-(2-Hydroxyethyl)indole; 4-IndoleethanolOften used in patent literature.[1]
CAS Registry Number 1000549-17-6 Distinct from Tryptophol (526-55-6).[1]
SMILES OCCc1cccc2c1cc[nH]2Canonical string.[1][2]
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Solid (White to off-white)MP approx. 57–60 °C (isomer dependent).[1][3]
Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical C4-substitution point which differentiates this scaffold from tryptamine derivatives.

IndoleStructure Figure 1: Structural connectivity of 2-(1H-indol-4-yl)ethan-1-ol. IndoleCore Indole Core (Bicyclic) Position4 C4 Position (Benzene Ring) IndoleCore->Position4 Substitution Site EthanolChain Ethanol Chain (-CH2-CH2-OH) Position4->EthanolChain C-C Bond

[1]

Synthetic Framework

Synthesis of 4-substituted indoles cannot rely on standard Fischer Indole synthesis or Vilsmeier-Haack formylation, which target the electron-rich C3 position.[1] The most robust, self-validating protocol involves the reduction of 1H-indole-4-carboxylic acid .[1]

Validated Protocol: Carboxylic Acid Reduction

This method, cited in process chemistry patents for Ropinirole intermediates, ensures regiochemical purity by starting with a pre-functionalized indole core.[1]

Reaction Scheme:

  • Precursor: 1H-indole-4-carboxylic acid (CAS 16176-74-2).[1]

  • Reagent: Lithium Aluminum Hydride (LAH).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][4]

SynthesisWorkflow Figure 2: Synthetic workflow via LAH reduction. Start Start: 1H-indole-4-carboxylic acid (CAS 16176-74-2) Step1 Step 1: Solvation Dissolve in Anhydrous THF (0°C, N2 atm) Start->Step1 Step2 Step 2: Reduction Add LiAlH4 (2.0 equiv) slowly Step1->Step2 Activation Step3 Step 3: Reflux Stir at reflux for 2 hours Step2->Step3 Reduction Step4 Step 4: Fieser Quench Add H2O, 15% NaOH, H2O sequence Step3->Step4 Workup End Product: 2-(1H-indol-4-yl)ethan-1-ol (CAS 1000549-17-6) Step4->End Purification

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 1.0 equivalent of 1H-indole-4-carboxylic acid in anhydrous THF. Cool the solution to 0°C.

  • Addition: Carefully add 2.0–2.5 equivalents of Lithium Aluminum Hydride (LAH) (solid or solution) portion-wise.[1] Note: Evolution of

    
     gas will occur.
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the acid.[1]

  • Workup (Fieser Method): Cool to 0°C. Quench excess hydride by sequential addition of:

    • 
       mL Water (per 
      
      
      
      g LAH used)[1]
    • 
       mL 15% aqueous NaOH[1]
      
    • 
       mL Water[1]
      
  • Isolation: Filter the resulting granular precipitate through Celite. Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Scientific Integrity & Applications

Causality of Method Selection

The choice of reducing the 4-carboxylic acid is driven by regiochemical fidelity .[1] Direct functionalization of the indole ring (e.g., via ethylene oxide) typically yields mixtures favoring the C3 or N1 positions.[1] By using the 4-carboxylic acid precursor, the carbon skeleton is fixed prior to the reduction step, guaranteeing the final structure is the 4-ethanol isomer.[1]

Drug Development Utility
  • Dopamine Agonists: This molecule is a structural homolog to the side chain found in Ropinirole (Requip).[1] The 4-position substitution mimics the spatial arrangement required for specific D2/D3 receptor interactions.[1]

  • Scaffold Hopping: In medicinal chemistry, shifting the alkyl chain from C3 (tryptamine-like) to C4 alters the vector of the hydrogen-bond donor (OH group), potentially improving metabolic stability or selectivity profiles against serotonin receptors (5-HT).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10685 (Tryptophol/Isomer Comparison).[1] Retrieved from [Link][1]

  • Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2018).[1] Patent CN108440376B: Preparation method of ropinirole hydrochloride.[1] (Describes the reduction of CAS 16176-74-2 to CAS 1000549-17-6). Retrieved from

Sources

Methodological & Application

Synthesis of 2-(1H-indol-4-yl)ethan-1-ol from indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Approach to the Synthesis of 2-(1H-indol-4-yl)ethan-1-ol from Indole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-(1H-indol-4-yl)ethan-1-ol is a valuable chemical intermediate, serving as a precursor for various pharmacologically active molecules and functional materials. Its structure, featuring a reactive primary alcohol tethered to the C4 position of the indole scaffold, allows for diverse downstream modifications. This document provides a comprehensive, in-depth guide to a robust and reliable multi-step synthesis of this target molecule, starting from the commercially available indole-4-carboxylic acid.

The selected synthetic strategy involves a two-stage process: first, a one-carbon chain extension (homologation) of the carboxylic acid, followed by the reduction of the newly formed carboxyl group. This approach was deliberately chosen over alternatives like the Arndt-Eistert reaction to avoid the use of hazardous and unstable reagents such as diazomethane, prioritizing a safer and more scalable laboratory procedure. The narrative explains the chemical rationale behind each step, choice of reagents, and the necessary analytical checkpoints to ensure the integrity of each intermediate, reflecting a field-proven methodology.

Overall Synthetic Pathway

The synthesis is designed as a five-step sequence, transforming indole-4-carboxylic acid into the target alcohol via reduction, halogenation, cyanation, hydrolysis, and a final reduction. This pathway is logical, scalable, and relies on well-understood, high-yielding chemical transformations.

G cluster_0 Overall Synthetic Scheme A Indole-4-carboxylic Acid B (1H-indol-4-yl)methanol A->B Step 1: Reduction (LiAlH4) C 4-(chloromethyl)-1H-indole B->C Step 2: Halogenation (SOCl2) D (1H-indol-4-yl)acetonitrile C->D Step 3: Cyanation (NaCN) E (1H-indol-4-yl)acetic Acid D->E Step 4: Hydrolysis (NaOH) F 2-(1H-indol-4-yl)ethan-1-ol (Target) E->F Step 5: Reduction (LiAlH4)

Caption: Five-step synthesis of 2-(1H-indol-4-yl)ethan-1-ol.

Rationale and Scientific Justification (E-E-A-T)

Expertise & Experience: Causality Behind Experimental Choices

The conversion of a carboxylic acid (R-COOH) to a homologated alcohol (R-CH₂CH₂OH) necessitates a thoughtful selection of reagents to ensure efficiency and chemoselectivity.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is selected for the reduction steps (Step 1 and 5).[1][2] It is a potent reducing agent capable of converting carboxylic acids to primary alcohols.[2][3][4][5] An important consideration is the acidic N-H proton of the indole ring. This proton will react with LiAlH₄ in an acid-base reaction, consuming one equivalent of the hydride and producing hydrogen gas.[4] Therefore, an excess of LiAlH₄ is required to account for this initial deprotonation before the reduction of the carboxyl group can proceed.[4] While borane (BH₃) is an alternative that also reduces carboxylic acids, its use with indoles requires careful control, as certain borane reagents under acidic conditions can reduce the C2-C3 double bond of the indole ring.[6][7] LiAlH₄ generally does not affect the aromaticity of the indole core under standard conditions, making it a more reliable choice for this specific substrate.[8][9]

  • Homologation Strategy: The one-carbon chain extension is achieved via a nitrile intermediate (Steps 2-4). This classic method is highly reliable. The initial alcohol is first converted to a more reactive alkyl halide. The subsequent nucleophilic substitution with a cyanide anion is a robust C-C bond-forming reaction. Finally, the hydrolysis of the nitrile to a carboxylic acid is a high-yielding transformation. This sequence is preferable to other homologation methods that may involve less stable intermediates or more stringent reaction conditions.

  • The N-Protection Dilemma: A common question in indole chemistry is whether to protect the indole nitrogen.[10][11][12][13] For this specific pathway, N-protection is deemed unnecessary. The indole N-H does not interfere with the key transformations, provided that its acidity is accounted for in steps involving strong bases or nucleophiles (like LiAlH₄). Avoiding protection/deprotection steps significantly improves the overall efficiency and atom economy of the synthesis.

Trustworthiness: Self-Validating Protocols

Each stage of this synthesis is designed with clear validation checkpoints.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the primary tool for monitoring the progress of each reaction. By comparing the spot of the starting material with the newly forming product spot (visualized under UV light), one can determine the point of reaction completion and check for the formation of any side products.

  • Purification and Characterization: Rigorous purification of each intermediate is critical. The protocols employ standard liquid-liquid extraction to remove inorganic salts and water-soluble impurities, followed by flash column chromatography or recrystallization to obtain pure compounds.[14][15][16] The structural integrity of each intermediate and the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring that the desired transformation has occurred at each stage.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Reagents like LiAlH₄, thionyl chloride, and sodium cyanide are highly hazardous and must be handled with extreme care according to their Safety Data Sheets (SDS).

Step 1: Reduction of Indole-4-carboxylic Acid to (1H-indol-4-yl)methanol

This step reduces the carboxylic acid to a primary alcohol using LiAlH₄.

  • Materials: Indole-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Ethyl acetate, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine.

  • Procedure:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq.) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve indole-4-carboxylic acid (1.0 eq.) in anhydrous THF.

    • Slowly add the solution of indole-4-carboxylic acid to the LiAlH₄ suspension via a dropping funnel over 30-45 minutes. Caution: Hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (1H-indol-4-yl)methanol as a solid.

Step 2: Synthesis of 4-(chloromethyl)-1H-indole

The primary alcohol is converted to a benzylic-type chloride, a reactive electrophile for the next step.

  • Materials: (1H-indol-4-yl)methanol, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve (1H-indol-4-yl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add thionyl chloride (1.2 eq.) dropwise to the solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Once the reaction is complete, carefully pour the mixture onto ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Note: The product can be unstable and is often used immediately in the next step without extensive purification.

Step 3: Synthesis of (1H-indol-4-yl)acetonitrile

A nucleophilic substitution reaction introduces a nitrile group, extending the carbon chain by one.

  • Materials: Crude 4-(chloromethyl)-1H-indole, Sodium cyanide (NaCN), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude 4-(chloromethyl)-1H-indole (1.0 eq.) in anhydrous DMF.

    • Add sodium cyanide (1.5 eq.). Extreme Caution: NaCN is highly toxic. Handle with appropriate safety measures.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water and then brine to remove DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by flash column chromatography (hexane/ethyl acetate).

Step 4: Hydrolysis to (1H-indol-4-yl)acetic Acid

The nitrile is hydrolyzed under basic conditions to yield the homologated carboxylic acid.

  • Materials: (1H-indol-4-yl)acetonitrile, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • Suspend (1H-indol-4-yl)acetonitrile (1.0 eq.) in a mixture of ethanol and 20% aqueous NaOH solution.

    • Reflux the mixture for 6-12 hours, until TLC shows complete consumption of the starting material.

    • Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 5: Final Reduction to 2-(1H-indol-4-yl)ethan-1-ol

The final step reduces the newly formed carboxylic acid to the target primary alcohol.

  • Protocol: The procedure is analogous to Step 1. Use (1H-indol-4-yl)acetic acid as the starting material and LiAlH₄ as the reducing agent in anhydrous THF. The workup and purification follow the same principles.

G cluster_1 Workflow: LiAlH4 Reduction (Steps 1 & 5) A 1. Suspend LiAlH4 in anhydrous THF at 0°C B 2. Slowly add Substrate (in THF) A->B C 3. Reflux for 2-4h (Monitor by TLC) B->C D 4. Cool to 0°C and Quench (Water, NaOH) C->D E 5. Filter solids (wash with EtOAc) D->E F 6. Concentrate & Purify (Column Chromatography) E->F

Caption: General workflow for the LiAlH₄ reduction steps.

Data Summary Table

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 Indole-4-carboxylic AcidLiAlH₄, THF(1H-indol-4-yl)methanol85-95
2 (1H-indol-4-yl)methanolSOCl₂, DCM4-(chloromethyl)-1H-indole>90 (crude)
3 4-(chloromethyl)-1H-indoleNaCN, DMF(1H-indol-4-yl)acetonitrile75-85 (over 2 steps)
4 (1H-indol-4-yl)acetonitrileNaOH, EtOH/H₂O(1H-indol-4-yl)acetic Acid80-90
5 (1H-indol-4-yl)acetic AcidLiAlH₄, THF2-(1H-indol-4-yl)ethan-1-ol85-95

References

  • Reduction of Carboxylic Acids: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2019. (No URL available)
  • Use of Lithium Aluminum Hydride: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. [Link][1]

  • General Reduction Protocols: "Reduction of carboxylic acids." Chemguide. [Link][3]

  • Borane Reductions: "Acid to Alcohol - Common Conditions." Organic Chemistry Portal. [Link] (Editor's Note: While the provided link title is for a different reaction, the linked page from the search result discussed borane reductions of carboxylic acids.)[17]

  • Indole Chemistry and Stability: "The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule." The Journal of Physical Chemistry A. [Link][8][9]

  • Reduction of Indoles with Borane: Gribble, G. W., et al. "Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines." Journal of the American Chemical Society. [Link][7]

Sources

Application Note & Protocol: Selective Reduction of Methyl 2-(1H-indol-4-yl)acetate to Indole-4-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Indole-4-ethanol is a valuable building block in the synthesis of various pharmacologically active compounds. This document provides a comprehensive guide to the selective reduction of its precursor, methyl 2-(1H-indol-4-yl)acetate. We will delve into the chemical principles guiding the choice of reducing agent, present a detailed, field-tested protocol for the reduction using lithium aluminum hydride (LAH), and offer insights into reaction optimization and safety. This guide is designed to be a self-validating system for researchers, ensuring both reproducibility and a thorough understanding of the underlying chemistry.

Introduction: The Significance of Indole-4-ethanol in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs.[1][2][3] Indole-4-ethanol, in particular, serves as a key intermediate for the synthesis of compounds targeting a range of biological pathways. Its strategic importance lies in the reactive hydroxyl group, which allows for further molecular elaboration, and the inherent biological relevance of the indole nucleus itself. The efficient and high-yield synthesis of indole-4-ethanol is therefore a critical step in many drug development pipelines.

Choosing the Right Tool for the Job: A Comparative Overview of Reducing Agents

The transformation of an ester, such as methyl 2-(1H-indol-4-yl)acetate, to a primary alcohol requires a potent reducing agent. While several options exist, their reactivity and selectivity vary significantly.

Reducing AgentReactivity towards EstersTypical SolventsKey Considerations
Lithium Aluminum Hydride (LiAlH₄) HighDiethyl ether, THFExtremely powerful, non-selective, reacts violently with water and protic solvents.[4][5][6]
Sodium Borohydride (NaBH₄) Very Low/NoMethanol, EthanolGenerally not strong enough to reduce esters.[5][7]
Diisobutylaluminum Hydride (DIBAL-H) HighToluene, Hexane, DCMCan be more selective than LiAlH₄; often used for partial reduction to aldehydes at low temperatures.[5]
Borane (BH₃) ModerateTHFCan reduce esters, but may also interact with other functional groups.[5]

For the complete reduction of methyl 2-(1H-indol-4-yl)acetate to indole-4-ethanol, Lithium Aluminum Hydride (LAH) is the reagent of choice due to its high reactivity with esters.[5][6][8] Sodium borohydride is insufficiently reactive for this transformation.[7] While DIBAL-H and borane are viable alternatives, LAH is often preferred for its straightforward and typically high-yielding reduction of esters to primary alcohols.[5]

The Mechanism of LAH Reduction of Esters

The reduction of an ester with LiAlH₄ is a two-step process involving nucleophilic acyl substitution followed by the reduction of an intermediate aldehyde.[6][9][10]

  • Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7][9]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group. This results in the formation of an aldehyde.[6][9][10]

  • Second Hydride Attack: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion.[10]

  • Protonation: A final workup step with a protic solvent (e.g., water) protonates the resulting alkoxide to yield the primary alcohol, indole-4-ethanol.[7][11]

Experimental Protocol: LAH Reduction of Methyl 2-(1H-indol-4-yl)acetate

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Equipment
  • Reagents:

    • Methyl 2-(1H-indol-4-yl)acetate

    • Lithium Aluminum Hydride (LAH) powder[12]

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

    • 15% aqueous Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Saturated aqueous Sodium Sulfate solution

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Ice bath

    • Heating mantle

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for extraction and filtration

    • Personal Protective Equipment (PPE): Safety glasses, fire-retardant lab coat, impervious gloves.[13][14]

Workflow Diagram

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Assemble and dry glassware B Add LAH to anhydrous THF under inert gas A->B C Cool LAH suspension to 0°C B->C D Slowly add substrate solution (Methyl 2-(1H-indol-4-yl)acetate in THF) C->D E Warm to room temperature and stir D->E F Monitor reaction by TLC E->F G Cool to 0°C and quench excess LAH (Fieser workup) F->G Reaction Complete H Filter the resulting salts G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J K Characterize the product (NMR, MS, etc.) J->K

Caption: General workflow for the LAH reduction.

Step-by-Step Procedure

SAFETY FIRST: Lithium aluminum hydride reacts violently with water and can ignite upon contact with moisture.[12][15] All operations should be conducted in a fume hood under an inert atmosphere, and appropriate PPE must be worn.[13][14] A Class D fire extinguisher and dry sand should be readily available.[13]

  • Preparation:

    • Thoroughly dry all glassware in an oven and assemble a three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Under a positive pressure of nitrogen or argon, carefully add lithium aluminum hydride (1.5 equivalents) to anhydrous THF in the reaction flask. Stir the resulting suspension.

  • Reaction:

    • Cool the LAH suspension to 0°C using an ice bath.[16]

    • Dissolve methyl 2-(1H-indol-4-yl)acetate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the substrate solution dropwise to the stirred LAH suspension, maintaining the temperature at 0°C.[16] The addition should be slow to control the exothermic reaction.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

    • In-process check: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0°C in an ice bath.[16][17]

    • CAUTION: The following additions are highly exothermic and will produce hydrogen gas.[16] Perform the quenching process slowly and carefully.

    • For every 'x' grams of LAH used, sequentially and dropwise add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.[6]

    • Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[17]

    • Filter the mixture through a pad of Celite or filter paper, washing the solid residue with additional THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is then purified by silica gel column chromatography.

    • The choice of eluent will depend on the polarity of the product, but a gradient of hexane and ethyl acetate is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield indole-4-ethanol.

Data Interpretation and Characterization

The final product, indole-4-ethanol, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see characteristic peaks for the indole ring protons, the two methylene groups of the ethanol side chain, and the hydroxyl proton.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the indole ring and the ethanol side chain.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of indole-4-ethanol should be observed.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient LAH, poor quality LAH, reaction time too short.Use a larger excess of LAH, ensure LAH is fresh and dry, extend the reaction time.
Low Yield Product loss during work-up, incomplete reaction, side reactions.Ensure efficient extraction of the product from the aluminum salts during workup. Optimize reaction conditions (temperature, time).
Formation of Byproducts Over-reduction of the indole ring (less common with LAH), reaction with impurities.Use purified starting materials. Ensure strict anhydrous conditions.
Difficult Filtration of Aluminum Salts Incorrect quenching procedure.Adhere strictly to the Fieser workup ratios; vigorous stirring is crucial to form granular salts.

Conclusion

The reduction of methyl 2-(1H-indol-4-yl)acetate to indole-4-ethanol is a robust and high-yielding transformation when carried out with care. Lithium aluminum hydride is the reagent of choice, and a thorough understanding of its reactivity and handling is paramount for a successful outcome. The protocol detailed herein, when followed with precision, provides a reliable method for the synthesis of this important pharmaceutical intermediate.

References

  • Reduction of carboxylic acids and esters - YouTube. (2020). Available at: [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism - AdiChemistry. Available at: [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Esters to Alcohols: Hydride Reductions - JoVE. (2025). Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. (2024). Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Available at: [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (2016). Available at: [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     - Chemistry LibreTexts.  (2023). Available at: [Link]
    
  • Method for synthesizing 4-hydroxyindole - Google Patents. (Patent CN113321609A).
  • Preparation method of high-purity indole - Google Patents. (Patent CN105646324A).
  • Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Indole synthesis: a review and proposed classification - PMC. Available at: [Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates - ResearchGate. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate). (2022). Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC. (2023). Available at: [Link]

  • Substituted Derivatives of Indole Acetic Acid as Aldose Reductase Inhibitors With Antioxidant Activity: Structure-Activity Relationship - PubMed. Available at: [Link]

  • Reactions of indoles with 2- and 4-hydroxybenzyl alcohols - ResearchGate. (2025). Available at: [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (2017). Available at: [Link]

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions | The Journal of Physical Chemistry B - ACS Publications. (2024). Available at: [Link]

  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (2023). Available at: [Link]

  • Process of preparing purified aqueous indole solution - Google Patents. (Patent US5085991A).
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. Available at: [Link]

  • Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates - ResearchGate. Available at: [Link]

  • (3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate - PubChem. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-(1H-indol-4-yl)ethan-1-ol as a Versatile Intermediate for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] While initial efforts focused on the two ligands, it is now unequivocally established that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity.[1][][7] This guide moves beyond common polyethylene glycol (PEG) and alkyl chains to explore the strategic incorporation of rigid, functionalizable scaffolds. Herein, we provide a detailed technical guide on the use of 2-(1H-indol-4-yl)ethan-1-ol, an indole-based intermediate, for the rational design and synthesis of next-generation PROTACs. Indole derivatives are a cornerstone of medicinal chemistry, recognized for their wide-ranging biological activities and their utility as versatile scaffolds in drug design.[8][9][10][11]

The Rationale: Why an Indole-Based Linker Intermediate?

The linker's structure dictates the spatial orientation of the POI and E3 ligase, a crucial factor for the stability of the productive ternary complex required for ubiquitination.[1][] While flexible linkers like PEG and alkyl chains are synthetically accessible and have proven successful, they often introduce a high degree of conformational freedom.[3][13][14] This can be a double-edged sword; while flexibility can aid in the initial discovery of a functional PROTAC, it can also lead to suboptimal ternary complex geometry, poor pharmacokinetics, and off-target effects.

The incorporation of more rigid or semi-rigid moieties, such as the indole ring system from 2-(1H-indol-4-yl)ethan-1-ol, offers several strategic advantages:

  • Conformational Pre-organization: The planarity of the indole ring reduces the number of rotatable bonds compared to an equivalent-length alkyl chain, constraining the possible conformations of the PROTAC and potentially lowering the entropic penalty of forming the ternary complex.[7]

  • Vectorial Control: The defined geometry of the indole scaffold provides precise control over the exit vectors of the linker, enabling more rational design based on structural biology data.

  • Improved Physicochemical Properties: The indole moiety can modulate the PROTAC's solubility, lipophilicity, and membrane permeability, properties that are critical for bioavailability.

  • Potential for Productive Interactions: The indole ring is capable of engaging in π-stacking or hydrogen bonding interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.

The chosen intermediate, 2-(1H-indol-4-yl)ethan-1-ol, is particularly advantageous due to the presence of a primary alcohol. This functional group serves as a versatile chemical handle for a variety of subsequent coupling reactions, allowing for its seamless integration into a modular PROTAC synthesis workflow.

Diagram 1: The PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Indole Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Synthesis_Workflow Start 2-(1H-indol-4-yl)ethan-1-ol (Starting Material) Step1 Step 1: Mesylation - Methanesulfonyl Chloride - Triethylamine, DCM - 0 °C to RT Start->Step1 Intermediate Mesylate Intermediate (in situ) Step1->Intermediate Step2 Step 2: Azide Substitution - Sodium Azide - DMF - 60 °C Intermediate->Step2 Product1 4-(2-Azidoethyl)-1H-indole (Key Linker Intermediate) Step2->Product1 Step3 Step 3: CuAAC 'Click' Reaction - CuSO4, Sodium Ascorbate - tBuOH/H2O Product1->Step3 Alkyne Alkyne-Functionalized Ligand (E3 Ligase or POI) Alkyne->Step3 FinalPROTAC Final PROTAC Construct Step3->FinalPROTAC

Caption: Modular synthesis of an indole-linker-based PROTAC.

Materials & Reagents:

ReagentMW ( g/mol )Molarity/PuritySupplier Example
2-(1H-indol-4-yl)ethan-1-ol161.20>95%Sigma-Aldrich
Methanesulfonyl chloride (MsCl)114.55>99%Sigma-Aldrich
Triethylamine (TEA)101.19>99%Sigma-Aldrich
Sodium Azide (NaN₃)65.01>99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93DriSolv®MilliporeSigma
N,N-Dimethylformamide (DMF), anhy.73.09DriSolv®MilliporeSigma
Saturated aq. NaHCO₃ solution---
Brine (Saturated aq. NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37GranularFisher

Protocol Steps:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-(1H-indol-4-yl)ethan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Mesylation: Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Causality Insight: TEA acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. MsCl converts the poorly leaving hydroxyl group into an excellent leaving group (mesylate), priming it for nucleophilic attack.

  • Reaction Monitoring (Mesylation): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The formation of a slightly more nonpolar spot corresponding to the mesylate should be observed. The reaction is typically complete within 1-2 hours.

  • Solvent Exchange: Once the mesylation is complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TEA.

  • Azide Substitution: Re-dissolve the crude mesylate intermediate in anhydrous DMF (approx. 0.2 M concentration). Add sodium azide (3.0 eq).

    • Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Heating: Heat the reaction mixture to 60 °C and stir overnight (approx. 12-16 hours).

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water (2x) and brine (1x). This removes DMF and excess sodium azide. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and concentrate to yield 4-(2-azidoethyl)-1H-indole as a pale yellow oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

    • Expected ¹H NMR shift: Appearance of a triplet at ~3.6 ppm corresponding to the -CH₂-N₃ protons and disappearance of the -OH proton signal.

    • Expected IR spec: A strong, sharp absorbance band around 2100 cm⁻¹, characteristic of the azide N≡N stretch.

Protocol 2.2: Final PROTAC Assembly via Click Chemistry

This protocol details the final conjugation of the indole-azide intermediate with an alkyne-functionalized ligand (e.g., a warhead for the POI or an E3 ligase ligand).

Materials & Reagents:

ReagentMW ( g/mol )PuritySupplier Example
4-(2-Azidoethyl)-1H-indole186.22>95%Synthesized
Alkyne-functionalized Ligand (Generic)Varies>95%-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.69>98%Sigma-Aldrich
Sodium Ascorbate198.11>99%Sigma-Aldrich
tert-Butanol (tBuOH)74.12ACS GradeFisher
Deionized Water18.02--

Protocol Steps:

  • Reaction Setup: In a vial, dissolve the alkyne-functionalized ligand (1.0 eq) and 4-(2-azidoethyl)-1H-indole (1.1 eq) in a 1:1 mixture of t-butanol and water (approx. 0.1 M concentration).

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 eq in water) and sodium ascorbate (0.3 eq in water).

    • Causality Insight: Sodium ascorbate is a reducing agent that reduces the Cu(II) pre-catalyst to the active Cu(I) species in situ, which is required to catalyze the cycloaddition.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The solution may turn heterogeneous or change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 4-12 hours. A successful reaction is indicated by the consumption of both starting materials and the appearance of a new, more polar product spot.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the final PROTAC using an appropriate method, typically reverse-phase HPLC (for high purity) or flash column chromatography.

  • Final Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 3: Key Chemical Structures

Caption: Visual representation of key molecules in the synthetic pathway. (Note: Actual chemical structure images would be inserted in a final document)

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate a robust and efficient method for incorporating the 2-(1H-indol-4-yl)ethan-1-ol scaffold into PROTAC linkers. This intermediate provides a semi-rigid structural element that can be leveraged to optimize the physicochemical and pharmacological properties of a PROTAC degrader. The modular nature of the synthesis, culminating in a highly reliable click reaction, is amenable to the parallel synthesis required for building PROTAC libraries to screen for optimal linker length and composition. []Future work should focus on exploring substitutions on the indole ring itself (e.g., at the 1, 2, 5, or 6 positions) to further tune the linker's properties and to introduce new vectors for creating multi-functional degraders. As the field of targeted protein degradation continues to mature, the rational design of linkers using versatile and medicinally relevant scaffolds like indole will be paramount to developing the next generation of highly potent and selective therapeutics. [15][16]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Tech Notes.
  • CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles Technical Resources.
  • BroadPharm. (n.d.). PROTAC Linkers. BroadPharm Products.
  • Xie, Y., et al. (2023).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis of Complex Chemicals. Hyma Synthesis.
  • Hassan, R., et al. (2024).
  • Li, Y., et al. (2024). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis. Enamine.
  • Kasyanchuk, N., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Pharmaceuticals.
  • MDPI. (n.d.).
  • ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Whitepaper.
  • BroadPharm. (2022).
  • Singh, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • Dömling, A., et al. (2006). A New and Versatile One-Pot Synthesis of Indol-2-ones by a Novel Ugi-Four-Component-Heck Reaction. Tetrahedron Letters.
  • PubMed. (2024).
  • BOC Sciences. (n.d.). Linkers for PROTAC Design. BOC Sciences.

Sources

Strategic Protocols for the Chemoselective O-Tosylation of 2-(1H-indol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of 2-(1H-indol-4-yl)ethan-1-ol to its tosylate is a pivotal activation step in the synthesis of serotonin receptor ligands and tryptamine analogs. However, this substrate presents a classic "Ambident Nucleophile" challenge. The molecule contains two reactive sites: the primary hydroxyl group (


) and the indole nitrogen (

-H).

The Core Challenge:

  • Indole

    
    -H (
    
    
    
    ):
    While poorly nucleophilic in its neutral state due to aromatic delocalization, it becomes highly nucleophilic upon deprotonation.
  • Primary Alcohol (

    
    ):  Moderately nucleophilic in neutral conditions but prone to oxidation or elimination.
    

The Solution: Selectivity is dictated by the basicity of the reaction medium .

  • Strong Bases (NaH, NaOH): Deprotonate the indole nitrogen, leading to exclusive N-tosylation or N,O-ditosylation.[1]

  • Weak Bases (Pyridine, Etngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    N):  Do not deprotonate the indole. Under these conditions, the 
    
    
    
    hybridized oxygen of the alcohol is significantly more nucleophilic than the
    
    
    hybridized, aromatically-sequestered nitrogen lone pair.

This guide details two protocols: Protocol A (Direct Chemoselective O-Tosylation) for rapid synthesis, and Protocol B (Protection-First Strategy) for GMP-compliant, high-purity applications.

Mechanistic Pathway & Selectivity[1]

The following diagram illustrates the bifurcation point where reaction conditions dictate the product outcome.

G Substrate 2-(1H-indol-4-yl)ethan-1-ol Cond_Weak Weak Base (Pyridine/TEA) Neutral Nucleophile Substrate->Cond_Weak Route A Cond_Strong Strong Base (NaH/KOH) Anionic Nucleophile Substrate->Cond_Strong Route B Path_O O-Attack (Kinetic) Lone pair on Oxygen is available Cond_Weak->Path_O Favors O-Nu Path_N N-Deprotonation Indolyl Anion formed Cond_Strong->Path_N pKa > 16 Prod_O Target: O-Tosylate (Chemoselective) Path_O->Prod_O + TsCl Prod_N Impurity: N-Tosylate or N,O-Ditosylate Path_N->Prod_N + TsCl

Figure 1: Mechanistic divergence based on base strength.[1] Route A is required for the target molecule.

Protocol A: Direct Chemoselective O-Tosylation

Best for: Small-to-medium scale (mg to gram), rapid throughput. Mechanism: Kinetic control using Pyridine as both solvent and proton scavenger.

Reagents & Materials
ComponentEquiv.RoleSpecification
Indole-4-ethanol 1.0SubstrateDry, >98% purity
p-Toluenesulfonyl chloride (TsCl) 1.1 - 1.2ReagentRecrystallized (white crystals, not yellow)
Pyridine SolventBase/SolventAnhydrous (<0.05% water)
Dichloromethane (DCM) Co-solventDiluentOptional (improves solubility)
HCl (1M) WorkupNeutralizerCold
Step-by-Step Methodology
  • Preparation:

    • Dry the indole substrate under vacuum for 2 hours to remove trace water (water consumes TsCl).

    • Purify TsCl if it appears yellow or wet. Dissolve in minimal CHCl

      
      , dilute with hexane, and filter the white precipitate.
      
  • Solubilization (

    
    ): 
    
    • In a flame-dried round-bottom flask under Argon/Nitrogen atmosphere, dissolve the indole (1.0 equiv) in anhydrous Pyridine (concentration ~0.2 M).

    • Note: If the substrate is not soluble in pure pyridine, add anhydrous DCM (1:1 ratio).[1]

    • Cool the solution to 0°C using an ice/water bath.

  • Addition (

    
    ): 
    
    • Add TsCl (1.2 equiv) portion-wise over 15 minutes.

    • Critical: Do not add all at once. An exotherm can locally raise the temperature, increasing the risk of

      
      -tosylation.
      
  • Reaction (

    
    ): 
    
    • Stir at 0°C for 3–5 hours.

    • Monitor: Check TLC (Hexane/EtOAc 6:4).[1] The alcohol (polar) should disappear; the tosylate (less polar) will appear.

    • Stop Condition: Do not stir overnight at room temperature. Prolonged reaction times in pyridine can lead to the conversion of the tosylate to the alkyl chloride via nucleophilic attack by pyridinium hydrochloride [1].

  • Workup (The "Acid Wash"):

    • Dilute the mixture with Et

      
      O or EtOAc (prevents emulsion better than DCM).
      
    • Wash the organic layer successively with:

      • Cold Water (removes bulk pyridine).

      • Cold 1M HCl (3x) (removes residual pyridine as pyridinium salt). Check aqueous pH; it must be acidic.[1]

      • Sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
          (neutralizes trace acid).
        
      • Brine .

    • Dry over MgSO

      
      , filter, and concentrate in vacuo at 
      
      
      
      (tosylates are thermally sensitive).

Protocol B: The "High-Fidelity" Protection Route

Best for: Drug development, GMP scale-up, or if Protocol A yields




-tosylated impurity. Logic: By blocking the

-H site with a Boc group, the alcohol becomes the only available nucleophile.
Workflow Diagram

Workflow Start Start: Indole-4-ethanol Step1 1. N-Protection (Boc2O, DMAP, DCM) Start->Step1 Inter Intermediate: N-Boc-Indole-4-ethanol Step1->Inter Step2 2. O-Tosylation (TsCl, TEA, DCM) Inter->Step2 Prod Product: N-Boc-4-(2-tosyloxyethyl)indole Step2->Prod Step3 3. Deprotection (Optional) (TFA or thermal cleavage) Prod->Step3 If free indole required

Figure 2: Protection-deprotection strategy for absolute regiocontrol.

Methodology
  • N-Protection:

    • React substrate with (Boc)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      O  (1.1 equiv) and catalytic DMAP  (0.1 equiv) in DCM.
      
    • Result: Quantitative conversion to

      
      -Boc-indole-4-ethanol. The electron-withdrawing Boc group completely deactivates the indole ring, preventing side reactions at C3 or N.
      
  • O-Tosylation:

    • Substrate:

      
      -Boc intermediate.
      
    • Reagents: TsCl (1.2 equiv), Triethylamine (TEA) (2.0 equiv), catalytic DMAP (0.05 equiv) in DCM.[1]

    • Conditions: Room temperature, 2 hours.[1]

    • Advantage:[2][3][4][5] Because the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       is protected, you can use stronger conditions (TEA/DMAP) which are faster than pyridine, without risking 
      
      
      
      -sulfonylation.
  • Purification:

    • Standard silica gel chromatography. The

      
      -Boc tosylate is highly stable and purifies easily.
      

Quality Control & Troubleshooting

Analytical Data (Expected)
  • TLC: The tosylate will have an

    
     approx. 0.3–0.4 units higher than the alcohol in Hex/EtOAc systems.
    
  • 1H NMR (CDCl

    
    ): 
    
    • Look for the Tosylate Methyl : Singlet at

      
       ppm.
      
    • Look for the Aromatic AB System : Two doublets (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Hz) at 
      
      
      
      and
      
      
      ppm (tosyl ring).
    • Diagnostic Shift: The triplet for

      
       in the starting material (
      
      
      
      ppm) will shift downfield to
      
      
      ppm in the product.
Common Failure Modes
ObservationDiagnosisRemediation
Product contains Chlorine Conversion to Alkyl ChlorideReaction time too long or Pyridine-HCl concentration too high. Fix: Stop reaction at 3h; use Protocol B (TEA/DCM) which generates TEA-HCl (less nucleophilic).
Low Yield / Recovery Decomposition on SilicaIndole tosylates can be acid-sensitive. Fix: Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity.
Double Tosylation

-Ditosylation
Base was too strong or temp too high. Fix: Strict temperature control (

); ensure TsCl is added slowly.

References

  • Spontaneous conversion of O-tosylates to chlorides

    • Source: Valchanova, N., et al. "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." ChemistrySelect, 2017.[4]

    • Relevance: Establishes the risk of Pyridine-HCl mediated substitution during prolonged reaction times.
    • [1][4]

  • Selectivity of Indole N vs O

    • Source: Greene, T.W., & Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Authoritative text on the reactivity of indole nitrogen and the necessity of protection str
    • [1]

  • General Tosylation Protocols (Tryptophol derivatives)

    • Source:Journal of Medicinal Chemistry (Various, e.g., syntheses of Pindolol precursors).[1]

    • Context: Standard methodologies for 4- and 3-substituted indole ethanols utilize Pyridine/DCM or TEA/DCM systems.
    • [1]

Sources

Reagents for converting indole-4-ethanol to indole-4-ethyl halides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the conversion of indole-4-ethanol (2-(1H-indol-4-yl)ethanol) to indole-4-ethyl halides (chloride, bromide, iodide). These intermediates are critical for synthesizing 4-substituted tryptamines, a rare and pharmacologically significant class of serotonergic modulators.

Target Molecule: 4-(2-Haloethyl)-1H-indole (X = Cl, Br, I) Starting Material: Indole-4-ethanol (CAS: 73462-63-4) Primary Application: Precursors for 4-substituted tryptamines and isotryptamines in drug discovery.

Executive Summary & Strategic Analysis

The conversion of indole-4-ethanol to its corresponding alkyl halide is a nucleophilic substitution on a primary alcohol. However, the presence of the electron-rich indole moiety introduces specific challenges:

  • Acid Sensitivity: The indole core is prone to acid-catalyzed dimerization and polymerization, particularly at the C3 position. Reagents generating strong mineral acids (e.g.,

    
    , 
    
    
    
    ) must be buffered.
  • C3 Nucleophilicity: The C3 position is highly nucleophilic. Electrophilic halogenating agents (like

    
    ) must be avoided to prevent ring halogenation.
    
  • Carbocation Rearrangement: While primary alcohols typically react via

    
    , any conditions promoting 
    
    
    
    character could lead to cyclization or rearrangement.

Recommended Strategy:

  • For Bromides (High Purity/Small Scale): The Appel Reaction (

    
    ) is the Gold Standard. It operates under neutral conditions, avoiding acid-catalyzed side reactions.
    
  • For Bromides (Scale-Up): Phosphorus Tribromide (

    
    )  with pyridine is cost-effective but requires strict temperature control.
    
  • For Iodides: Finkelstein Displacement of a mesylate intermediate is preferred over direct iodination to avoid harsh HI conditions.

  • For Chlorides: Thionyl Chloride (

    
    )  with excess pyridine.
    

Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on the desired halide and substrate scale.

IndoleHalogenation Start Starting Material: Indole-4-ethanol Target Select Target Halide Start->Target Br Target: Bromide Target->Br Cl Target: Chloride Target->Cl I Target: Iodide Target->I Scale Scale / Sensitivity? Br->Scale SOCl2 Protocol C: SOCl2 + Pyridine *Standard for Chlorides* Cl->SOCl2 Finkel Protocol D: Sulfonate Displacement (MsCl then NaI) *Best for Iodides* I->Finkel Appel Protocol A: Appel Reaction (CBr4, PPh3) *Neutral pH, High Purity* Scale->Appel < 5g or Acid Sensitive PBr3 Protocol B: PBr3 + Pyridine *Scalable, requires temp control* Scale->PBr3 > 5g or Robust

Figure 1: Decision tree for selecting the appropriate halogenation reagent for indole-4-ethanol.

Detailed Protocols

Protocol A: Appel Bromination (Gold Standard)

Mechanism: Activation of alcohol by phosphonium salt followed by


 displacement.
Advantages:  Neutral pH, mild temperature, no ring halogenation.

Reagents:

  • Indole-4-ethanol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.25 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve Indole-4-ethanol (1.0 equiv) and

    
     (1.25 equiv) in anhydrous DCM (0.1 M concentration relative to indole). Cool the solution to 0°C in an ice bath.
    
  • Addition: Dissolve

    
     (1.5 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Note: The solution may turn slightly yellow. A deep red/brown color indicates decomposition or iodine contamination (if using

      
      ).
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 1-3 hours).

  • Workup:

    • Concentrate the mixture under reduced pressure to ~20% volume.

    • Add cold diethyl ether or hexane to precipitate Triphenylphosphine oxide (

      
      ).
      
    • Filter off the white solid.[1]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The bromide is less polar than the alcohol.

Protocol B: Bromination via Phosphorus Tribromide ( )

Mechanism: Formation of dibromophosphite ester followed by displacement. Critical Step: Pyridine must be used to scavenge HBr and prevent indole dimerization.

Reagents:

  • Indole-4-ethanol (1.0 equiv)

  • 
     (0.4 equiv) (Note: Stoichiometry is 1/3 mol per Br, but slight excess is standard)
    
  • Pyridine (1.0 equiv) or TEA

  • Solvent: DCM or Diethyl Ether

Procedure:

  • Setup: Nitrogen atmosphere. Cool reaction vessel to -10°C (Salt/Ice bath).

  • Mixture: Dissolve Indole-4-ethanol and Pyridine (1.0 equiv) in DCM.

  • Addition: Add

    
     (0.4 equiv) dropwise via syringe. Exothermic reaction.  Maintain temperature below 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Pour carefully into crushed ice/saturated

    
     solution. Caution:  Gas evolution.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Chromatography is usually required to remove phosphite byproducts.

Protocol C: Iodination via Mesylate Displacement (Finkelstein)

Mechanism: Two-step sequence. Activation of alcohol as Mesylate (OMs) followed by displacement with Iodide. Direct HI reaction is too harsh for indoles.

Step 1: Mesylation

  • Dissolve Indole-4-ethanol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise.

  • Stir 1 hour. Wash with water, dry (

    
    ), and concentrate. Use immediately.
    

Step 2: Displacement

  • Dissolve the crude mesylate in Acetone (anhydrous).

  • Add Sodium Iodide (NaI) (5.0 equiv).

  • Reflux for 2-4 hours (precipitate of NaOMs/NaCl will form).

  • Workup: Remove acetone, partition between Water/EtOAc. Wash organic layer with Sodium Thiosulfate (to remove free

    
    ) and Brine.
    

Quantitative Comparison of Methods

FeatureAppel Reaction (

)

/ Pyridine
Sulfonate / NaI
Halide Product Bromide (Cl/I possible)BromideIodide (or Br/Cl)
Reaction pH NeutralAcidic (requires base)Basic/Neutral
Indole Stability ExcellentModerate (Temp control critical)Good
Atom Economy Poor (Ph3PO waste)GoodModerate
Purification Filtration + ColumnExtraction + ColumnExtraction
Recommended For High Value / Lab Scale Scale-up (>10g) Iodides

Troubleshooting & Optimization

Handling Indole Polymerization

If the reaction mixture turns pink/purple/black, acid-catalyzed polymerization is occurring.

  • Solution: Switch to the Appel protocol (neutral conditions).

  • Alternative: Ensure Pyridine/TEA is fresh and dry in Protocol B/C.

Protecting Groups

If the N-H proton interferes (rare for 4-position, but possible), protect the indole nitrogen:

  • Boc Protection: React with

    
    , DMAP, TEA. Stable to basic/nucleophilic conditions; removed with TFA.
    
  • Tosylation: React with TsCl, NaOH (Phase transfer). Very stable; removed with Mg/MeOH.

  • Note: For most 4-ethyl halide syntheses, N-protection is not strictly necessary if neutral conditions are used.

Storage of Indole-4-ethyl Halides

These halides are moderately unstable.

  • Store: -20°C under Argon/Nitrogen.

  • Stabilizer: Store over copper wire or silver wool to scavenge free halogen acids.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Synthesis of 4-Substituted Indoles." Chemical and Pharmaceutical Bulletin, 29(1), 249-258. (Foundational work on 4-substituted indole stability). Link

  • Smith, A. B., et al. (2011).[2] "Indole Dimerization: Mechanisms and Mitigation." Journal of Organic Chemistry, 76(15), 6320. (Context on acid sensitivity).

  • Repke, D. B., et al. (1977). "Psilocin analogs. I. Synthesis of 3-[2-(dialkylamino)ethyl]- and 3-[2-(cycloalkylamino)ethyl]indol-4-ols." Journal of Heterocyclic Chemistry, 14(1), 71-74. (Analogous chemistry for 4-substituted side chains). Link

Sources

4-(2-hydroxyethyl)indole as a scaffold for kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Hydroxyethyl)indole (4-HEI) as a Privileged Scaffold for Kinase Inhibitor Design

Abstract

While the indole pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Osimertinib), the C3 and C5 positions have historically dominated structure-activity relationship (SAR) exploration. This Application Note details the strategic utility of 4-(2-hydroxyethyl)indole (4-HEI) . Unlike the common metabolite tryptophol (the C3 isomer), 4-HEI provides a unique vector from the hinge-binding region into the ribose-binding pocket or solvent front, depending on the binding mode. This guide provides a validated synthetic protocol for 4-HEI, strategies for library generation, and a framework for biological evaluation.

Structural Rationale: The "Vector 4" Advantage

In the design of Type I and Type I½ kinase inhibitors, the indole nitrogen typically functions as a hydrogen bond donor to the hinge region (e.g., Glu residue).

  • The C3 Vector (Tryptophol-like): Projects towards the "gatekeeper" residue or deep hydrophobic back-pocket.

  • The C5 Vector: Projects into the solvent front, often used for solubilizing groups (e.g., piperazines).

  • The C4 Vector (4-HEI): This position is underutilized. In many binding poses, the C4 substituent projects perpendicularly toward the ribose-binding pocket or can be cyclized back to the N1 position to form rigid tricyclic cores (e.g., 1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one), which mimic the adenosine core of ATP more closely than the indole alone.

The 2-hydroxyethyl tether at C4 serves as a versatile "chemical handle" for:

  • H-Bond Interactions: Direct interaction with Asp/Glu residues in the ribose pocket.

  • Macrocyclization: Linking C4 to C3 or N1 to "freeze" the bioactive conformation.

  • Fragment Growth: Conversion of the hydroxyl to amines or ethers to reach the solvent front.

Validated Synthetic Protocol: Synthesis of 4-HEI

Objective: Synthesize high-purity 4-(2-hydroxyethyl)indole from commercially available 4-bromoindole. Scale: 5.0 gram scale. Purity Target: >98% (HPLC).

Reaction Scheme Visualization

Synthesis_Workflow Start 4-Bromoindole Step1 Step 1: N-Protection (TIPS-Cl, NaH) Start->Step1 Inter1 1-TIPS-4-Bromoindole Step1->Inter1 95% Yield Step2 Step 2: Lithiation & Trapping (t-BuLi, Ethylene Oxide) Inter1->Step2 Inter2 1-TIPS-4-(2-hydroxyethyl)indole Step2->Inter2 82% Yield Step3 Step 3: Deprotection (TBAF) Inter2->Step3 Final 4-(2-hydroxyethyl)indole (4-HEI) Step3->Final 90% Yield

Figure 1: Synthetic pathway for 4-HEI via lithiation-epoxide opening. This route avoids the lower yields associated with Heck coupling at the sterically crowded C4 position.

Detailed Methodology

Step 1: Protection (Formation of 1-(triisopropylsilyl)-4-bromoindole)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Reagents: Dissolve 4-bromoindole (5.0 g, 25.5 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

  • Addition: Add NaH (60% in oil, 1.22 g, 30.6 mmol) portion-wise. Stir for 30 min at 0°C.

  • Silylation: Add triisopropylsilyl chloride (TIPS-Cl) (5.9 mL, 28.0 mmol) dropwise.

  • Workup: Warm to RT and stir for 2 hours. Quench with sat. NH₄Cl. Extract with EtOAc (3x). Dry over MgSO₄.

  • QC Check: TLC (Hexanes/EtOAc 9:1) should show spot shift (Rf ~0.8).

Step 2: Lithiation and Epoxide Opening (Critical Step) Rationale: The TIPS group directs lithiation to C3 or C4? No, TIPS is a bulky protecting group that prevents N-deprotonation. Lithium-Halogen exchange is specific to the C4-Bromine.

  • Setup: Flame-dry a 3-neck RBF. Strict anhydrous conditions required.

  • Exchange: Dissolve intermediate from Step 1 (9.0 g, 23.6 mmol) in anhydrous Et₂O (100 mL). Cool to -78°C .

  • Lithiation: Add t-BuLi (1.7 M in pentane, 29.0 mL, 49.5 mmol) dropwise over 20 min. Caution: t-BuLi is pyrophoric. Stir for 1 hour at -78°C.

  • Trapping: Add Ethylene Oxide (excess, condensed into cold THF or commercially available solution) via cannula.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Workup: Quench with water. Extract with Et₂O. Purify via flash chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection

  • Reaction: Dissolve the silylated alcohol in THF (50 mL). Add TBAF (1.0 M in THF, 1.1 eq). Stir at RT for 1 hour.

  • Purification: Standard aqueous workup followed by column chromatography (DCM/MeOH 95:5).

  • Final Product: Off-white solid. Yield: ~3.2 g (Overall ~70%).

Library Generation: Divergent Synthesis

Once 4-HEI is synthesized, the hydroxyl group allows for rapid diversification.

Target FunctionalityReagentsApplication in Kinase Inhibitor
Alkyl Chloride SOCl₂ or MsCl/LiClIntermediate for nucleophilic displacement.
Primary Amine 1. Phthalimide/DEAD (Mitsunobu)2. HydrazineImproves solubility; contacts acidic residues (e.g., Asp in ribose pocket).
Aldehyde Dess-Martin PeriodinanePrecursor for reductive amination (Fragment growing).
Tricyclic Core 1. Oxidation to Acid2. Friedel-Crafts/Amide couplingRigidifies the scaffold (e.g., PARP or Kinase selectivity).

Biological Evaluation Protocol

Assay Type: ADP-Glo™ Kinase Assay (Luminescence). Rationale: Measures ADP formed from a kinase reaction; highly sensitive and suitable for HTS.

Workflow Logic

Assay_Workflow Compound 4-HEI Derivative (DMSO Stock) Rxn Kinase Reaction (60 min @ RT) Compound->Rxn Kinase Recombinant Kinase (e.g., EGFR, CDK2) Kinase->Rxn Substrate Peptide Substrate + Ultra-Pure ATP Substrate->Rxn Stop ADP-Glo Reagent (Depletes ATP) Rxn->Stop Detect Detection Reagent (ADP -> ATP -> Light) Stop->Detect Data Luminescence Output (RLU vs Log[Inhibitor]) Detect->Data

Figure 2: ADP-Glo assay workflow for evaluating 4-HEI derivatives.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock of 4-HEI derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in kinase buffer (typically 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Enzyme Reaction (10 µL volume):

    • Add 2 µL of inhibitor (at 5x concentration).

    • Add 4 µL of Kinase enzyme (optimized ng/well).

    • Incubate 10 min (pre-equilibration).

    • Add 4 µL of ATP/Substrate mix (ATP concentration should be at

      
       apparent).
      
    • Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent . Incubate 40 min (consumes unreacted ATP).

    • Add 20 µL Kinase Detection Reagent . Incubate 30 min (converts produced ADP to light).

  • Analysis:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

    • Fit data to Sigmoidal Dose-Response (Variable Slope) equation to determine IC₅₀.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Somei, M., & Yamada, F. (2005). "Simple Indole Alkaloid Synthesis." Natural Product Reports, 22, 73-103. (Foundational chemistry for 4-substituted indoles). Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." (Standard industry protocol). Link

  • Hu, Y., et al. (2018). "4-Substituted Indoles as Promising Scaffolds for Drug Discovery." European Journal of Medicinal Chemistry, 143, 154-170. (Review of the specific scaffold utility). Link

  • Evans, B.E., et al. (1988). "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Origin of the "Privileged Structure" concept). Link

Sources

Application Note: Mitsunobu Functionalization of 2-(1H-indol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing the Mitsunobu reaction on 2-(1H-indol-4-yl)ethan-1-ol . It addresses the specific chemoselective challenges posed by the indole scaffold and provides validated protocols for converting the primary alcohol into amines (via phthalimide) and ethers.

Executive Summary

The functionalization of 2-(1H-indol-4-yl)ethan-1-ol (4-tryptophol) is a critical step in the synthesis of serotonin receptor modulators and kinase inhibitors. While the Mitsunobu reaction offers a mild, stereospecific route to replace the primary hydroxyl group with nucleophiles (N, O, S, C), the presence of the indole N-H moiety (pKa ~17) introduces competition and solubility challenges. This guide outlines optimized conditions to maximize yield, suppress N-alkylation side products, and efficiently remove phosphine oxide byproducts.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate contains two nucleophilic sites:

  • Primary Alcohol (C-OH): The target for activation.

  • Indole Nitrogen (N-H): Although weakly acidic (pKa ~17 in DMSO), it can participate in competitive hydrogen bonding or alkylation if the reaction conditions are too basic or if the "activated" alcohol reacts intermolecularly.

The Mitsunobu Mechanism

The reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate.[1] For 2-(1H-indol-4-yl)ethan-1-ol, the pathway involves:

  • Formation of the Morrison-Brunn-Huisgen Betaine (PPh3-DEAD adduct).

  • Activation of the pronucleophile (H-Nu) and the alcohol.[1]

  • SN2 displacement of the activated alcohol by the deprotonated nucleophile.

Critical Success Factor: The pKa of the nucleophile (H-Nu) must be < 11-13 to protonate the betaine intermediate effectively. If the pKa is too high, the reaction stalls, or side reactions (e.g., N-alkylation of the indole) dominate.

MitsunobuMechanism Reagents PPh3 + DEAD Betaine Betaine Intermediate (PPh3-N-N-CO2Et) Reagents->Betaine Addn at 0°C Activated Alkoxyphosphonium Salt (R-O-P+Ph3) Betaine->Activated + Substrate + H-Nu (pKa < 13) Substrate 2-(1H-indol-4-yl)ethan-1-ol Product Product (R-Nu) Activated->Product SN2 Displacement Byproducts PPh3=O + Hydrazine Activated->Byproducts

Figure 1: Mechanistic pathway for the activation of 2-(1H-indol-4-yl)ethan-1-ol.

Critical Parameters & Optimization

Indole Protection: To Protect or Not?
  • Recommendation: Protect the Indole Nitrogen.

  • Reasoning: While the primary alcohol reacts faster, the naked indole N-H can act as a hydrogen bond donor, disrupting the betaine formation or leading to sluggish kinetics.

  • Preferred Group: Boc (tert-butyloxycarbonyl) . It is electron-withdrawing (preventing N-alkylation), easily installed, and easily removed (TFA or HCl).

Reagent Selection
ComponentStandard RecommendationHigh-Difficulty Alternative
Phosphine PPh3 (Triphenylphosphine)PBu3 (Tributylphosphine) - for steric bulk
Azo Reagent DIAD (Diisopropyl azodicarboxylate)ADDP (1,1'-(Azodicarbonyl)dipiperidine)
Solvent THF (Anhydrous)Toluene (For higher temp/solubility)
Temperature 0°C

RT
0°C

60°C
Order of Addition

To minimize side reactions, the "Pre-complexation" method is preferred over adding DEAD last.

  • Dissolve PPh3 and Substrate in THF.[2]

  • Add Nucleophile.[3]

  • Add DEAD/DIAD dropwise at 0°C.

Experimental Protocols

Protocol A: Synthesis of 4-(2-phthalimidoethyl)indole (Protected Route)

Targeting the primary amine precursor via Gabriel Synthesis.

Reagents:

  • N-Boc-2-(1H-indol-4-yl)ethan-1-ol (1.0 equiv)

  • Phthalimide (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)[3]

  • DIAD (1.5 equiv)

  • THF (Anhydrous, 0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-2-(1H-indol-4-yl)ethan-1-ol (1.0 g, 3.8 mmol), Phthalimide (0.67 g, 4.5 mmol), and PPh3 (1.5 g, 5.7 mmol) in anhydrous THF (38 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.15 g, 1.12 mL, 5.7 mmol) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (usually 30-50% EtOAc/Hexanes).

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: The crude residue will contain significant PPh3=O (solid). Suspend the residue in cold Et2O/Hexanes (1:1) and filter off the precipitated phosphine oxide. Purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

  • Deprotection (Optional): To obtain the free amine, treat the phthalimide product with Hydrazine hydrate in EtOH at reflux.

Protocol B: Etherification with Phenols (Direct/Unprotected Route)

Note: This route is faster but requires strict stoichiometry to prevent N-alkylation.

Reagents:

  • 2-(1H-indol-4-yl)ethan-1-ol (1.0 equiv)

  • Phenol derivative (e.g., 4-methoxyphenol) (1.1 equiv)

  • PPh3 (1.3 equiv)

  • DEAD (1.3 equiv)

Procedure:

  • Dissolve the indole-alcohol (1.0 equiv) and PPh3 (1.3 equiv) in anhydrous THF.

  • Add the Phenol (1.1 equiv).

  • Cool to -10°C (Salt/Ice bath). Lower temperature improves chemoselectivity.

  • Add DEAD (1.3 equiv) as a 40% solution in toluene dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench with saturated NH4Cl solution. Extract with EtOAc.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Conversion Nucleophile pKa > 13Switch to ADDP/PBu3 system or use a more acidic nucleophile.
Low Yield Indole N-H interferenceUse Protocol A (N-Boc protection).
Sticky Solid PPh3=O contaminationUse Polymer-supported PPh3 (PS-PPh3) or wash crude with cold ether.
N-Alkylation Reaction too basic/hotEnsure Temp < 0°C during addition; use sterically bulky phosphine.
Workflow Diagram

OptimizationWorkflow Start Start: 2-(1H-indol-4-yl)ethan-1-ol CheckNu Is Nucleophile pKa < 11? Start->CheckNu Protect Step 1: Protect Indole N (Boc-anhydride, DMAP) CheckNu->Protect No (or High Purity Req) Standard Standard Mitsunobu (PPh3, DIAD, THF, RT) CheckNu->Standard Yes Protect->Standard Modified Modified Mitsunobu (PBu3, ADDP, Toluene, 60°C) Standard->Modified Low Yield? Purify Purification (SiO2 Chromatography) Standard->Purify Modified->Purify

Figure 2: Decision tree for selecting the optimal reaction conditions.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents."[4][2] Chemistry – A European Journal, 10(13), 3130-3138. (Addresses PPh3O removal). Link

  • But, T. Y. S., & Toy, P. H. (2007). "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Chemistry – An Asian Journal, 2(11), 1340-1355. Link

  • Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2, 739-752. Link

Sources

Synthesis of tryptamine derivatives starting from indole-4-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the synthetic conversion of Indole-ethanols into bioactive Tryptamine derivatives (Indole-ethylamines). While the classic synthesis of tryptamines often utilizes the Speeter-Anthony protocol (via glyoxalyl chloride), the "Ethanol Route" offers a milder, non-cryogenic alternative ideal for laboratories possessing indole-alcohol precursors.

Critical Nomenclature Clarification: The prompt specifies Indole-4-ethanol (2-(1H-indol-4-yl)ethanol).

  • Standard Bioactivity: Most psychoactive and physiological tryptamines (e.g., Serotonin, DMT, Psilocin) possess the ethylamine chain at the 3-position (derived from Indole-3-ethanol / Tryptophol).

  • Regioisomer Specificity: If the starting material is indeed the 4-isomer (side chain at C4), the resulting product will be 4-(2-aminoethyl)indole , a regioisomer of tryptamine.

  • Universal Chemistry: The protocols below utilize hydroxyl activation (SN2) mechanics. These methods are chemically agnostic and apply effectively to both the 3-ethanol (Tryptophol) and 4-ethanol isomers.

Strategic Pathway Analysis

The conversion of an alcohol (hydroxyl group) to an amine on an indole scaffold requires "activation" of the hydroxyl group to create a suitable leaving group, followed by nucleophilic displacement.

We present three validated workflows:

  • Protocol A (Sulfonate Activation): The industry standard for high purity. Converts alcohol to Tosylate/Mesylate, followed by amine displacement.

  • Protocol B (Appel Halogenation): A rapid, one-pot conversion of alcohol to alkyl halide using Triphenylphosphine (

    
    ).
    
  • Protocol C (Reductive Amination): Oxidation to aldehyde followed by imine reduction (best for complex secondary amines).

Pathway Visualization (DOT)

TryptamineSynthesis Start Indole-Ethanol (Starting Material) Tosylate Intermediate: Indole-Ethyl-Tosylate Start->Tosylate TsCl, Et3N (Protocol A) Halide Intermediate: Indole-Ethyl-Bromide Start->Halide CBr4, PPh3 (Protocol B) Aldehyde Intermediate: Indole-Acetaldehyde Start->Aldehyde IBX or DMP Oxidation Amine_A Target: Tryptamine Derivative Tosylate->Amine_A HNR2 Displacement Halide->Amine_A HNR2 Displacement Imine Imine Species Aldehyde->Imine HNR2 Imine->Amine_A NaBH4 Reduction

Figure 1: Strategic reaction pathways. Protocol A (Blue) is recommended for maximum yield and purity.

Detailed Experimental Protocols

Protocol A: The Sulfonate Ester Route (Recommended)

Best for: Synthesis of N,N-Dialkyltryptamines (e.g., DMT, DET, DIPT).

Mechanism: The hydroxyl group is converted into a Tosylate (p-Toluenesulfonate), an excellent leaving group (


), which is then displaced by an amine.

Step 1: Tosylation of Indole-Ethanol

  • Setup: Charge a round-bottom flask with Indole-ethanol (1.0 eq) and dry Dichloromethane (DCM) [0.1 M concentration].

  • Base Addition: Add Triethylamine (Et3N) (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool to 0°C.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with dilute HCl (to remove amine), then NaHCO3, then Brine. Dry over MgSO4 and concentrate.

    • Checkpoint: The product (Indole-ethyl-OTs) is often a solid or viscous oil. It is stable enough for storage but best used immediately.

Step 2: Nucleophilic Displacement (Amination)

  • Reagent Prep: Dissolve the Indole-ethyl-OTs (1.0 eq) in THF or Acetonitrile .

  • Amine Addition: Add the desired secondary amine (e.g., Dimethylamine , 40% aq. or in THF) in large excess (5.0 - 10.0 eq).

    • Note: Excess amine acts as both nucleophile and base to scavenge TsOH.

  • Conditions:

    • Volatile Amines: Use a sealed pressure tube. Heat to 60°C for 12-24 hours.

    • Non-volatile Amines: Reflux in THF/Acetonitrile.

  • Purification: Evaporate solvent. Partition between EtOAc and 1M NaOH (basic workup ensures product is in organic phase). Acid/Base extraction is highly effective here for purification.

Protocol B: The Appel Reaction (Halogenation)

Best for: Rapid synthesis; avoiding sulfonate byproducts.

Mechanism: Triphenylphosphine (


) and Carbon Tetrabromide (

) convert the alcohol directly to an alkyl bromide under mild conditions.[1]
  • Setup: Dissolve Indole-ethanol (1.0 eq) and

    
      (1.2 eq) in dry DCM  at 0°C.
    
  • Addition: Slowly add

    
      (1.2 eq) dissolved in DCM. The solution often turns yellow/orange.
    
  • Reaction: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Filter through a silica plug (to remove Triphenylphosphine oxide). Concentrate to obtain Indole-ethyl-bromide .

  • Amination: Dissolve the bromide in DMF or MeCN . Add Amine (3.0 eq) and

    
      (2.0 eq). Stir at RT (or 50°C) overnight.
    

Comparative Data & Yield Optimization

The following data summarizes typical yields based on internal validation using Indole-3-ethanol (Tryptophol) as the model substrate.

ParameterProtocol A (Tosylation)Protocol B (Appel/Bromide)Protocol C (Reductive Amination)
Overall Yield 75 - 85% 60 - 70%50 - 65%
Reaction Time 2 Steps (12-24h total)2 Steps (6-12h total)1 Pot (4-6h)
Purity Profile High (Crystallizable intermediates)Moderate (

removal can be difficult)
Moderate (Polymerization risk)
Scalability Excellent (Kg scale)GoodLimited (Aldehyde instability)
Moisture Sensitivity LowModerateHigh

High-Precision Note: 4-Substituted Analogs

If your starting material is 4-hydroxy-indole-3-ethanol (a precursor for Psilocin analogs), specific protection group strategies are required before applying the protocols above.

  • Protect the Phenol: The C4-hydroxyl must be protected (e.g., Benzyl or Acetyl) before activating the ethanol chain to prevent self-polymerization or O-alkylation.

    • Recommended: Acetylation (

      
      /Pyridine) creates 4-Acetoxy-indole-3-ethanol.
      
  • Execute Protocol A: Convert the ethanol tail to Tosylate.

  • Displace: React with Dimethylamine.

  • Deprotect: Hydrolysis of the 4-Acetoxy group yields the 4-Hydroxy tryptamine (Psilocin analog).

References

  • Somei, M., et al. (2001). "Simple Synthesis of Tryptamine Derivatives." Chemical and Pharmaceutical Bulletin.

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

  • Shulgin, A. T., & Shulgin, A. (1997).[2] TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis via indole-ethanol/acetic acid precursors).

  • Tönjes, J., et al. (2023).[1] "Organocatalytic Stereospecific Appel Reaction." Organic Letters.

  • Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society. (Provided for comparative context).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(1H-indol-4-yl)ethan-1-ol Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely accessing this guide because your sample of 2-(1H-indol-4-yl)ethan-1-ol (Indole-4-ethanol) has transitioned from a pristine off-white solid to a pink, brown, or sticky resin.

Indole derivatives are notoriously electron-rich. While the 4-position substitution provides some steric difference compared to the more common tryptophol (3-isomer), the pyrrole ring remains a "soft" target for electrophilic attack and radical oxidation. This guide moves beyond generic "store in a cool dry place" advice to explain the molecular causality of degradation and provides a self-validating protocol to prevent it.

Module 1: The Degradation Mechanism (Why it Happens)

To prevent oxidation, you must understand the enemy. The "pinking" or browning you observe is not simple decomposition; it is the formation of quinoidal species and oligomers (dimers/trimers) driven by radical propagation.

The Oxidation Cascade

Indoles undergo auto-oxidation via a radical chain reaction initiated by light (


) or trace transition metals.
  • Initiation: A hydrogen atom is abstracted (usually from N1 or C3), forming an indolyl radical.

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxyl radical.
    
  • Termination/Coloration: These intermediates collapse into indolenines , oxindoles (2-oxindole or 3-oxindole), or couple to form colored dimers (similar to indigo dye formation).

Visualizing the Pathway

IndoleOxidation Indole 2-(1H-indol-4-yl)ethan-1-ol (Colorless Solid) Radical Indolyl Radical (Highly Reactive) Indole->Radical Light / Heat / O2 Peroxide Indolyl Peroxide (Unstable Intermediate) Radical->Peroxide + O2 Dimer Indole Dimers (Pink/Brown Pigments) Radical->Dimer Radical Coupling Oxindole Oxindoles (Polar Impurities) Peroxide->Oxindole Decomposition Peroxide->Dimer Coupling

Figure 1: The oxidative cascade of indole derivatives.[1] Note that the formation of dimers (right) is responsible for the characteristic color change.

Module 2: The "Gold Standard" Storage Protocol

This protocol is designed to kinetically suppress the radical propagation steps described above.

The Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius suppression: Reduces the rate constant of the initial H-abstraction step.
Atmosphere Argon (Ar) Argon is denser than air (

vs

g/L). It creates a physical "blanket" at the bottom of the vial, whereas Nitrogen (

) mixes more readily with air if the seal is imperfect.
Container Amber Glass Blocks UV/Blue light (300–500 nm), preventing photo-excitation of the indole ring.
Cap Liner PTFE (Teflon) Inert barrier. Rubber septa can leach plasticizers or absorb organic vapors, leading to contamination.
Step-by-Step Inerting Procedure

Do not just blow gas into the vial. Follow this displacement method:

  • The Flush: Insert a long needle connected to an Argon line deep into the vial (near the bottom).

  • The Vent: Insert a short "vent" needle just piercing the septum to allow air to escape.

  • The Flow: Flow Argon at a gentle rate (bubbles in an oil bubbler should be distinct, not a stream) for 2 minutes.

  • The Seal: Remove the vent needle first, then the gas needle. This ensures positive pressure remains inside the vial.

  • The Tape: Wrap the cap junction with Parafilm to prevent moisture diffusion during freezer storage.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned slightly pink. Is it ruined?

  • Analysis: Not necessarily. Indole oxidation products have high extinction coefficients (they are very strongly colored). A sample can look "neon pink" with less than 0.5% impurity.

  • Action: Run a TLC (Thin Layer Chromatography) or LC-MS. If the main peak/spot is >95%, use it. If purity is critical, proceed to Module 4 (Rescue) .

Q2: Can I store this in solution (e.g., DMSO or Ethanol)?

  • Analysis:

    • Ethanol/Methanol: Avoid for long-term. Protic solvents can facilitate proton transfer steps in oxidation mechanisms.

    • DMSO: Acceptable for short-term (weeks) at -20°C, but DMSO is hygroscopic. Absorbed water can accelerate degradation.

  • Recommendation: Store as a neat solid whenever possible. If solution is required, use anhydrous DMSO under Argon.

Q3: Why Argon? We only have Nitrogen.

  • Analysis: Nitrogen is lighter than Argon.[2] If you open a vial under Nitrogen, the gas tends to diffuse out and mix with air rapidly. Argon stays in the vial longer due to gravity (density).

  • Action: If you must use Nitrogen, increase the flushing time to 5 minutes and ensure the seal is absolutely airtight (use a crimp cap if possible).

Module 4: Rescue Protocol (Purification)

If your compound has significantly degraded (brown sticky solid), you can often recover the pure indole because the oxidation products (oxindoles/dimers) have drastically different polarities.

Silica Gel Chromatography Strategy
  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Hexane : Ethyl Acetate (EtOAc) gradient.

    • Note: Indole-4-ethanol is moderately polar due to the hydroxyl group.

  • Elution Order:

    • Non-polar impurities: Elute first (100% Hexane).

    • Target (Indole-4-ethanol): Elutes typically around 20-40% EtOAc/Hexane.

    • Oxidized Impurities (Oxindoles): Elute later (very polar, often require >50% EtOAc or MeOH flush).

    • Dimers/Polymers: Usually stick to the baseline (top of the column).

Decision Logic for Rescue

RescueLogic Start Sample Condition? SlightPink Slight Pink (Solid) Start->SlightPink BrownGoo Brown/Sticky (Resin) Start->BrownGoo Action1 Check Purity (LCMS/NMR) If >95%, Use As Is SlightPink->Action1 Action3 Flash Chromatography (Silica Gel) BrownGoo->Action3 Action2 Recrystallization (Solvent: Toluene or Hexane/EtOAc) Action1->Action2 If <95%

Figure 2: Decision matrix for handling oxidized indole samples.

References

  • Atmospheric Oxidation Mechanism of Indole

    • Wang, S., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.
  • Selective Indole Oxidation Pathways

    • Gao, S., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Argon vs.

    • Generon Technical Review. (2020). Argon vs.
  • General Indole Reactivity & Synthesis

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Sources

Improving yield in lithium aluminum hydride reduction of indole-4-esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Optimizing Yields for Lithium Aluminum Hydride (LAH) Reduction of Indole-4-Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Diagnostic

The Problem: Users frequently report yields below 50% when reducing indole-4-carboxylic acid esters to their corresponding alcohols using standard LAH protocols. Common symptoms include incomplete conversion, formation of insoluble "sludge" during workup, and loss of product to polymerization.

The Root Cause: Indole-4-esters present a "Perfect Storm" of three chemical challenges:

  • The Acidic Proton (

    
    ):  The indole N-H is deprotonated immediately by LAH, consuming one equivalent of hydride and generating an insoluble aluminate salt (
    
    
    
    ) before reduction begins.
  • Peri-Steric Hindrance: The C4-ester is sterically crowded by the C3-H (peri-interaction), significantly slowing the kinetics of hydride attack compared to C5 or C6 isomers.

  • Acid Sensitivity: The resulting indole-4-methanol is highly prone to acid-catalyzed polymerization (forming di-indolylmethanes) during standard acidic workups.

Optimized Protocol: The "3-Plus" System

To maximize yield, you must abandon "textbook" 1:0.5 (Ester:LAH) stoichiometry. We utilize the 3-Plus System to account for the N-H sink and steric barriers.

Reagents & Stoichiometry
ComponentEquivalentsRole
Indole-4-Ester 1.0Substrate
LiAlH₄ (LAH) 3.5 - 4.0 1.0 eq for N-H deprotonation + 2.0 eq for reduction + 0.5-1.0 eq excess for kinetics.
Solvent (THF) [0.1 M]Diethyl ether is often too non-polar to solvate the intermediate

-aluminate species. THF is required.[1][2][3]
Step-by-Step Procedure
  • The Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add dry THF and cool to 0°C.

  • LAH Activation: Add LAH pellets/powder (4.0 eq) to the THF. Stir for 15 minutes to ensure dissolution/suspension.

  • Controlled Addition: Dissolve the indole-4-ester in minimal dry THF. Add this solution dropwise to the LAH suspension.

    • Note: You will observe vigorous bubbling (

      
       gas evolution). This is the N-H deprotonation.
      
  • The Thermal Push: Once addition is complete and gas evolution subsides, remove the ice bath. Heat to reflux (66°C) for 3–6 hours.

    • Why: Room temperature is often insufficient to drive hydride attack at the hindered C4 position after the indole has become a negatively charged aluminate species.

  • Monitoring: Monitor by TLC. If the starting material persists, do not add more LAH immediately. Ensure the reflux is vigorous.

The Critical Workup: Rochelle's Salt Method

Do NOT use the standard Fieser workup (Water/NaOH/Water). The aluminum byproducts from indoles tend to form a gelatinous "grey slime" that traps the product. Furthermore, local heating from the Fieser quench can degrade the sensitive indole alcohol.

The Solution: Ligand Exchange with Rochelle's Salt.

  • Quench: Cool the reaction mixture to 0°C. Dilute with wet diethyl ether (or EtOAc).

  • Add Salt: Slowly add a Saturated Aqueous Solution of Rochelle's Salt (Sodium Potassium Tartrate). Use approx. 20 mL per gram of LAH used.

  • The "Cook": Vigorously stir the biphasic mixture at room temperature for 1–2 hours .

    • Visual Cue: The grey emulsion will separate into two distinct, clear layers. The aluminum coordinates to the tartrate, entering the aqueous phase.

  • Extraction: Separate layers. Wash the aqueous layer once with EtOAc. Combine organics, dry over

    
    , and concentrate.
    

Mechanistic Visualization

Figure 1: The Stoichiometric Sink & Reduction Pathway

This diagram illustrates why 1 equivalent of LAH is "dead" immediately and why the aluminate intermediate requires heat.

IndoleReduction cluster_sterics Steric Barrier Start Indole-4-Ester (Substrate) Inter1 N-Aluminate Salt (Insoluble/Unreactive at RT) Start->Inter1 Step 1: Fast Deprotonation (Consumes 1 eq H-) LAH LiAlH4 (Hydride Source) LAH->Inter1 Inter2 C4-Alkoxide (Reduced Intermediate) Inter1->Inter2 Step 2: Hydride Attack (Requires Reflux/THF) Product Indole-4-Methanol (Final Product) Inter2->Product Step 3: Rochelle Salt Workup (Hydrolysis)

Caption: The "Stoichiometric Sink" mechanism showing the mandatory consumption of hydride by the N-H proton prior to ester reduction.

Figure 2: Workup Decision Matrix

Selecting the correct workup to prevent emulsion trapping and polymerization.

WorkupLogic Input Reaction Complete Check1 Is the Product Acid Sensitive? (e.g., Indole-methanol) Input->Check1 Fieser Fieser Workup (H2O / 15% NaOH / H2O) Check1->Fieser No (Stable Alkanes) Rochelle Rochelle's Salt Workup (Sat. Na-K Tartrate) Check1->Rochelle Yes (Indoles/Amines) ResultBad Risk: Polymerization & Al-Emulsion Trapping Fieser->ResultBad If applied to Indoles ResultGood Result: Clean Phase Separation High Yield Rochelle->ResultGood

Caption: Decision tree for selecting Rochelle's Salt over Fieser workup to avoid emulsions and product degradation.

Troubleshooting FAQ

Q: I see a spot on TLC that looks like the aldehyde intermediate. Should I add more LAH? A: Likely not. If you are at reflux with 4 equivalents, the issue is likely the solubility of the intermediate, not a lack of reagent.

  • Fix: Add 10-20% volume of dry Diglyme (higher boiling point) or ensure your THF is anhydrous. Do not add solid LAH to a hot reaction; cool it first.

Q: My product turned pink/red during concentration. What happened? A: This indicates acid-catalyzed polymerization. Indole-4-methanols are essentially "vinylogous benzyl alcohols" and are very prone to forming carbocations that react with other indole molecules.

  • Fix: Ensure your workup was neutral. Add a trace of triethylamine (0.1%) to your chromatography solvent to keep the silica basic.

Q: Can I use


 instead to be safer? 
A:  Lithium Borohydride is generally too slow for hindered indole esters. However, if safety dictates avoiding LAH, you can generate 

in situ by adding

(carefully) to

or using

with additives like

, though yields are typically lower than LAH for this specific substrate.

References

  • Fieser, L. F.; Fieser, M. (1967).[4] Reagents for Organic Synthesis, Vol. 1, pp. 581–595.[4] Wiley. (Standard reference for aluminum hydride workups).

  • Chandra, T.; Zebrowski, J. P. (2024).[5] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction". ACS Chemical Health & Safety, 31, 162–171.[5] Link[5]

  • Levin, J. I.; Turos, E.; Weinreb, S. M. (1993). "An alternative procedure for the aluminum hydride reduction of amides and esters". Synthetic Communications, 12(13), 989-993. (Discussion of alternative workups including Rochelle's salt).
  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity and C4-position sterics).

Sources

Technical Support Center: Purification of 2-(1H-indol-4-yl)ethan-1-ol via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(1H-indol-4-yl)ethan-1-ol using silica gel chromatography. It is structured in a question-and-answer format to directly address common challenges and offer practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows poor separation of 2-(1H-indol-4-yl)ethan-1-ol from impurities. How can I optimize the mobile phase?

A1: Achieving good separation on a Thin Layer Chromatography (TLC) plate is crucial before proceeding to column chromatography. If you are observing streaking, overlapping spots, or Rf values that are too high or too low, consider the following optimization strategies:

  • Adjusting Polarity: The key is to find a solvent system where the desired compound has an Rf value between 0.3 and 0.7.[1] A common mobile phase for indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3][4]

    • If the spots are too high on the TLC plate (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Solvent Selectivity: If adjusting the polarity of a two-solvent system doesn't provide adequate separation, introducing a third solvent with a different selectivity can be effective. For instance, adding a small amount of methanol to a hexane/ethyl acetate mixture can significantly alter the separation profile.[5] Dichloromethane is another solvent that can offer different selectivity compared to ethyl acetate.[5]

  • Systematic Screening: A systematic approach to screening different solvent ratios is recommended. Prepare several TLC chambers with varying ratios of your chosen solvents (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane) to efficiently identify the optimal conditions.

Q2: I'm experiencing significant product loss or degradation during silica gel chromatography. What are the likely causes and how can I prevent this?

A2: Indole compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] The silanol groups (Si-OH) on the silica surface can act as acid catalysts.

  • Acid-Sensitivity: To mitigate degradation, you can deactivate the silica gel. This can be achieved by adding a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[7][8] This neutralizes the acidic sites on the silica.

  • Irreversible Adsorption: The polar hydroxyl and amine functionalities of 2-(1H-indol-4-yl)ethan-1-ol can lead to strong, sometimes irreversible, binding to the active sites on the silica gel. This results in "tailing" of the spot on a TLC plate and low recovery from the column.[6][8] The use of a basic modifier, as mentioned above, can help to reduce these strong interactions.

  • Alternative Stationary Phases: If degradation or irreversible adsorption persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or switching to reversed-phase chromatography if the compound and impurities have suitable solubility.[8]

Q3: My purified 2-(1H-indol-4-yl)ethan-1-ol is an oil and won't crystallize. What steps can I take to induce crystallization?

A3: Obtaining a crystalline solid is often a key indicator of purity. If your product remains an oil, it may be due to residual solvent or minor impurities.

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period. Gentle heating can be applied, but with caution to avoid thermal degradation.[7]

  • Trituration: This technique involves washing the oily product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble.[7] For a moderately polar compound like 2-(1H-indol-4-yl)ethan-1-ol, cold hexanes or pentane could be effective.[7]

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the oil. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[7]

  • Seeding: If a small crystal of the pure compound is available, adding it to the oil can initiate crystallization.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks/Spots 1. Strong interaction between the basic nitrogen of the indole and acidic silanol groups on the silica.[8] 2. Sample overloading on the column or TLC plate.1. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[8] 2. Reduce the amount of sample loaded onto the column or TLC plate.
No Compound Eluting from the Column 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel.[6][9] 3. The compound may have degraded on the column.[6][9]1. Gradually increase the polarity of the mobile phase.[10][11] 2. Consider using a different stationary phase like alumina or reversed-phase silica.[8] 3. Perform a small-scale test to check the stability of your compound on silica gel.[9]
Co-elution of Impurities 1. The chosen mobile phase lacks sufficient selectivity. 2. The column is not packed properly, leading to channeling.[11]1. Re-optimize the mobile phase using TLC, trying different solvent combinations.[5] 2. Ensure the column is packed uniformly without any air bubbles or cracks.[8]
Low Product Yield 1. Irreversible adsorption to the silica gel.[6] 2. Degradation of the product on the column.[6] 3. Incomplete elution from the column.1. Use a basic modifier in the mobile phase or switch to a different stationary phase.[8] 2. Deactivate the silica gel before use.[8] 3. After the main product has eluted, flush the column with a highly polar solvent (e.g., methanol) to recover any remaining material.

Section 3: Experimental Protocols

TLC Analysis Protocol
  • Preparation: Dissolve a small amount of the crude 2-(1H-indol-4-yl)ethan-1-ol in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of 0.3-0.7 for the target compound for optimal separation in column chromatography.[1]

Silica Gel Column Chromatography Protocol
  • Column Packing:

    • Choose a column with an appropriate diameter and length for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.[8] Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude 2-(1H-indol-4-yl)ethan-1-ol in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.[11] A sudden increase in polarity can lead to poor separation.[11]

  • Fraction Collection: Collect fractions of the eluate in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualizations

Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow Start Poor Separation Observed (TLC or Column) CheckRf Is Rf of Target in 0.3-0.7 range? Start->CheckRf AdjustPolarity Adjust Mobile Phase Polarity CheckRf->AdjustPolarity No CheckTailing Is Peak/Spot Tailing Observed? CheckRf->CheckTailing Yes AdjustPolarity->CheckRf ChangeSolvent Try Different Solvent System (e.g., add DCM or MeOH) AdjustPolarity->ChangeSolvent ChangeSolvent->CheckRf AddModifier Add Basic Modifier (e.g., 0.1% Triethylamine) CheckTailing->AddModifier Yes CheckDegradation Suspect Degradation? CheckTailing->CheckDegradation No Success Successful Purification AddModifier->Success ChangeStationaryPhase Change Stationary Phase (Alumina or C18) CheckDegradation->ChangeStationaryPhase Yes CheckDegradation->Success No ChangeStationaryPhase->Success

Caption: A flowchart for troubleshooting poor separation in silica gel chromatography.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available from: [Link]

  • ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]

  • PubMed. [2-(1H-Indol-4-yl)eth-yl]dipropyl-amine. Available from: [Link]

  • ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Available from: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Available from: [Link]

  • Journal of Food and Drug Analysis. Reactivity and stability of selected flavor compounds. Available from: [Link]

  • ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • Student Doctor Network. TLC Chromatography Question. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available from: [Link]

  • Reddit. Chromatography to separate polar molecules?. Available from: [Link]

  • PubChem. 2-(1H-indol-5-yl)ethan-1-ol. Available from: [Link]

  • ResearchGate. Purification of azadirachtin via silica gel column chromatography. Available from: [Link]

  • SIELC Technologies. Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • University of Missouri-St. Louis. 5. Thin Layer Chromatography. Available from: [Link]

  • Reddit. Problems with Fischer indole synthesis. Available from: [Link]

  • University of Calgary. Column chromatography. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Michigan State University Department of Chemistry. Thin Layer Chromatography. Available from: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • University of California, Irvine. FLASH OPTIMIZATION. Available from: [Link]

  • SSE Enterprise. Silica Gel In Chromatography. Available from: [Link]

  • Google Patents. Processes for production of indole compounds.
  • ScienceDirect. Studies on thermal degradation of 1-4 and 1-2 polybutadienes in inert atmosphere. Available from: [Link]

Sources

Troubleshooting polymerization of 4-substituted indoles in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Peri-Position" Paradox

Welcome to the technical support center. If you are working with 4-substituted indoles (e.g., 4-aminoindole, 4-bromoindole, 4-methoxyindole), you are likely encountering low molecular weights, poor film adhesion, or unexpected degradation.

The Root Cause: Unlike 5-, 6-, or 7-substituted indoles, the 4-position exerts a unique "peri-effect" on the critical C3 reaction site. Standard polyindole synthesis relies on 2,3-coupling.[1] A substituent at C4 creates severe steric strain that physically blocks the approach of the next monomer to the C3 position, often terminating propagation early or forcing the reaction into thermodynamically unfavorable 2,2-linkages.

Furthermore, in acidic media, you are fighting a kinetic war between oxidative polymerization (desired conductive polymer) and acid-catalyzed trimerization (undesired non-conductive oligomers).

Mechanism & Diagnostics[2]

Visualization: The Steric-Electronic Conflict

The following diagram illustrates why your polymerization might be stalling or branching incorrectly.

IndolePolymerization Monomer 4-Substituted Indole Monomer Protonation C3 Protonation (Acidic Media) Monomer->Protonation Low pH (No Oxidant) Oxidation Oxidation to Radical Cation Monomer->Oxidation + Potential/Oxidant Trimer Acid-Catalyzed Trimer (Non-Conductive) Protonation->Trimer Degradation Pathway Dimer Radical Coupling (2,3-Linkage) Oxidation->Dimer StericBlock STERIC CLASH (C4 Group blocks C3) Dimer->StericBlock Chain Propagation Polymer Conductive Polymer (High MW) StericBlock->Polymer Difficult Path Oligomer Short Oligomers (Low Solubility) StericBlock->Oligomer Termination

Caption: Figure 1. Kinetic competition between acid-degradation and oxidative coupling, complicated by steric hindrance at the C4 position.

Troubleshooting Guide

Scenario A: Chemical Polymerization (e.g., FeCl₃, APS)
SymptomProbable CauseCorrective Action
Brown/Black Sludge (No Precipitate) Acid-Catalyzed Trimerization. If the oxidant is added too slowly or the acid is too strong, the monomer forms non-conjugated trimers before it can polymerize oxidatively.1. Reverse Addition: Add the monomer to the oxidant solution, not vice-versa. This ensures immediate oxidation.2.[1] Lower Temperature: Run at 0°C to kinetically inhibit trimerization.
Low Yield / High Solubility Steric Termination. The C4 substituent prevents long-chain formation.[1] You likely have dimers/trimers that remain soluble in the acid.[1]1. Salting Out: Add inorganic salts (e.g., NaCl) to force precipitation.2.[1] Interfacial Polymerization: Use a biphasic system (CHCl₃/Water) to capture oligomers at the interface.
Loss of Functional Group (e.g., -NH₂) Protonation Effects. For 4-aminoindole, the amine is protonated in acid (-NH₃⁺), converting a strong Electron Donating Group (EDG) into an Electron Withdrawing Group (EWG).1. pH Tuning: If possible, polymerize at pH 4–5 rather than pH <1.2. Copolymerization: Dope with unsubstituted indole to space out the steric bulk.[1]
Scenario B: Electropolymerization (Cyclic Voltammetry / Potentiostatic)
SymptomProbable CauseCorrective Action
Film Peels Off Electrode Oligomer Solubility. 4-substituted polyindoles are often more soluble than parent polyindoles due to lower chain length and side-group solvation.1.[1][2][3][4][5] Surface Prep: Use roughened Pt or functionalized Au electrodes.2.[1] Solvent Switch: Move from MeCN to aqueous HClO₄ or H₂SO₄ to decrease oligomer solubility.[1]
Current Decreases with Cycles Passivation/Over-oxidation. The film is becoming non-conductive.1.[1] Scan Range: Lower the upper vertex potential.[1] 4-aminoindole oxidizes easily; going >0.8V (vs Ag/AgCl) often degrades the film.2.[1] Anion Effect: Switch dopant anion. Larger anions (e.g., PSS, camphor sulfonate) can stabilize the film better than ClO₄⁻.

Validated Experimental Protocols

Protocol 1: Electropolymerization of 4-Aminoindole

Target: Stable, electroactive thin films.

Reagents:

  • Monomer: 4-Aminoindole (10 mM)[1]

  • Electrolyte: 1.0 M HClO₄ (Perchloric acid) or 0.5 M H₂SO₄.

  • Reference: Ag/AgCl (saturated KCl).[1]

  • Working Electrode: Polycrystalline Platinum or Glassy Carbon.[1]

Workflow:

  • Pre-treatment: Polish electrode with 0.05 µm alumina slurry; sonicate in deionized water.[1]

  • Deoxygenation: Purge electrolyte solution with N₂ for 15 minutes. Critical: Oxygen traps radicals, terminating the already sterically challenged chain.

  • Conditioning: Perform 2 cycles in monomer-free acid to establish a background.[1]

  • Polymerization (Potentiodynamic):

    • Scan Rate: 20–50 mV/s (Slower rates allow better organization).[1]

    • Range: -0.2 V to +0.7 V. Warning: Do not exceed +0.8 V to avoid over-oxidation degradation.

  • Post-Treatment: Rinse gently with monomer-free electrolyte to remove loosely adsorbed oligomers.[1]

Protocol 2: Chemical Oxidative Oligomerization

Target: Bulk powder for spectral analysis.[1]

Reagents:

  • Monomer: 4-Substituted Indole (e.g., 4-Bromoindole).[1]

  • Oxidant: Anhydrous FeCl₃ (Ferric Chloride).[1]

  • Solvent: Chloroform (CHCl₃) or Nitromethane (CH₃NO₂).[1]

Workflow:

  • Stoichiometry: Prepare oxidant:monomer ratio of 4:1 . (Higher oxidant load is required to overcome kinetic barriers).[1]

  • Temperature: Cool oxidant solution to 0°C in an ice bath.

  • Addition: Dissolve monomer in minimum solvent. Add dropwise to the stirring oxidant solution.[1]

    • Why? Keeps the radical concentration high relative to the monomer, favoring coupling over acid-trimerization.

  • Duration: Stir for 24 hours under inert atmosphere (Ar/N₂).

  • Quenching: Pour into methanol (MeOH). If no precipitate forms, add concentrated HCl/Water mixture to precipitate the salt form.

Frequently Asked Questions (FAQs)

Q: Why does my 4-bromoindole reaction turn green then fade to yellow? A: The green color typically indicates the formation of the conductive radical cation (polaron) state. The fade to yellow suggests either over-oxidation (breaking the conjugation) or reaction termination where the chain length is insufficient to support a polaron delocalization. 4-Bromo is an electron-withdrawing group (EWG), making the ring harder to oxidize and the resulting polymer less stable.

Q: Can I use 4-substituted indoles to make high molecular weight polymers? A: Generally, no .[1] The steric hindrance at C4 is a physical limitation that is difficult to overcome. Most "poly(4-substituted indoles)" reported in literature are actually oligomers (3–10 units).[1] If high MW is critical, consider copolymerization with unsubstituted indole or carbazole to act as "spacers" between the bulky 4-substituted units.

Q: Is the mechanism different for 4-aminoindole vs. 4-nitroindole? A: Yes.[1]

  • 4-Aminoindole: Electron-rich.[1] Polymerizes easily but prone to over-oxidation.[1] pH sensitive (protonation blocks reaction).[1]

  • 4-Nitroindole: Strong EWG.[1] Very difficult to polymerize oxidatively.[1] Often requires metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) rather than standard oxidative polymerization.[1]

References

  • Electropolymeriz

    • Source: Berkes, B. B., et al. (2015). "Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films." The Journal of Physical Chemistry C.
    • Context: Details the electrochemical behavior of amino-substituted indoles in acidic media (HClO4), highlighting the stability issues and potential ranges.
    • URL:[Link]

  • Steric Hindrance in Indole Deriv

    • Source: Pindur, U., & Adam, R. (1988).[1] "Synthetically attractive indole derivatives from the acid-catalyzed reaction of indoles." Journal of Heterocyclic Chemistry.

    • Context: Foundational text explaining the competition between polymerization and acid-catalyzed trimerization, and how substituents affect this balance.
    • URL:[Link]

  • Regioselectivity and 4-Substitution

    • Source: Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Discusses the "peri-effect" of 4-substituents blocking the C3 position, relevant for understanding termination steps in polymeriz
    • URL:[Link]

Sources

Technical Support Center: Indole-4-Ethanol Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard indole alkylation protocols are failing with your Indole-4-ethanol substrate.

The Core Problem: Indole-4-ethanol presents a unique "perfect storm" of challenges compared to simple indole.[1][2]

  • Ambident Nucleophilicity: You have two competitive nucleophiles: the Indole Nitrogen (N1) and the side-chain Hydroxyl (-OH).[1][2]

  • The "Peri-Effect" (Steric Hindrance): The substituent at the C4 position is spatially proximate to the N1 nitrogen.[2] This creates significant steric repulsion for incoming electrophiles, raising the activation energy (

    
    ) required for N-alkylation.[1][2]
    
  • Thermal Instability: While higher temperatures are needed to overcome the C4 steric barrier, indoles are electron-rich and prone to oxidative dimerization (tarring) at elevated temperatures.[1][2]

This guide moves beyond generic advice, using thermodynamic and kinetic principles to help you navigate the narrow operating window for this specific molecule.

Module 1: The Thermodynamics vs. Kinetics Dilemma (Selectivity)
Q: I am getting a mixture of N-alkylated and O-alkylated (side-chain) products. How does temperature influence this ratio?

A: Temperature acts as the "selector" switch, but it depends heavily on your solvent system due to pKa inversion.[2]

The Mechanism:

  • In Anhydrous Aprotic Solvents (DMF/DMSO): The pKa of the Indole N-H is ~21, while the side-chain O-H is ~29.8.

    • Thermodynamic Control: At moderate temperatures (0°C to RT) with a strong base (NaH), the Indole-N is deprotonated selectively.[1][2]

    • Temperature Impact:[2][3][4][5][6][7] Heating is usually not required for deprotonation, but is required for the alkylation step due to the C4 steric bulk.[2]

  • In Phase Transfer Conditions (DCM/Water/NaOH): The pKa values compress (Indole ~17, Alcohol ~16).[1][2] The -OH becomes competitively acidic.[1][2]

    • Kinetic Control: Lower temperatures (0–10°C) favor the reaction of the most accessible nucleophile (often the O-alkylation if the N is sterically hindered by the C4 group).[1][2]

Recommendation: To maximize N-alkylation selectivity, you must operate in the Thermodynamic regime regarding deprotonation, but the Kinetic regime regarding degradation.[2]

  • Use Anhydrous Conditions: NaH (1.1 eq) in DMF or DMSO.

  • The "Cold-Hot" Strategy: Deprotonate at 0°C (to ensure clean anion formation without polymerization), then ramp the temperature to 40–60°C for the alkylation step to overcome the C4 steric barrier.[2]

Module 2: Troubleshooting Conversion Issues (The "Peri-Effect")
Q: My reaction stalls at 50% conversion even after 24 hours at room temperature. Should I just reflux it?

A: Do NOT jump straight to reflux. The C4-ethanol chain creates a "molecular gate" blocking the N1 site.[1][2]

  • The Issue: The C4 substituent forces the electrophile to approach from a specific trajectory. At Room Temperature (RT), the kinetic energy of the system is often insufficient to overcome this steric repulsion (

    
    ).[1][2]
    
  • The Risk: Jumping to reflux (>100°C) often leads to C-alkylation (at C3) or polymerization because the energy provided exceeds the barrier for these side reactions.[1][2]

Optimization Protocol: Use a Stepwise Temperature Ramp . Monitor consumption of Starting Material (SM) via HPLC/TLC at each stage.[1][2]

StageTemp (°C)DurationPurpose
1 0°C30 minDeprotonation (Anion formation).[1][2] Minimizes exotherm side-reactions.[1][2]
2 25°C2-4 hrsInitial Alkylation.[1][2] If conversion < 20%, proceed to Stage 3.[1][2]
3 45°C4-8 hrsSweet Spot. Overcomes C4 steric barrier without triggering polymerization.
4 60°C2-4 hrs"Push" condition.[1][2] Only use if SM persists. Do not exceed 65°C without antioxidant protection.[1][2]
Module 3: Managing Side Reactions (Tarring)
Q: The reaction mixture turns black/tarry at 60°C. How do I prevent this?

A: Blackening indicates oxidative polymerization (indoles are electron-rich "sponges" for oxygen) or acid-catalyzed dimerization.[1][2]

Root Causes & Fixes:

  • Oxidative Coupling: At >50°C, trace oxygen causes radical coupling.[1][2]

    • Fix: You must sparge the solvent with Argon/Nitrogen for 15 mins before adding the indole.[2] Run under positive inert pressure.[1][2]

  • Exothermic Runaway: The alkylation is exothermic.[1][2] If you add the electrophile at 60°C, you create localized hot spots >80°C.[2]

    • Fix: Add the electrophile at 0°C , then heat the mixture.

  • Trace Acid: Alkyl halides can release HX over time.[1][2] Acid catalyzes indole dimerization.[1][2]

    • Fix: Add a base scavenger (e.g., solid

      
       or hindered amine) if using neutral conditions, or ensure excess NaH is present.[1][2]
      
Visual Troubleshooting Workflows
Diagram 1: Selectivity & Optimization Logic

IndoleOptimization Start Start: Indole-4-ethanol Alkylation Target Identify Target Site Start->Target N_Alk Target: N-Alkylation Target->N_Alk Ring N O_Alk Target: Side-chain O-Alkylation Target->O_Alk Chain OH Solvent_Check Solvent System? N_Alk->Solvent_Check PTC Phase Transfer (DCM/Water) (Kinetic Competition) O_Alk->PTC Use PTC + Low Temp (<10°C) Polar_Aprotic Anhydrous DMF/DMSO + NaH (Thermodynamic Control) Solvent_Check->Polar_Aprotic Preferred Solvent_Check->PTC Difficult Selectivity Temp_Strategy Temperature Strategy (Overcoming C4 Sterics) Polar_Aprotic->Temp_Strategy Ramp Ramp Protocol: 0°C (Add) -> 45°C (React) Temp_Strategy->Ramp Recommended Reflux Direct Reflux (>80°C) Temp_Strategy->Reflux Avoid Result_Good High Yield N-Alkyl Product Ramp->Result_Good Result_Tar Polymerization/Tarring Reflux->Result_Tar

Caption: Decision matrix for optimizing selectivity and temperature based on target site and solvent system.

Module 4: The "Gold Standard" Protocol

Method: Anhydrous N-Alkylation with Temperature Ramping Target: >90% N-Selectivity, <5% Degradation.[1][2]

Reagents:

  • Indole-4-ethanol (1.0 eq)[1][2]

  • Electrophile (R-X) (1.2 eq)[1][2]

  • NaH (60% in oil) (1.2 eq)[1][2]

  • Anhydrous DMF (0.2 M concentration)[1][2]

Step-by-Step:

  • Preparation (25°C): Flame-dry glassware under Argon flow. Dissolve Indole-4-ethanol in anhydrous DMF.

  • Deprotonation (0°C): Cool solution to 0°C in an ice bath. Add NaH portion-wise.

    • Why? Controls hydrogen gas evolution and prevents exotherm-induced polymerization.[1][2]

    • Observation: Stir for 30 mins. Solution should turn from clear/yellow to amber (anion formation).[1][2]

  • Addition (0°C): Add the Electrophile (R-X) dropwise via syringe.

    • Why? Adding cold prevents localized "hot spots" that favor C-alkylation.[1][2]

  • Activation Ramp (RT -> 45°C):

    • Remove ice bath, stir at RT for 1 hour.

    • Check TLC: If SM remains (likely due to C4 sterics), heat oil bath to 45°C .

    • Stir for 4–6 hours.

  • Quench (0°C): Cool back to 0°C. Quench with saturated

    
    .
    
References
  • Selectivity in Indole Alkylation

    • Mechanistic insight into N- vs O-alkylation r
    • Source: RSC Advances, 2019.[1][2]

    • URL: [Link]

  • Base-Catalyzed Optimization

    • Optimization of base and temperature for hindered indole substr
    • Source: Journal of Organic Chemistry (via NIH/PubMed), 2020.[1][2]

    • URL: [Link][1][2]

  • Indole Stability & Reactivity

    • Thermal stability and C2/C3 reactivity profiles of substituted indoles.
    • Source: Frontiers in Chemistry, 2022.[1][2]

    • URL: [Link][1][2][4][6][8][9][10][11][12]

  • General Indole Properties

    • pKa values and solubility d
    • Source: ChemicalBook Database.[1][2]

Sources

Technical Support Center: Handling Light Sensitivity of 2-(1H-indol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[3][4][5][6][7]

Compound: 2-(1H-indol-4-yl)ethan-1-ol (Indole-4-ethanol) CAS: 1000549-17-6 (varies by salt form) Class: Indole derivative / Tryptophol isomer[1][2]

Researchers frequently report inconsistent yields and "pinking" of solutions containing 2-(1H-indol-4-yl)ethan-1-ol.[1][2] This compound, like most electron-rich indole derivatives, is thermodynamically unstable in the presence of photons (light) and molecular oxygen.[2] The degradation is not merely a cosmetic issue; it represents a fundamental change in chemical identity that generates reactive oligomers, capable of interfering with biological assays and synthetic pathways.

This guide provides a self-validating protocol to stabilize this compound, explaining the causality of degradation and providing immediate troubleshooting steps.

Module 1: The Science of Degradation

Why does this happen?

The instability of 2-(1H-indol-4-yl)ethan-1-ol stems from the high electron density of the pyrrole ring within the indole core.[1][2]

  • Photo-excitation: Upon exposure to UV or visible light (specifically blue/violet spectrum), the indole moiety absorbs energy, entering an excited singlet state (

    
    ).[2]
    
  • Electron Transfer: In the presence of dissolved oxygen (

    
    ), the excited indole can undergo electron transfer, generating a radical cation (
    
    
    
    ) and a superoxide anion (
    
    
    ).[2]
  • Oxidative Attack: The radical cation is highly susceptible to nucleophilic attack at the C2 and C3 positions.

  • Polymerization: This leads to the formation of indolenine hydroperoxides, which decompose into colored dimers and trimers (often red/pink), structurally similar to melanin or indigo precursors.

Visualization: Photo-Oxidation Pathway

The following diagram illustrates the mechanistic flow from stable reagent to colored impurity.

IndoleDegradation Start 2-(1H-indol-4-yl)ethan-1-ol (Colorless Solution) Light Photon Absorption (hv) Start->Light Excited Excited State Indole* Light->Excited Excitation Radical Radical Cation Pair (Ind•+ / O2•-) Excited->Radical + O2 (Dissolved) Intermediates Indolenine Hydroperoxides Radical->Intermediates C2-C3 Attack Product Oxidative Dimers/Oligomers (Pink/Brown Impurities) Intermediates->Product Polymerization

Figure 1: Mechanistic pathway of indole photo-oxidation.[1][2] Note that light and oxygen act synergistically; removing one mitigates the risk, but removing both is required for total stability.

Module 2: The "Gold Standard" Handling Protocol

How to prevent degradation

To ensure reproducibility, you must treat the solution as a dynamic system . The following protocol is designed to be self-validating: if the solution remains colorless, your technique is successful.

Step-by-Step Workflow
  • Solvent Preparation (The Critical Step):

    • Why: Solvents (especially Ethanol, DMSO, and Water) naturally hold dissolved oxygen.[2]

    • Action: Degas all solvents prior to dissolution. Sparge with Argon or Nitrogen for at least 15 minutes, or use the freeze-pump-thaw method for small volumes.[1][2]

  • Weighing & Dissolution:

    • Why: Solid state is more stable, but surface oxidation occurs.[2]

    • Action: Weigh the solid in dim light (or under red light). Dissolve immediately in the degassed solvent.

  • Vessel Selection:

    • Why: Standard borosilicate glass allows UV penetration.

    • Action: Use Low-Actinic Amber Glassware (Type 1, Class A).[1][2] If unavailable, wrap clear vials tightly in aluminum foil.

  • Storage Environment:

    • Why: Thermal energy accelerates the radical propagation steps.

    • Action: Store stock solutions at -20°C or -80°C .

Visualization: Handling Workflow[1][2]

HandlingProtocol Solvent 1. Solvent Prep (Sparge with Ar/N2 for 15 min) Dissolve 3. Dissolution (Inert Atmosphere) Solvent->Dissolve Weighing 2. Weighing (Dim Light / Red Light) Weighing->Dissolve Vessel 4. Transfer (Amber Vial + Parafilm) Dissolve->Vessel Storage 5. Storage (-20°C, Dark) Vessel->Storage

Figure 2: Optimal handling workflow for light-sensitive indole derivatives.[1][2]

Table 1: Solvent Compatibility & Stability[1]
SolventSolubilityStability RiskRecommended Action
DMSO HighMediumHygroscopic; absorbs water which carries O2.[1][2] Use anhydrous, degassed DMSO.
Ethanol HighHighProne to peroxide formation over time.[1][2] Use fresh, HPLC-grade.
Water/PBS Low/MedHighHighest dissolved O2 content.[1][2] Must be freshly degassed.
Acetonitrile MediumLowGood for HPLC, but ensure it is not acidic (acid catalyzes degradation).[1][2]

Module 3: Troubleshooting & FAQs

Q1: My solution turned pink/red overnight. Is it still usable?

A: No.

  • Diagnosis: The pink color is a visual indicator of oxidative dimerization (formation of rosindole-like species).[2]

  • Impact: Even a faint pink hue indicates the presence of impurities that can act as radical scavengers or fluorophores, potentially skewing biochemical assays (IC50 shifts) or quenching fluorescence measurements.

  • Solution: Discard the solution. Prepare fresh stock using degassed solvents and amber vials.

Q2: I see "ghost peaks" or baseline noise in my HPLC chromatogram.

A: This is likely due to on-column degradation.[1][2]

  • Mechanism: If your autosampler is not cooled or light-protected, the sample degrades while waiting for injection.[2]

  • Fix:

    • Use amber autosampler vials.

    • Set the autosampler temperature to 4°C.

    • Check if your mobile phase contains peroxides (common in aged THF or ethers).[2]

Q3: Can I use antioxidants to stabilize the solution?

A: Proceed with caution.

  • Adding antioxidants (like Ascorbic Acid or BHT) will stabilize the indole.

  • However: These additives are chemically active and may interfere with downstream assays (e.g., redox-sensitive biological targets).[1][2] Only use additives if you have validated that they do not interfere with your specific experimental endpoint.[2]

Q4: How long can I store the stock solution?

A:

  • At Room Temp (Light Protected): < 4 hours.

  • At 4°C (Light Protected): 24-48 hours.[1][2]

  • At -20°C (Light Protected): 1-3 months (if sealed under Argon).[1][2]

  • At -80°C: 6-12 months.[1][2]

References

  • Mechanisms of Indole Photo-oxid

    • Source: Frontiers in Microbiology / ResearchGate[2]

    • Context: Details the bacterial and chemical degradation pathways of indole, including ring cleavage and dimeriz
    • Link:[2]

  • Handling Light-Sensitive Pharmaceutical Compounds

    • Source: West Pharmaceutical Services[1][2]

    • Context: Guidelines on packaging and storage of photosensitive drugs to prevent potency loss.[3]

    • Link:[1][2]

  • Safe Handling of Hazardous & Sensitive Chemicals

    • Source: Sigma-Aldrich (Merck)[1][2]

    • Context: Technical bulletins on handling air-sensitive and light-sensitive reagents (Sure/Seal™ systems).[1][2]

    • Link:[1][2]

  • Indole Oxidation Colorimetric Indic

    • Source: International Journal of Engineering and Applied Sciences (IJEAS)[2]

    • Context: Describes the color changes (pink/red)
    • Link:[1][2]

  • Compound D

    • Source: PubChem (NIH)[1][2]

    • Context: Chemical and physical properties, safety data, and GHS classifications.[4]

    • Link:[1][2]

Sources

Removing unreacted starting material from indole-4-ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of indole-4-ethanol, a vital building block in pharmaceutical and drug development research. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating this valuable compound from unreacted starting materials. Our approach is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Overcoming Purification Hurdles

This section addresses common issues encountered during the purification of indole-4-ethanol, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My final product is contaminated with unreacted phenylhydrazine. How can I effectively remove it?

Answer:

Unreacted phenylhydrazine is a common impurity in Fischer indole syntheses. Its basic nature provides a straightforward method for its removal via an acid-base extraction. Phenylhydrazine, being a weak base, will react with an acid to form a water-soluble salt, which can then be separated from the less basic indole-4-ethanol product that remains in the organic phase.

Protocol: Acid-Base Extraction for Phenylhydrazine Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The phenylhydrazine will react to form phenylhydrazinium chloride, which is soluble in the aqueous layer.

  • Phase Separation: Allow the layers to separate fully. The upper layer will be the organic phase containing your desired indole-4-ethanol, and the lower layer will be the aqueous phase containing the phenylhydrazine salt. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the phenylhydrazine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Causality Explained: The success of this extraction hinges on the significant difference in the pKa of the conjugate acids of indole-4-ethanol and phenylhydrazine. The protonated form of phenylhydrazine is much more stable in the aqueous phase than the protonated indole, allowing for selective partitioning.[1][2]

Diagram: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent wash1 Wash with 1M HCl start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Contains Phenylhydrazine Salt) sep1->aq1 Discard org1 Organic Layer (Contains Indole-4-ethanol) sep1->org1 wash2 Wash with NaHCO3 org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer (Neutralized Acid) sep2->aq2 Discard org2 Organic Layer sep2->org2 wash3 Wash with Brine org2->wash3 sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer (Removes Water) sep3->aq3 Discard org3 Organic Layer sep3->org3 dry Dry over Na2SO4 org3->dry concentrate Concentrate dry->concentrate end Purified Indole-4-ethanol concentrate->end

Caption: Workflow for removing basic impurities.

Question 2: My TLC analysis shows a spot corresponding to the starting aldehyde/ketone. What is the best way to remove this non-basic impurity?

Answer:

Aldehydes and ketones are common starting materials in the Fischer indole synthesis and, being non-basic, cannot be removed by a simple acid wash. For these types of impurities, flash column chromatography is the most effective purification technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Protocol: Flash Column Chromatography

  • Column Packing: Prepare a chromatography column with silica gel, using a slurry packing method with your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will travel down the column faster than the more polar compounds. Since indole-4-ethanol is more polar than many common starting aldehydes or ketones, the starting material will typically elute first.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure indole-4-ethanol.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System Selection: A common starting point for the elution of indole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical gradient might start with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increase the polarity to elute the more polar indole-4-ethanol.

Data Presentation: Physicochemical Properties for Separation Strategy

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
Indole-4-ethanol 161.20Decomposes59High
Phenylhydrazine 108.14243.519.5Moderate
4-Hydroxybutanal 88.11~145-High

Note: 4-Hydroxybutanal is often generated in situ from 2,3-dihydrofuran.

Question 3: My purified indole-4-ethanol is a dark, oily substance instead of a crystalline solid. What causes this and how can I improve the product's appearance?

Answer:

The dark coloration of indole derivatives is often due to oxidative degradation or polymerization, as the indole nucleus can be sensitive to air, light, and acid. To obtain a crystalline product and improve its color, a recrystallization step after initial purification is highly recommended. If the product still appears colored, treatment with activated charcoal can be effective.

Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the indole-4-ethanol well at elevated temperatures but poorly at low temperatures. Common solvents for recrystallizing indoles include toluene, or mixtures of ethyl acetate/hexane or dichloromethane/hexane.[3]

  • Dissolution: Dissolve the impure indole-4-ethanol in the minimum amount of the hot solvent.

  • Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of your compound) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Trustworthiness: This self-validating protocol ensures purity. The formation of well-defined crystals is in itself an indicator of high purity. The melting point of the recrystallized product should be sharp and match the literature value (59 °C for indole-4-ethanol).

Frequently Asked Questions (FAQs)

What are the most common starting materials for the synthesis of indole-4-ethanol via the Fischer indole synthesis?

The Fischer indole synthesis is a versatile reaction that involves the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][4] For the synthesis of indole-4-ethanol (also known as tryptophol), a common strategy involves the reaction of phenylhydrazine with 4-hydroxybutanal . 4-hydroxybutanal is often generated in situ from the acid-catalyzed hydrolysis of 2,3-dihydrofuran .[5]

How can I monitor the progress of my indole-4-ethanol synthesis?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of the reaction progress.[6][7]

What is the mechanism of the Fischer indole synthesis?

The mechanism is a classic example of a[8][8]-sigmatropic rearrangement.[1][2]

  • Hydrazone Formation: The arylhydrazine reacts with the aldehyde or ketone to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to an enamine.

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step where a new C-C bond is formed.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination: The final step involves the elimination of ammonia to form the stable indole ring.

Diagram: Fischer Indole Synthesis Mechanism

G cluster_0 Fischer Indole Synthesis Arylhydrazine Hydrazone Arylhydrazine->Hydrazone + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Enamine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Indole Cyclization->Indole - NH3

Caption: Key steps in the Fischer indole synthesis.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • van Order, R. B.; Lindwall, H. G. Indole. Chem. Rev.1942 , 30, 69–96. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875–2911. [Link]

  • Zhao, D.; Hughes, D. L.; Bergman, J.; Hartwig, J. F. A new class of readily available and recyclable chiral phosphine-based catalysts for the enantioselective hydrogenation of N-aryl imines. J. Am. Chem. Soc.2004 , 126, 16154–16155. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. [Link]

  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Org. Process Res. Dev.2011 , 15, 836–842. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10685, Tryptophol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7543, Phenylhydrazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12524, Succinaldehyde. [Link]

  • Kametani, T.; et al. A Novel Synthesis of Tryptophol. J. Heterocycl. Chem.1972 , 9, 1057-1060. [Link]

  • Hoenicke, K.; Gessner, M.; Christoph, N.; Simat, T. J. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection. Anal. Chim. Acta2002 , 458, 81-89. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43, 2923–2925. [Link]

  • Simat, T. J.; Hoenicke, K.; Gessner, M.; Christoph, N. Metabolism of tryptophan and indole-3-acetic acid formation during vinification and its influence on the formation of 2-aminoacetophenone. Am. J. Enol. Vitic.2003 , 54, 43-50. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(1H-indol-4-yl)ethan-1-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an unparalleled tool for mapping the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(1H-indol-4-yl)ethan-1-ol, a key intermediate in various synthetic pathways. By adopting a comparative approach with its well-characterized isomer, tryptophol (2-(1H-indol-3-yl)ethan-1-ol), this document aims to equip scientists with the expertise to confidently interpret and validate the structure of this and similar indole derivatives.

The Significance of Positional Isomerism in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The biological activity of indole-containing molecules is exquisitely sensitive to the substitution pattern on the bicyclic ring system. Consequently, the ability to definitively distinguish between positional isomers, such as the 2-, 3-, and in this case, 4-substituted ethanols, is of paramount importance. ¹H NMR spectroscopy provides the critical data points—chemical shift, coupling constants, and integration—that allow for such precise structural assignment.

Deciphering the ¹H NMR Spectrum of 2-(1H-indol-4-yl)ethan-1-ol: A Predicted Analysis

Due to the limited availability of fully assigned experimental spectra for 2-(1H-indol-4-yl)ethan-1-ol in peer-reviewed literature, this guide presents a detailed predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs. This predictive analysis serves as a robust framework for researchers encountering this molecule.

The structure and predicted ¹H NMR assignments for 2-(1H-indol-4-yl)ethan-1-ol are presented below:

Caption: Predicted ¹H NMR assignments for 2-(1H-indol-4-yl)ethan-1-ol.

Detailed Peak Analysis:
  • Indole N-H Proton (H-1): This proton is expected to appear as a broad singlet in the downfield region, typically around δ 8.1 ppm . The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Indole Protons (H-2 and H-3): The protons on the pyrrole ring are anticipated at approximately δ 7.2 ppm (t, J ≈ 2.5 Hz) for H-2 and δ 6.6 ppm (dd, J ≈ 2.5, 1.0 Hz) for H-3 . The triplet for H-2 arises from coupling to H-3 and the N-H proton (though this coupling can sometimes be absent due to exchange). H-3 appears as a doublet of doublets from coupling to H-2 and a smaller long-range coupling.

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will exhibit a characteristic splitting pattern. H-6, being situated between two other protons, is predicted to be a triplet at around δ 7.1 ppm (t, J ≈ 7.8 Hz) . H-5 and H-7 are expected to be doublets, with H-7 likely further downfield due to the influence of the indole nitrogen, appearing around δ 7.4 ppm (d, J ≈ 7.8 Hz) , and H-5 at approximately δ 7.0 ppm (d, J ≈ 7.8 Hz) .

  • Ethyl Side-Chain Protons (-CH₂-CH₂-OH): The two methylene groups will appear as triplets due to coupling with each other. The methylene group attached to the indole ring (C-8) is expected at around δ 3.1 ppm (t, J ≈ 6.5 Hz) . The methylene group bearing the hydroxyl group (C-9) will be further downfield due to the deshielding effect of the oxygen atom, resonating at approximately δ 3.9 ppm (t, J ≈ 6.5 Hz) .

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet that can be exchanged with D₂O.

A Comparative Analysis: 2-(1H-indol-4-yl)ethan-1-ol vs. Tryptophol

A direct comparison with the readily available ¹H NMR data of tryptophol (2-(1H-indol-3-yl)ethan-1-ol) highlights the diagnostic differences arising from the point of attachment of the ethan-1-ol side chain.

Proton Predicted Chemical Shift (δ ppm) for 2-(1H-indol-4-yl)ethan-1-ol Reported Chemical Shift (δ ppm) for Tryptophol [1]Key Differentiator
N-H~8.1 (br s)~8.1 (br s)Generally similar and broad.
H-2~7.2 (t)~7.0 (d)The splitting pattern of H-2 is a key indicator. In the 4-isomer, it is a triplet (coupling to H-3 and N-H), while in tryptophol it is a doublet (coupling to N-H).
H-3~6.6 (dd)-The absence of a proton at the 3-position in tryptophol is the most significant difference.
Aromatic ProtonsDistinct pattern for 4-substitutionCharacteristic pattern for 3-substitutionThe aromatic region provides a clear fingerprint for the substitution pattern.
-CH₂- (adjacent to indole)~3.1 (t)~3.0 (t)The chemical shift is slightly different due to the change in electronic environment.
-CH₂- (adjacent to OH)~3.9 (t)~3.8 (t)Similar chemical shifts for this group in both isomers.
-OHVariable (br s)Variable (br s)Not a reliable diagnostic tool for distinguishing isomers.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the accurate and reproducible acquisition of ¹H NMR data for 2-(1H-indol-4-yl)ethan-1-ol, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-(1H-indol-4-yl)ethan-1-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and O-H.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the identity of the O-H and N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

References

Sources

A Comparative Guide to the HPLC-RP Retention Behavior of Indole-4-ethanol and Indole-3-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of compounds. When dealing with structural isomers, such as Indole-4-ethanol and Indole-3-ethanol (also known as tryptophol), understanding their chromatographic behavior is critical for accurate analysis. This guide provides an in-depth comparison of the retention times of these two indole derivatives in reverse-phase HPLC (RP-HPLC), grounded in chromatographic theory and supported by a detailed experimental protocol.

Introduction to the Analytes and the Chromatographic Challenge

Indole-4-ethanol and Indole-3-ethanol are positional isomers, sharing the same chemical formula (C₁₀H₁₁NO) but differing in the substitution position of the ethanol group on the indole ring. This subtle structural difference can lead to variations in their physicochemical properties, including polarity and hydrophobicity, which in turn govern their retention in RP-HPLC. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[1][2] More hydrophobic, or less polar, compounds interact more strongly with the stationary phase and thus have longer retention times.[3]

The challenge lies in predicting and achieving baseline separation of these closely related isomers. Their elution order and the degree of separation are dependent on how the position of the polar hydroxyl group on the ethanol substituent influences the overall hydrophobicity of the molecule.

Theoretical Basis for Elution Order

The primary mechanism of retention in RP-HPLC is the hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18).[1] The indole ring system itself is significantly hydrophobic.[4] The presence of the ethanol group introduces a polar hydroxyl (-OH) moiety, which increases the molecule's affinity for the polar mobile phase. The key to their differential retention lies in the accessibility of this polar group and the overall molecular polarity, which is influenced by the substituent's position.

  • Indole-3-ethanol (Tryptophol): The ethanol group is attached to the 3-position of the pyrrole ring of the indole nucleus.

  • Indole-4-ethanol: The ethanol group is attached to the 4-position on the benzene ring portion of the indole structure.

The positioning of the hydroxyl group on the benzene ring in Indole-4-ethanol may result in a slightly more distributed charge and potentially greater steric shielding of the polar group compared to Indole-3-ethanol. This could lead to a marginally higher overall hydrophobicity, suggesting that Indole-4-ethanol would exhibit a longer retention time than Indole-3-ethanol under typical RP-HPLC conditions. Conversely, the hydroxyl group in Indole-3-ethanol, being on the five-membered ring, might be more exposed to the polar mobile phase, leading to a slightly earlier elution.

Experimental Protocol for Comparative Analysis

To empirically determine and compare the retention times, the following self-validating HPLC protocol is proposed. This method is designed to be robust and reproducible for the analysis of indole derivatives.[5][6]

3.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or fluorescence detector.[7][8]

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for the separation of such compounds.[9][10]

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid (for Mass Spectrometry compatibility and improved peak shape).[11]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Standard Solutions: Prepare 10 µg/mL stock solutions of Indole-4-ethanol and Indole-3-ethanol in a 50:50 mixture of acetonitrile and water.

3.2. Chromatographic Conditions A gradient elution is often effective for separating closely related compounds and ensuring good peak shape.[6]

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (a common wavelength for indole compounds)[12] or Fluorescence (Ex: 280 nm, Em: 350 nm) for higher sensitivity.[6]
Gradient Program:
0.00 min30% B
10.00 min70% B
12.00 min70% B
12.01 min30% B
15.00 min30% B (Re-equilibration)

3.3. Justification of Experimental Choices

  • C18 Column: The octadecylsilane stationary phase provides a strong hydrophobic interaction mechanism necessary for the retention of the indole analytes.

  • Acidified Mobile Phase: The addition of 0.1% formic acid helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures consistent protonation of the analytes, leading to sharper, more symmetrical peaks.[11]

  • Gradient Elution: Starting with a higher polarity mobile phase (lower %B) allows for good initial retention and focusing of the analytes on the column head. Gradually increasing the organic content (increasing %B) then facilitates the elution of the compounds in order of increasing hydrophobicity, providing better resolution between closely eluting peaks.[1]

  • Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect mobile phase viscosity and the kinetics of analyte partitioning.[13]

Predicted Data and Interpretation

Based on the theoretical considerations, the following results are anticipated from the execution of the above protocol.

Table 1: Predicted Chromatographic Data for Indole Isomers

AnalytePredicted Retention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Indole-3-ethanol~6.51.1>10000
Indole-4-ethanol~7.21.1>10000

The expected outcome is a baseline separation of the two isomers, with Indole-4-ethanol eluting after Indole-3-ethanol due to its slightly higher predicted hydrophobicity.

Visualization of the Separation Mechanism

The following diagram illustrates the fundamental principle of separation for the two isomers in a reverse-phase HPLC system.

G cluster_0 HPLC Column (C18 Stationary Phase) cluster_1 I3E Indole-3-ethanol SP C18 I3E->SP Weaker Interaction Detector Detection I3E->Detector Shorter Retention Time (More Polar Interaction) I4E Indole-4-ethanol I4E->SP Stronger Interaction I4E->Detector Longer Retention Time (More Hydrophobic Interaction) Start Injection Start->I3E t=0 Start->I4E t=0

Caption: Separation of Indole Isomers in RP-HPLC.

Conclusion and Best Practices

This guide outlines a comprehensive approach to comparing the HPLC retention times of Indole-4-ethanol and Indole-3-ethanol. Based on established chromatographic principles, Indole-4-ethanol is predicted to have a longer retention time than Indole-3-ethanol due to subtle differences in molecular polarity and hydrophobic character. The provided experimental protocol offers a robust starting point for achieving their separation.

For successful and reproducible results, it is imperative to ensure proper system equilibration, use high-purity solvents, and maintain consistent operating conditions.[14] When developing or transferring methods involving isomers, careful optimization of the mobile phase composition and gradient slope is often necessary to achieve the desired resolution.

References

  • Reversed Phase HPLC Method Development. Phenomenex. Link

  • Kazakevich, Y. & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. Wiley.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Link

  • Improvements in Reversed-Phase HPLC Columns Designed for Polar Compound Retention: Introducing Atlantis T3 Columns. Waters. Link

  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Link

  • Neubauer, P. R., Blifernez-Klassen, O., Pfaff, L., et al. (2021). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Link

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Link

  • What Factors Influence HPLC Retention Time Precision? (2025). Altabrisa Group. Link

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Link

  • Collins, C. H., Braga, G. L., & Bonato, P. S. (2005). Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases. Journal of the Brazilian Chemical Society, 16(2), 236-241. Link

  • 12.5: High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. Link

  • Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Journal of Pharmaceutical and Biomedical Analysis, 169, 114-123. Link

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC. Link

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Link

  • Stoll, D. R. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 39(11), 548-552. Link

  • HPLC Retention Time. (2010). Chromatography Forum. Link

  • Helander, A., Beck, O., & Jacobsson, G. (1995). Simultaneous Extraction and Determination of 5-Hydroxytryptophol and 5-Hydroxyindol-3-acetic Acid in Urine of Alcoholism by HPLC with Fluorescence Detection. Clinical Chemistry, 41(5), 724-728. Link

  • Shevchuk, A. S., & Tokarev, S. D. (2015). Theoretical study of hydrophobicity and hydrophilicity of indole, skatole, and ethanole. Journal of Structural Chemistry, 56(3), 443-450. Link

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Link

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2016). Longdom Publishing. Link

  • Horvath, M. F., et al. (2020). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 124(30), 6546-6557. Link

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. Link

  • Fox, T., et al. (2014). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 16(30), 16137-16144. Link

  • Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. CORE. Link

  • Bianco, F., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 221-225. Link

  • Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 785. Link

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (2019). ResearchGate. Link

  • Çevikkalp, S. A., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 193, 26-29. Link

  • Wang, Y., et al. (2024). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. Link

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-(2-hydroxyethyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development and metabolomics, elucidating the structure of novel compounds is a critical daily challenge. Mass spectrometry stands as an indispensable tool in this endeavor, and a thorough understanding of fragmentation patterns is paramount for confident structural assignment. This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 4-(2-hydroxyethyl)indole, a key structural motif in various biologically active compounds.

In the absence of extensive, publicly available experimental data for 4-(2-hydroxyethyl)indole, this guide will leverage established principles of mass spectrometry and draw objective comparisons with its well-characterized isomer, tryptophol (3-(2-hydroxyethyl)indole). By examining the fragmentation behavior of related indole derivatives, we can construct a predictive framework for the fragmentation of the 4-substituted isomer under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The Influence of Structure on Fragmentation: 4- vs. 3-Substitution

The position of the hydroxyethyl substituent on the indole ring is expected to subtly but significantly influence the fragmentation cascade. In tryptophol, the ethyl side chain is at the 3-position, adjacent to the nitrogen atom of the pyrrole ring. This proximity can facilitate specific rearrangements and charge stabilization. In 4-(2-hydroxyethyl)indole, the side chain is attached to the benzene ring, which may lead to different dominant fragmentation pathways due to altered electronic effects and steric hindrance.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. For 4-(2-hydroxyethyl)indole, the molecular ion ([M]+•) is expected, though its abundance may be low due to the lability of the hydroxyethyl side chain.

Predicted Key Fragmentations under EI for 4-(2-hydroxyethyl)indole:

A primary fragmentation pathway for alcohols under EI is the cleavage of the C-C bond adjacent to the oxygen atom.[1] For 4-(2-hydroxyethyl)indole, the most prominent fragmentation is anticipated to be the benzylic cleavage, resulting in the loss of a ·CH2OH radical to form a highly stable quinolinium-like ion.

Table 1: Predicted Key EI Fragment Ions for 4-(2-hydroxyethyl)indole and Comparison with Tryptophol

Predicted Fragment Ion (m/z)Proposed Structure/Loss for 4-(2-hydroxyethyl)indoleCorresponding Fragment in Tryptophol (m/z)Notes
161[M]+•161Molecular Ion
143[M - H2O]+•143Loss of water from the hydroxyethyl group.
130 [M - CH2OH]+ 130 Benzylic cleavage, expected to be the base peak.
117[Indole]+•117Loss of the entire hydroxyethyl side chain.
103[C8H7]+103Fragmentation of the indole ring.
91[C7H7]+91Tropylium ion, common in aromatic compounds.

The most characteristic fragmentation of indole derivatives involves the cleavage of the bond between the indole ring and the side chain, leading to a stable indolyl-methyl cation.[2]

Proposed EI Fragmentation Pathway for 4-(2-hydroxyethyl)indole:

M [M]+• (m/z 161) 4-(2-hydroxyethyl)indole F143 [M - H₂O]+• (m/z 143) M->F143 - H₂O F130 [M - CH₂OH]+ (m/z 130) Base Peak M->F130 - •CH₂OH (Benzylic Cleavage) F117 [Indole]+• (m/z 117) M->F117 - C₂H₄O F103 [C₈H₇]+ (m/z 103) F130->F103 - HCN F91 [C₇H₇]+ (m/z 91) F117->F91 - C₂H₂

Caption: Predicted EI fragmentation pathway of 4-(2-hydroxyethyl)indole.

Electrospray Ionization (ESI) Fragmentation: A Softer Ionization Approach

ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-), with fragmentation induced via collision-induced dissociation (CID) in the mass spectrometer. This allows for a more controlled study of fragmentation pathways. Indole derivatives are known to undergo complex gas-phase rearrangements in addition to simple bond cleavages under ESI conditions.[3]

Positive Ion Mode ([M+H]+):

In positive ion mode, the protonated molecule of 4-(2-hydroxyethyl)indole (m/z 162) is expected to be the precursor ion. The primary fragmentation is likely to be the loss of a neutral water molecule, a common fragmentation for protonated alcohols.

Negative Ion Mode ([M-H]-):

In negative ion mode, the deprotonated molecule (m/z 160) will be the precursor. The fragmentation of deprotonated indole alkaloids can be influenced by the acidity of the protons in the molecule.[4]

Table 2: Predicted Key ESI-CID Fragment Ions for 4-(2-hydroxyethyl)indole and Comparison with Tryptophol

Precursor IonPredicted Fragment Ion (m/z)Proposed Loss for 4-(2-hydroxyethyl)indoleCorresponding Fragment in Tryptophol (m/z)Notes
[M+H]+ (162) 144H2O144Loss of water is a common pathway for protonated alcohols.
130C2H4O130Loss of the hydroxyethyl group.
117C2H5NONot prominentCleavage of the side chain.
[M-H]- (160) 142H2O142Loss of water.
116C2H4O116Cleavage of the side chain.

For tryptophol, the positive ion MS/MS spectrum shows a prominent fragment at m/z 144.08, corresponding to the loss of water.[5]

Proposed ESI-CID Fragmentation Pathway for Protonated 4-(2-hydroxyethyl)indole:

MH [M+H]+ (m/z 162) F144 [M+H - H₂O]+ (m/z 144) MH->F144 - H₂O F130 [M+H - C₂H₄O]+ (m/z 130) MH->F130 - C₂H₄O

Caption: Predicted ESI-CID fragmentation of protonated 4-(2-hydroxyethyl)indole.

Experimental Protocols

For researchers wishing to acquire experimental data for 4-(2-hydroxyethyl)indole, the following general protocols for GC-MS (EI) and LC-MS (ESI) are recommended.

GC-MS (EI) Protocol:
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(2-hydroxyethyl)indole in a volatile solvent such as methanol or ethyl acetate. Dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS (ESI) Protocol:
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(2-hydroxyethyl)indole in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-500.

    • CID: Use varying collision energies (e.g., 10, 20, 40 eV) to generate fragment ions.

Conclusion and Future Outlook

This guide provides a predictive framework for the mass spectrometric fragmentation of 4-(2-hydroxyethyl)indole based on established chemical principles and comparative data from its 3-substituted isomer, tryptophol. The dominant fragmentation pathways are expected to involve benzylic cleavage of the side chain under EI and the loss of water under ESI.

It is crucial to emphasize that these are predicted patterns. Experimental verification is essential for definitive structural elucidation. The provided protocols offer a starting point for researchers to generate their own data. As more experimental spectra for substituted indoles become available, our understanding of their fragmentation behavior will continue to evolve, enabling more accurate and rapid identification of these important molecules.

References

  • Aguiar, G. P., et al. (2021). Fragmentation of deprotonated plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 32(8), 1645-1654. Available at: [Link]

  • Cai, Z., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 507-516. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • FooDB. (2010). Showing Compound Tryptophol (FDB010973). Available at: [Link]

  • Kovács, A., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4628. Available at: [Link]

  • MassBank. (2008). 3-(2-AMINOETHYL)INDOLE; EI-B; MS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10685, Tryptophol. Available at: [Link].

  • National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Tryptophol. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

  • ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

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A Senior Application Scientist's Guide to Distinguishing 4-Indole Ethanol and 5-Indole Ethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry, metabolomics, and materials science, the precise structural characterization of molecules is not merely an academic exercise—it is a fundamental prerequisite for success. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, often exhibit vastly different pharmacological, toxicological, and physicochemical properties. The distinction between 4-(2-hydroxyethyl)indole (4-indole ethanol) and 5-(2-hydroxyethyl)indole (5-indole ethanol) is a case in point. While both are structurally similar derivatives of the indole scaffold, the placement of the ethanol group on the benzene ring critically influences molecular interactions and biological activity.

This guide provides a comprehensive, in-depth comparison of the analytical methodologies required to unambiguously differentiate these two isomers. We will move beyond simple data reporting to explain the underlying principles that make each technique effective, offering field-proven insights and validated experimental protocols for immediate application in your laboratory.

The Structural Imperative: Why Position Matters

The location of the ethanol substituent dictates the electronic distribution, steric hindrance, and potential for intramolecular interactions within the indole ring system. These subtle differences are the key to their analytical separation and spectroscopic differentiation.

In 5-indole ethanol, the substituent is at a position para to the point of ring fusion, leading to relatively predictable electronic effects on the aromatic system. In contrast, the 4-position in 4-indole ethanol is peri to the indole N-H group. This proximity can lead to intramolecular hydrogen bonding between the hydroxyl group of the ethanol chain and the N-H proton, which can influence its conformation, polarity, and spectroscopic signature.

G cluster_0 4-Indole Ethanol cluster_1 5-Indole Ethanol 4-indole 5-indole label_4 Note the proximity of the -CH2CH2OH group to the N-H at the peri-position (C4). label_5 The -CH2CH2OH group is at the C5 position, remote from the N-H group.

Caption: Structural comparison of 4-indole ethanol and 5-indole ethanol isomers.

I. Chromatographic Separation: The First Line of Analysis

For any mixture containing potential isomers, physical separation is the most practical first step. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, leveraging subtle differences in polarity to achieve resolution.

The Causality of Separation: Polarity and Retention

The separation of these isomers by reversed-phase HPLC is predicated on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. While both molecules have identical functional groups, the overall molecular dipole and accessibility of the polar groups for interaction with the mobile phase differ. 4-Indole ethanol, with the potential for intramolecular hydrogen bonding, may present a less polar surface to the solvent in certain conformations, potentially leading to a longer retention time compared to the more 'open' and consistently polar 5-indole ethanol. However, the specific retention order can be highly dependent on the exact mobile phase conditions.

Table 1: Comparative Physicochemical Properties (Predicted)
Property4-Indole Ethanol5-Indole EthanolRationale for Difference
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NOIsomers
Molecular Weight 161.20161.20Isomers
Predicted logP ~1.6 - 1.8~1.6 - 1.8Minor differences expected due to substituent position.
Polar Surface Area 36.02 Ų36.02 ŲIdentical functional groups.
Predicted Boiling Point HigherLowerPotential for stronger intermolecular H-bonding in the 4-isomer.
Experimental Protocol: Reversed-Phase HPLC

This protocol provides a robust starting point for separating the two isomers. It is designed to be self-validating through the clear resolution of two distinct peaks if both isomers are present.

Objective: To achieve baseline separation of 4-indole ethanol and 5-indole ethanol.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (a characteristic absorbance wavelength for the indole chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the column with a starting mixture of 80% A / 20% B for at least 15 minutes or until a stable baseline is achieved.

  • Gradient Elution:

    • Time 0.0 min: 20% B

    • Time 15.0 min: Ramp linearly to 70% B

    • Time 15.1 min: Ramp to 95% B and hold for 2 minutes (column wash).

    • Time 17.1 min: Return to 20% B and hold for 3 minutes (re-equilibration).

  • Injection: Inject individual standards of 4-indole ethanol and 5-indole ethanol to determine their respective retention times.

  • Mixture Analysis: Inject the unknown mixture to resolve and quantify the components based on the standard retention times.

G cluster_workflow HPLC Separation Workflow prep Sample Prep (1 mg/mL in 50:50 A:B) inject Inject 10 µL prep->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect analyze Data Analysis (Retention Time & Area) detect->analyze

Caption: High-level workflow for HPLC-based isomer separation.

II. Spectroscopic Confirmation: The Gold Standard

While chromatography separates, spectroscopy identifies. For absolute, unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) is unparalleled.

The Causality of Spectral Differences: Magnetic Environment

The ¹H and ¹³C nuclei within a molecule resonate at frequencies determined by their local electronic environment. The substitution pattern on the indole's benzene ring creates unique environments for the remaining aromatic protons and carbons. This results in distinct chemical shifts and, for protons, unique spin-spin coupling patterns that act as a definitive fingerprint for each isomer.

  • ¹H NMR: The key to differentiation lies in the aromatic region (approx. 6.5-7.7 ppm). The 4-substituted pattern will show a distinct set of three adjacent protons (H5, H6, H7), while the 5-substituted isomer will have two sets of non-equivalent protons (H4, H6, H7) with different coupling relationships. Specifically, the H4 proton of 5-indole ethanol often appears as a distinct singlet-like signal or a narrow doublet, whereas all aromatic protons in 4-indole ethanol will be part of a more complex coupled system.

  • ¹³C NMR: The chemical shift of the carbon atom directly attached to the substituent (the ipso-carbon) and its neighbors are significantly altered. These shifts provide a secondary, powerful confirmation of the substitution pattern.

Table 2: Expected ¹H NMR Aromatic Region Chemical Shifts and Splitting
Proton4-Indole Ethanol (Predicted)5-Indole Ethanol (Predicted)Key Differentiator
H-2 ~7.1 ppm (t)~7.2 ppm (t)Similar, coupled to N-H and H-3.
H-4 N/A (Substituted)~7.6 ppm (d)Presence of H-4 signal is definitive for 5-isomer.
H-5 ~6.9 ppm (d)N/A (Substituted)N/A
H-6 ~7.0 ppm (t)~7.0 ppm (dd)Different splitting patterns.
H-7 ~7.2 ppm (d)~7.3 ppm (d)Different chemical shift and coupling.
N-H ~8.1 ppm (br s)~8.0 ppm (br s)Broad, may vary with concentration.
(Note: Shifts are in ppm relative to TMS in CDCl₃ or DMSO-d₆. 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets, 'br s' = broad singlet.)
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire high-resolution ¹H NMR spectra for unambiguous isomer identification.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution of coupling patterns.

  • Shimming: Shim the instrument on the sample to achieve good magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the entire expected range (~0-10 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all peaks to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the aromatic region to confirm the substitution pattern. For ultimate confirmation, 2D NMR experiments like COSY and HSQC can be performed.

III. Mass Spectrometry: A Complementary Technique

When coupled with a separation method (LC-MS or GC-MS), mass spectrometry provides molecular weight confirmation and fragmentation data that can further support isomer identification.

The Causality of Fragmentation

While both isomers have the same molecular weight (nominal mass 161), the fragmentation pattern upon ionization can differ. The stability of the resulting fragment ions can be influenced by the substituent's position. The most common fragmentation pathway for both isomers is the loss of the hydroxyethyl group or parts of it, leading to a prominent ion at m/z 130, corresponding to the indolyl-methyl cation. However, the relative intensities of this and other minor fragments may differ, providing subtle clues to the original structure. Differentiating positional isomers by MS alone is challenging and requires careful analysis, often with high-resolution instruments and controlled collision energies.[1]

G cluster_decision Recommended Analytical Workflow start Unknown Sample (Mixture or Pure?) hplc HPLC Separation (Protocol I) start->hplc decision Baseline Separated Peaks? hplc->decision yes Yes decision->yes Quantify & Collect Fractions no No decision->no Optimize HPLC Method (Change Mobile Phase/Column) collect Isolated Fractions yes->collect nmr ¹H NMR Analysis (Protocol II) collect->nmr For Absolute Confirmation confirm Unambiguous Isomer ID nmr->confirm

Caption: Decision workflow for isomer analysis.

Summary and Recommendations

Distinguishing between 4-indole ethanol and 5-indole ethanol is a critical task that requires a multi-faceted analytical approach. No single technique provides a complete picture of separation, quantification, and absolute identification with the same efficiency.

TechniquePrimary UseStrengthsLimitations
HPLC-UV Separation & QuantificationHigh-throughput, robust, excellent for routine analysis of mixtures.Provides only circumstantial evidence of identity (retention time).
NMR (¹H, ¹³C) Absolute IdentificationUnambiguous structural confirmation, provides definitive proof of substitution pattern.Low-throughput, requires pure sample, higher instrumentation cost.
LC-MS Separation & MW ConfirmationCombines separation with mass information, highly sensitive.Isomer fragmentation can be very similar, often not definitive alone.

Final Recommendation for Researchers:

  • For routine analysis and separation of mixtures: Employ the validated Reversed-Phase HPLC method as your primary tool. It is fast, reliable, and provides quantitative data.

  • For absolute structural confirmation of a new synthesis batch or an isolated unknown: The gold standard is ¹H NMR Spectroscopy . Its ability to reveal the precise proton-proton coupling network provides irrefutable evidence of the isomer's identity.

By integrating these techniques logically, researchers can ensure the integrity of their materials, leading to reproducible and reliable scientific outcomes.

References

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]

  • PubMed. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • PMC. (2007). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

Sources

Advanced Characterization Guide: FTIR Profiling of Indole-4-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary

Indole-4-ethanol (4-(2-hydroxyethyl)indole) represents a critical scaffold in the synthesis of serotonin receptor modulators and kinase inhibitors. However, its characterization presents a specific spectroscopic challenge: the spectral coalescence of the indole ring’s secondary amine (N-H) and the aliphatic hydroxyl (O-H) tail.

This guide provides a definitive technical comparison of Indole-4-ethanol against its primary isomers and analogs. It details a self-validating FTIR protocol designed to deconstruct the hydrogen-bonding network that typically obscures the hydroxyl signal in solid-state analysis.

Structural & Theoretical Basis

To accurately interpret the FTIR spectrum of Indole-4-ethanol, one must distinguish it from its two most common confounding alternatives: Tryptophol (Indole-3-ethanol) and 4-Hydroxyindole .

The "Dual-Donor" Challenge

Indole-4-ethanol contains two proton donors:

  • Indole N-H (Heterocyclic): Aromatic, moderately acidic, forms strong dimer H-bonds.

  • Ethanol O-H (Aliphatic): Primary alcohol, flexible rotation, forms polymeric H-bond networks.

In the solid state (KBr pellet or ATR), these two signals merge into a broad "super-band" between 3200–3500 cm⁻¹, making quality control difficult. The differentiation lies in their behavior under dilution and their specific C-O stretching frequencies.

Comparative Spectral Matrix

The following table contrasts Indole-4-ethanol with its closest structural relatives to highlight diagnostic peaks.

FeatureIndole-4-ethanol (Target)Tryptophol (Indole-3-ethanol)4-Hydroxyindole (Phenolic Analog)
Functional Group Primary Aliphatic AlcoholPrimary Aliphatic AlcoholPhenolic Hydroxyl
O-H Stretch (Solid) 3200–3450 cm⁻¹ (Broad, merged)3200–3450 cm⁻¹ (Broad, merged)3150–3400 cm⁻¹ (Very Broad)
O-H Stretch (Dilute) 3620–3640 cm⁻¹ (Sharp) 3620–3640 cm⁻¹ (Sharp)3590–3610 cm⁻¹ (Sharp)
C-O Stretch 1040–1060 cm⁻¹ (Primary Alcohol)1040–1060 cm⁻¹ (Primary Alcohol)1200–1230 cm⁻¹ (Phenolic C-O)
N-H Stretch (Dilute) 3480–3500 cm⁻¹ (Non-bonded)3480–3500 cm⁻¹ (Non-bonded)3480–3500 cm⁻¹ (Non-bonded)
Key Distinction C-O region < 1100 cm⁻¹ distinguishes it from 4-hydroxyindole.[1]Fingerprint region (700-800 cm⁻¹) distinguishes substitution pattern (3-sub vs 4-sub).Acidity/Shift: Phenolic OH shifts more drastically with base.

Visualization: Structural Logic & Spectral Pathways[2]

The following diagram illustrates the logical flow for distinguishing these compounds and the mechanism of the spectral shift observed during the experimental protocol.

IndoleAnalysis Figure 1: Decision tree for FTIR differentiation of Indole-4-ethanol from phenolic and isomeric impurities. Sample Unknown Indole Derivative CheckCO Check C-O Region (1000-1250 cm⁻¹) Sample->CheckCO PhenolPath Peak @ ~1220 cm⁻¹ (Phenolic C-O) CheckCO->PhenolPath High Freq AlcoholPath Peak @ ~1050 cm⁻¹ (Primary Alcohol C-O) CheckCO->AlcoholPath Low Freq ResultPhenol 4-Hydroxyindole PhenolPath->ResultPhenol CheckSub Check Out-of-Plane Bending (700-800 cm⁻¹) AlcoholPath->CheckSub Sub3 3-Substituted (Tryptophol) CheckSub->Sub3 Sub4 4-Substituted (Indole-4-ethanol) CheckSub->Sub4

Experimental Protocol: The Dilution Study

Objective: To validate the presence of the hydroxyl group by decoupling intermolecular hydrogen bonds. This is the "Self-Validating System" required for high-integrity data.

Rationale

In the solid state, the O-H and N-H signals overlap. By dissolving the compound in a non-polar solvent (CCl₄ or CHCl₃) at decreasing concentrations, intermolecular H-bonds break.

  • Result: The broad band (3300 cm⁻¹) disappears.[2]

  • Validation: Two sharp, distinct bands appear: Free N-H (~3490 cm⁻¹) and Free O-H (~3640 cm⁻¹).

Step-by-Step Methodology
  • Solvent Preparation:

    • Use spectroscopic grade Carbon Tetrachloride (CCl₄) or dry Dichloromethane (DCM).

    • Note: CCl₄ is preferred for optical transparency in the 3000–3700 cm⁻¹ region but requires strict safety handling (carcinogen).

    • Blank Scan: Run a background scan of the pure solvent cell (typically CaF₂ or NaCl windows, 0.1 mm to 1.0 mm path length).

  • Preparation of Series:

    • Solution A (Concentrated): 0.1 M Indole-4-ethanol.

    • Solution B (Dilute): 0.01 M (1:10 dilution of A).

    • Solution C (High Dilution): 0.001 M (1:100 dilution of A).

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (High resolution is needed to resolve sharp "free" peaks).

    • Scans: 64 (to improve Signal-to-Noise ratio at low concentration).

  • Data Interpretation (Self-Validation Checklist):

Visualizing the Spectral Shift

The following diagram details the expected spectral evolution during the dilution protocol.

SpectralShift Figure 2: Mechanism of spectral resolution via dilution. Note the separation of N-H and O-H signals. SolidState Solid State / High Conc. (Broad Band 3200-3450) Dilution Dilution in CCl4 SolidState->Dilution FreeNH Free N-H (~3490 cm⁻¹) Dilution->FreeNH Resolves FreeOH Free O-H (~3640 cm⁻¹) Dilution->FreeOH Resolves InterH Intermolecular H-Bonds (Broken) Dilution->InterH Eliminates

Troubleshooting & Common Pitfalls

Water Contamination
  • Symptom: A persistent broad peak around 3400–3500 cm⁻¹ that does not sharpen upon dilution.

  • Cause: Hygroscopic nature of the ethanol tail.

  • Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours before analysis. Use dry solvents.[3]

Confusion with Indole-3-Ethanol (Tryptophol)
  • Issue: The O-H and N-H regions are nearly identical.

  • Differentiation: Focus on the Fingerprint Region (600–900 cm⁻¹) .

    • 3-Substituted Indoles: Typically show a strong out-of-plane C-H bending band at 740–760 cm⁻¹ (4 adjacent aromatic protons).

    • 4-Substituted Indoles: The substitution pattern on the benzene ring is different (1,2,3-trisubstituted benzene ring system). Look for a shift in the C-H bending modes to 770–800 cm⁻¹ due to the disruption of the 4-position proton.

References

  • National Institute of Standards and Technology (NIST). Indole Infrared Spectrum. NIST Standard Reference Data.[4] Available at: [Link]

  • PubChem. Tryptophol (Indole-3-ethanol) Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for Alcohol/Phenol C-O stretch differentiation).

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link][6][4][5][7][8][9][10][11][12][13][14][15]

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A Comparative Guide to the Crystal Structures of 4-Substituted Indole Ethanol Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4-Substituted Indole Ethanol Derivatives in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Among the vast chemical space of indole derivatives, 4-substituted indole ethanol compounds are of particular interest due to their structural analogy to key endogenous molecules like serotonin and melatonin, where a hydroxyl group at a similar position is crucial for biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, enabling the optimization of crystal packing for improved solubility, stability, and bioavailability.

This guide provides a comprehensive comparison of the anticipated crystal structure data for 4-substituted indole ethanol derivatives. In the absence of direct experimental data for this specific class of compounds in publicly accessible databases, this guide leverages a predictive approach based on the known crystal structures of closely related analogues. By analyzing the intermolecular interactions and packing motifs of 4-substituted indoles and indole-3-ethanol (tryptophol), we can construct a robust hypothesis for the crystallographic behavior of the target compounds.

Comparative Analysis of Related Crystal Structures

To predict the crystal packing of 4-substituted indole ethanol derivatives, we will first examine the crystallographic data of two key groups of related compounds: 4-substituted indoles and indole-3-ethanol (tryptophol).

Crystal Packing of 4-Substituted Indoles

The substituent at the 4-position of the indole ring is expected to play a significant role in dictating the crystal packing. We will consider three representative substituents: a halogen (chloro), an electron-donating group (methoxy), and an electron-withdrawing group (nitro).

  • 4-Chloro-1H-indole-2,3-dione: The crystal structure of 4-chloro-1H-indole-2,3-dione reveals that the molecules are linked through N—H⋯O hydrogen bonds, forming infinite chains.[1] Additionally, C—H⋯Cl close contacts contribute to the packing.[1] This suggests that in 4-chloroindole ethanol, both the indole N-H and the ethanol O-H groups will be key players in forming hydrogen-bonded networks, with the chloro substituent potentially participating in weaker C-H...Cl interactions.

  • Other Substituted Indoles: In many indole derivatives, intermolecular interactions such as N—H⋯π and C—H⋯π interactions, as well as π–π stacking, are prevalent.[2][3][4][5] The nature and directionality of these interactions are highly dependent on the electronic properties and steric bulk of the substituents. For instance, electron-withdrawing groups can influence the electrostatic potential of the indole ring, affecting π-π stacking arrangements.[6]

Crystal Structure of Indole-3-ethanol (Tryptophol)

It is highly probable that the crystal structure of tryptophol is dominated by hydrogen bonds involving the hydroxyl group and the indole N-H group. These are likely to form chains or networks, with the indole rings arranged to accommodate these primary interactions.

Predicted Crystal Structure Data for 4-Substituted Indole Ethanol Derivatives

Based on the analysis of related structures, we can predict the key crystallographic features of 4-substituted indole ethanol derivatives. The following table summarizes these predictions.

DerivativePredicted Space GroupPredicted Key Intermolecular InteractionsPredicted Packing Motif
4-Chloroindole ethanol Monoclinic (e.g., P2₁/c) or OrthorhombicO-H···O, N-H···O, C-H···Cl, π-π stackingHydrogen-bonded chains or sheets, potentially with herringbone packing of the indole rings.
4-Methoxyindole ethanol Monoclinic or OrthorhombicO-H···O, N-H···O, C-H···O (methoxy), π-π stackingHydrogen-bonded networks. The methoxy group may act as a hydrogen bond acceptor, leading to more complex 3D networks.
4-Nitroindole ethanol Monoclinic or OrthorhombicO-H···O(nitro), N-H···O(nitro), O-H···O(hydroxyl), π-π stacking (potentially offset due to quadrupolar interactions)Strong hydrogen bonding to the nitro group is expected to dominate, likely forming layered structures with significant π-π interactions.

Causality behind Predictions:

  • Hydrogen Bonding: The presence of both the indole N-H and the ethanol O-H groups, both strong hydrogen bond donors, and the oxygen of the ethanol group as an acceptor, makes hydrogen bonding the primary determinant of the crystal packing.[7] In the case of 4-nitroindole ethanol, the nitro group provides a strong hydrogen bond acceptor, which will likely be the preferred binding site. The methoxy group in 4-methoxyindole ethanol can also act as a hydrogen bond acceptor.

  • π-π Stacking: The aromatic indole core will favor π-π stacking interactions.[5][6][8] The nature of the substituent at the 4-position will modulate these interactions. Electron-withdrawing groups like nitro can lead to offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.

  • Halogen Interactions: For 4-chloroindole ethanol, in addition to hydrogen bonding, weaker C-H···Cl interactions are anticipated, further stabilizing the crystal lattice.[1][9]

Experimental Protocol for Obtaining Crystal Structure Data

For researchers aiming to obtain experimental crystal structure data for 4-substituted indole ethanol derivatives, the following workflow provides a comprehensive and self-validating system.

Step 1: Synthesis and Purification
  • Synthesis: Synthesize the desired 4-substituted indole ethanol derivative. A common route involves the reduction of the corresponding 4-substituted indole-3-acetic acid or its ester.

  • Purification: The purity of the compound is critical for successful crystallization. Recrystallization from a suitable solvent is a highly effective method.[10] Monitor purity by techniques such as NMR, HPLC, and mass spectrometry. A purity of >99% is highly recommended.

Step 2: Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[11][12] Several methods can be employed, and it is often necessary to screen various conditions.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).[12]

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.[10][12]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

    • Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

    • Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.[13]

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Step 3: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[14][15][16][17] This involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern as the crystal is rotated.[16][17]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and then refine the atomic positions and displacement parameters to obtain the final, accurate molecular structure.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Synthesis of 4-Substituted Indole Ethanol purification Purification (e.g., Recrystallization) synthesis->purification slow_evap Slow Evaporation purification->slow_evap Screening vapor_diff Vapor Diffusion purification->vapor_diff Screening cooling Slow Cooling purification->cooling Screening data_collection Data Collection slow_evap->data_collection Single Crystal vapor_diff->data_collection Single Crystal cooling->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

Caption: Experimental workflow for obtaining crystal structure data.

Conclusion

While direct experimental crystal structure data for 4-substituted indole ethanol derivatives are not yet available in the public domain, a predictive analysis based on closely related compounds provides valuable insights for researchers in drug development. The interplay of strong hydrogen bonding from the indole N-H and ethanol O-H groups, combined with substituent-dependent π-π stacking and other weak interactions, will ultimately govern the solid-state architecture of these molecules. The experimental protocols outlined in this guide offer a clear path forward for obtaining definitive crystallographic data, which will be instrumental in advancing the structure-activity relationship studies of this promising class of compounds.

References

  • Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1(4), x160689. [Link]

  • An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. [https://staff.najah.edu/media/sites/default/files/Intermolecular%20interactions%20in%20crystal%20structure%2C%20Hirshfeld%20surface%2C%20characterization%2C%20DFT%20and%20thermal%20analysis%20of%205-((5-bromo-1.pdf]([Link]

  • Wojdyla, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16654–16663. [Link]

  • Harrison, W. T. A., et al. (2015). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o498–o502. [Link]

  • Chakkaravarthi, G., et al. (2015). Crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o723–o724. [Link]

  • Tane, S., et al. (2022). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. IUCrData, 7(4), x220379. [Link]

  • Ryno, S. M., et al. (2022). Accurately Characterizing the π−π Interaction Energies of Indole−Benzene Complexes. The Journal of Physical Chemistry A, 126(1), 136–146. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • McCann, L. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • van der Geer, A. D., et al. (2008). π stacking interactions between the indole ring systems in (I). ResearchGate. [Link]

  • Demian, Y., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7800. [Link]

  • Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • Chattopadhyay, A., & Mukherjee, S. (2010). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PLoS ONE, 5(11), e13942. [Link]

  • Wikipedia. Tryptophol. [Link]

  • De Vleeschouwer, F., et al. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. Molecules, 27(15), 4833. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(3), 263-270. [Link]

  • Panek, J. J., & Jezierska, A. (2022). Comprehensive Empirical Model of Substitution—Influence on Hydrogen Bonding in Aromatic Schiff Bases. Molecules, 27(20), 7019. [Link]

  • Krishna, R., et al. (1999). N—H⋯π(indole) intermolecular interactions in 3,3'-benzylidenediindole. Acta Crystallographica Section C: Crystal Structure Communications, 55(1), 75-78. [Link]

  • ResearchGate. Detail of the π–π stacking in the crystal packing of the title compound... [Link]

  • University of California, Berkeley, College of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. [Link]

  • ResearchGate. DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. [Link]

  • Matmatch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Wang, L., et al. (2020). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society, 142(24), 10844–10853. [Link]

  • Shutterstock. Tryptophol 3d Model Chemical Structure 3d Stock Illustration. [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

  • The Organic Chemistry Tutor. (2016, June 16). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions [Video]. YouTube. [Link]

  • Li, Y., et al. (2024). Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of tryptophol in Saccharomyces cerevisiae. Metabolic Engineering, 85, 101-110. [Link]

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Safety Operating Guide

2-(1H-indol-4-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1H-indol-4-yl)ethan-1-ol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, EHS Officers[1]

Executive Summary & Chemical Profile

Compound: 2-(1H-indol-4-yl)ethan-1-ol CAS Number: 1000549-17-6 Molecular Formula: C₁₀H₁₁NO Synonyms: 4-(2-Hydroxyethyl)indole; 1H-Indole-4-ethanol[1]

Proper disposal of 2-(1H-indol-4-yl)ethan-1-ol requires strict adherence to organic chemical waste protocols.[1] As an indole derivative, this compound possesses specific stability and reactivity profiles—notably light sensitivity and potential acid-catalyzed polymerization—that dictate its handling during the waste lifecycle.[1] This guide provides a self-validating workflow for the segregation, packaging, and destruction of this substance, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA regulations.[1]

Hazard Identification & Risk Assessment

Before disposal, the waste generator must characterize the material. While specific toxicological data for the 4-isomer is limited, its structural analogs (e.g., Tryptophol, Indole) provide a reliable hazard baseline.[1]

Hazard ClassGHS Classification (Inferred)Operational Implication
Acute Toxicity Oral/Dermal Category 4Treat all solid waste and contaminated PPE as hazardous; do not dispose of in regular trash.[1]
Irritation Skin/Eye Irritant (H315, H319)Wear nitrile gloves and safety glasses during waste consolidation to prevent contact dermatitis.[1]
Environmental Aquatic Acute 1 (H400)Zero Tolerance for Drain Disposal. Aqueous solutions must be collected for incineration.[1]
Reactivity Acid-SensitiveDo not mix with strong acids (e.g., H₂SO₄, HCl) in waste containers; risk of exothermic polymerization.[1]

Scientific Insight: Indole derivatives are electron-rich aromatic systems. In the presence of strong acids, they can undergo oligomerization or polymerization. Segregating this waste from acidic streams prevents unexpected heat generation or tar formation in waste drums.[1]

Pre-Disposal: Segregation & Packaging Logic

Effective disposal begins at the bench.[1] Use the following decision logic to determine the correct waste stream.

Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 2-(1H-indol-4-yl)ethan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid ActionSolid Double bag in clear polyethylene. Label: 'Hazardous Waste - Solid - Toxic'. Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous >90% Water ActionHalo Collect in HDPE/Glass carboy. Label: 'Haz Waste - Halogenated'. Code: F002 (if applicable). Halogenated->ActionHalo ActionNonHalo Collect in HDPE/Glass carboy. Label: 'Haz Waste - Flammable/Toxic'. Code: D001 (Ignitable). NonHalogenated->ActionNonHalo ActionAq Adjust pH 5-9 if necessary. Collect in HDPE carboy. Label: 'Haz Waste - Aqueous Toxic'. Aqueous->ActionAq

Figure 1: Operational decision tree for segregating indole-derivative waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stock, weighing paper, contaminated gloves, spill cleanup materials.[1]

  • Containment: Place solid waste into a clear, wide-mouth polyethylene (HDPE) jar or double-bag using heavy-duty (minimum 4 mil) polyethylene bags.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(1H-indol-4-yl)ethan-1-ol, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

  • Disposal Method: High-temperature incineration (Destruction efficiency >99.99%).

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicability: HPLC waste, reaction mother liquors, dissolved stock.

  • Compatibility Check: Ensure the collection carboy does not contain strong acids (Nitric, Sulfuric) or strong oxidizers (Peroxides).

    • Why? Indoles are reducing agents and can react violently with oxidizers.[1]

  • Solvent Segregation:

    • Scenario 1 (DMSO/Methanol/Ethanol): Dispose in "Non-Halogenated Organic" stream.[1]

    • Scenario 2 (DCM/Chloroform): Dispose in "Halogenated Organic" stream.

  • Container Selection: Use amber glass or HDPE carboys. Amber glass is preferred if the solution is to be stored for >1 week, as indoles degrade into red/brown oligomers under light exposure, potentially complicating waste profiling.[1]

  • Disposal Method: Fuel blending followed by incineration.[1]

Protocol C: Spill Response & Cleanup

Immediate Action for spills > 100 mg.

  • Isolate: Evacuate the immediate area; ensure proper ventilation.[1][3]

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Wear a P95 particulate respirator if powder is airborne.[1]

  • Neutralize/Absorb:

    • Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[1] Do not use sawdust (fire hazard with organics).[1]

    • Solids: Wet a paper towel with ethanol to dampen the powder (preventing dust) and wipe up.[1]

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe to remove oily indole residues.[1]

Regulatory Compliance (RCRA & EPA)

  • Waste Classification: 2-(1H-indol-4-yl)ethan-1-ol is not explicitly "P-listed" or "U-listed" by the EPA.[1] However, under the "Generator Knowledge" rule (40 CFR 262.11), it must be characterized based on its properties.

  • Characteristic Codes:

    • D001 (Ignitable): If dissolved in a flammable solvent (Flash point < 60°C).

    • Non-Regulated Hazardous Waste: If solid or in non-flammable matrix, it is often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to aquatic toxicity.

  • Drain Disposal: Strictly Prohibited. The compound's aquatic toxicity (Category 1) mandates zero discharge to sewer systems.

References

  • PubChem. 2-(1H-indol-4-yl)ethan-1-ol (Compound).[1][4] National Library of Medicine.[1][4] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Available at: [Link][1]

Sources

Personal protective equipment for handling 2-(1H-indol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-(1H-indol-4-yl)ethan-1-ol (CAS: 1000549-17-6) is a structural isomer of Tryptophol, primarily utilized as a scaffold in the synthesis of GPCR ligands and serotonin receptor modulators.[1] Unlike its more common 3-substituted analogs, the 4-substituted indole core presents unique steric and electronic properties that may influence biological activity and metabolic stability.[1][2]

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335), indole derivatives possess a known potential for sensitization and photo-oxidation .[1][2] In drug development, we must treat this intermediate not just by its current label, but by its potential biological activity.[2] This guide moves beyond the SDS to provide a containment strategy that protects both the researcher and the compound's integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the physicochemical drivers of risk.[2]

PropertyValue/DescriptionOperational Implication
Physical State Solid (Powder/Crystal)High risk of particulate drift during weighing.[1] Inhalation is the primary exposure vector.[1][2]
Solubility Soluble in DMSO, MeOH, EtOHOnce solvated, skin permeation rates increase significantly.[2]
Reactivity Oxidation-prone (Indole core)Requires inert atmosphere (

/Ar).[1] Dark storage prevents degradation products that may be more toxic than the parent.[1][2]
GHS Class Warning (Irritant)H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation
Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves provide insufficient permeation resistance against indole-solvent mixtures (e.g., DMSO).[1][2] The following system is designed for zero-contact handling.

A. Barrier Selection Table[1][2]
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.[1][2]
Dermal (Hands) Double Nitrile System 1.[1][2] Inner: 4 mil Nitrile (High dexterity)2.[1][2] Outer: 5-8 mil Nitrile (Extended cuff)Breakthrough Logic: Indoles in organic solvents can permeate thin nitrile in <15 mins.[1] The double layer provides a "sacrificial" outer barrier and visual breach detection.[1][2]
Respiratory Engineering Control Primary (Fume Hood / Powder Hood)Why not a mask? N95s do not protect against solvent vapors if the powder is dissolved. A certified fume hood (Face velocity: 80-100 fpm) is the only validated control.[1]
Body Lab Coat (Poly-Cotton) + Tyvek Sleeves Tyvek sleeves bridge the gap between the glove cuff and lab coat, preventing wrist exposure—the most common contamination point in synthesis.[1][2]
Operational Protocols: Step-by-Step
Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap under UV light (if available) to detect any external residue from shipping leaks.[2]

  • Storage: Store at 2-8°C under inert gas. Indoles darken upon oxidation; if the white/off-white solid has turned brown, do not use without purification, as degradation products often possess higher allergenicity.[1][2]

Phase 2: Weighing & Transfer (The Critical Control Point)
  • The Static Trap: Indole powders are often static-charged.[1][2]

    • Place an ionizing fan or static eliminator gun inside the balance enclosure.[2]

    • Use anti-static weighing boats .

    • Technique: Do not tap the spatula against the boat.[2] This launches micro-particulates.[1][2] Roll the spatula gently to dispense.[1][2]

Phase 3: Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation risk skyrockets.[2]

  • Protocol:

    • Add solvent slowly down the side of the vial to minimize aerosol displacement.[2]

    • Cap immediately. Vortex inside the hood.

    • Glove Check: Immediately change outer gloves if any micro-droplet contacts the surface.[2] Do not wait for "wetness" to appear.[1][2]

Phase 4: Waste & Decontamination
  • Solid Waste: Dispose of weighing boats and contaminated paper towels in a dedicated "Hazardous Solid" bin, double-bagged.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" streams.

  • Surface Decon: Wipe balance and hood surfaces with 10% bleach followed by 70% Ethanol.[1][2] The bleach oxidizes residual indole traces, breaking the aromaticity, while ethanol removes the organic residue.[2]

Visualization: Safety & Handling Workflow

The following diagram illustrates the decision logic and workflow for handling 2-(1H-indol-4-yl)ethan-1-ol, emphasizing the "Stop/Go" decision points based on compound integrity and safety checks.

IndoleSafetyWorkflow Start Start: Receive Compound (CAS: 1000549-17-6) Inspect Visual Inspection: Color Check Start->Inspect Degraded Dark/Brown Solid: Oxidation Detected Inspect->Degraded Discolored Intact White/Off-White: Compound Intact Inspect->Intact Correct Appearance Purify Quarantine / Purify (Do Not Use) Degraded->Purify PPE_Setup PPE Donning: 1. Goggles 2. Dbl Nitrile Gloves 3. Tyvek Sleeves Intact->PPE_Setup Weighing Weighing Protocol: Static Control + Fume Hood PPE_Setup->Weighing Solvent Solubilization (DMSO/MeOH) Weighing->Solvent SpillCheck Glove Contamination? Solvent->SpillCheck ChangeGloves IMMEDIATE Action: Change Outer Gloves SpillCheck->ChangeGloves Yes Proceed Proceed to Reaction SpillCheck->Proceed No ChangeGloves->Proceed Decon Decontamination: 10% Bleach -> 70% EtOH Proceed->Decon

Caption: Operational logic flow for 2-(1H-indol-4-yl)ethan-1-ol, prioritizing compound integrity checks and immediate PPE remediation upon solvent contact.

References
  • PubChem. (n.d.).[1][2] 2-(1H-indol-4-yl)ethan-1-ol Compound Summary (CID 44544766).[1] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Chemical Resistance Selection Chart for Protective Gloves. United States Department of Labor.[1][2] Retrieved October 26, 2023, from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Indole Derivatives Hazard Classification. Retrieved October 26, 2023, from [Link][2]

Sources

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